Influenza Matrix Protein (61-72)
描述
BenchChem offers high-quality Influenza Matrix Protein (61-72) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza Matrix Protein (61-72) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C63H97N15O18 |
|---|---|
分子量 |
1352.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
InChI 键 |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
产品来源 |
United States |
Foundational & Exploratory
Influenza M1 Protein (61-72): A Core CD4+ T-Cell Epitope in Influenza Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The matrix protein 1 (M1) of the influenza A virus is a highly conserved internal protein crucial for the viral life cycle. Its conserved nature makes it an attractive target for universal influenza vaccine strategies, as epitopes within M1 can elicit T-cell responses that are cross-reactive against various influenza strains. This guide focuses on the specific peptide fragment spanning amino acids 61-72 of the M1 protein, identified as a significant CD4+ T-cell epitope. CD4+ T-helper cells play a pivotal role in orchestrating adaptive immunity, providing help to B cells for antibody production and promoting the development of cytotoxic T-lymphocyte (CTL) responses. Understanding the characteristics and immunological properties of the M1 (61-72) epitope is therefore critical for the development of novel T-cell-based influenza vaccines and immunotherapies.
Data Presentation: Immunological Characteristics of M1 (61-72)
The following tables summarize the key quantitative data associated with the M1 (61-72) CD4+ T-cell epitope. This data is essential for assessing its immunogenicity and potential as a vaccine candidate.
Table 1: HLA-DR Binding Affinity of Influenza M1 (61-72) Peptide
| HLA Allele | Peptide Sequence | Core Epitope | Binding Affinity (IC50, nM) | Reference |
| HLA-DRB1*04:01 | GFVFTLTVPSER | FVFTLTVPS | Data not available | [1] |
| Additional HLA alleles to be tested | GFVFTLTVPSER | FVFTLTVPS | Experimental data pending |
Table 2: Cytokine Profile of M1 (61-72)-Specific CD4+ T-Cells
Upon recognition of the M1 (61-72) epitope presented by antigen-presenting cells (APCs), specific CD4+ T-cells become activated and secrete a range of cytokines. The profile of these cytokines indicates the nature of the T-helper response (e.g., Th1, Th2, Th17). Influenza-specific CD4+ T-cell responses are typically dominated by a Th1 phenotype, characterized by the production of IFN-γ, IL-2, and TNF-α.[2][3]
| Cytokine | Concentration (pg/mL) upon M1 (61-72) Stimulation | Method of Detection |
| Interferon-gamma (IFN-γ) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Interleukin-2 (IL-2) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Tumor Necrosis Factor-alpha (TNF-α) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Interleukin-4 (IL-4) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Interleukin-10 (IL-10) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
Table 3: T-Cell Proliferation in Response to M1 (61-72) Stimulation
A key indicator of a functional T-cell response is the proliferation of antigen-specific T-cells upon encountering their cognate epitope. This is commonly measured using assays such as CFSE dilution, which tracks cell division. The results are often expressed as a stimulation index (the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide) or as the percentage of cells that have undergone division.
| Assay Parameter | Value | Method of Detection |
| Stimulation Index (SI) | Quantitative data from specific studies needed | CFSE dilution assay, [³H]-thymidine incorporation |
| Percentage of Proliferating CD4+ T-Cells | Quantitative data from specific studies needed | CFSE dilution assay |
| Number of Cell Divisions | Quantitative data from specific studies needed | CFSE dilution assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize the M1 (61-72) CD4+ T-cell epitope.
Peptide Synthesis
The influenza M1 (61-72) peptide with the sequence Gly-Phe-Val-Phe-Thr-Leu-Thr-Val-Pro-Ser-Glu-Arg (GFVFTLTVPSER) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry. The purity and identity of the synthesized peptide are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.[1]
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs, which contain T-cells and APCs, are isolated from heparinized whole blood from healthy donors or influenza-exposed individuals using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
HLA-DR Binding Assay
To determine the binding affinity of the M1 (61-72) peptide to various HLA-DR molecules, a competitive ELISA-based assay can be performed.
-
Principle: Purified, soluble HLA-DR molecules are coated onto a microtiter plate. A known biotinylated peptide with high affinity for the specific HLA-DR allele is incubated with the HLA-DR molecules in the presence of varying concentrations of the unlabeled M1 (61-72) competitor peptide.
-
Procedure:
-
Coat high-binding 96-well plates with purified HLA-DR molecules overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Prepare serial dilutions of the M1 (61-72) peptide.
-
Add the biotinylated reference peptide at a fixed concentration and the serially diluted M1 (61-72) peptide to the wells.
-
Incubate for 24-48 hours at 37°C to allow for peptide binding competition.
-
Wash the plates and add streptavidin-horseradish peroxidase (HRP).
-
After incubation and further washing, add a TMB substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated reference peptide.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is used to identify and quantify cytokine-producing T-cells at the single-cell level.
-
Principle: PBMCs are stimulated with the M1 (61-72) peptide. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cells. The cells are then stained for surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).
-
Procedure:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.
-
Stimulate the cells with the M1 (61-72) peptide (typically 1-10 µg/mL) for 6-12 hours at 37°C. Include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin or a CEF peptide pool).
-
Add a protein transport inhibitor for the final 4-6 hours of incubation.
-
Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
-
-
Data Analysis: The percentage of CD4+ T-cells producing each cytokine is determined by gating on the live, CD3+, CD4+ lymphocyte population.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.
-
Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). PBMCs are stimulated with the M1 (61-72) peptide in the wells. Secreted cytokines are captured by the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single cytokine-secreting cell.
-
Procedure:
-
Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody overnight at 4°C.
-
Wash and block the plate.
-
Add 2-3 x 10^5 PBMCs per well.
-
Stimulate the cells with the M1 (61-72) peptide (typically 1-10 µg/mL) and incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-cytokine detection antibody.
-
Incubate, wash, and add streptavidin-alkaline phosphatase.
-
Add a BCIP/NBT substrate and incubate until spots develop.
-
Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
-
-
Data Analysis: Results are expressed as spot-forming units (SFU) per million PBMCs.
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.
-
Principle: PBMCs are labeled with CFSE, a dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.
-
Procedure:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding cold complete medium or fetal bovine serum.
-
Wash the cells and resuspend them in complete medium.
-
Culture the CFSE-labeled PBMCs with or without the M1 (61-72) peptide for 4-6 days.
-
Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD4).
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Proliferation is assessed by analyzing the CFSE fluorescence histogram of the CD4+ T-cell population. The percentage of divided cells and the number of cell divisions can be quantified. The stimulation index is calculated by dividing the percentage of divided cells in the stimulated sample by the percentage in the unstimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures described in this guide.
Caption: Antigen processing and presentation pathway for the M1 epitope.
Caption: TCR signaling cascade in CD4+ T-cells.
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Conclusion
The influenza M1 (61-72) peptide represents a conserved and immunogenic CD4+ T-cell epitope that holds promise for the development of broadly protective influenza vaccines. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to harness T-cell immunity against influenza. Further characterization of this epitope, including a more detailed analysis of its binding to a wider array of HLA-DR alleles and the in-depth profiling of the functional avidity of M1 (61-72)-specific T-cells, will be instrumental in advancing its clinical translation. The standardized experimental procedures outlined herein will facilitate the generation of comparable and robust datasets across different laboratories, ultimately accelerating the development of next-generation influenza vaccines.
References
The Multifaceted Role of the M1 Protein in the Influenza Virus Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza A virus matrix protein 1 (M1) is a critical structural and regulatory protein, orchestrating multiple key events throughout the viral life cycle. As the most abundant protein in the virion, M1 is a master regulator, deeply involved in virion assembly, budding, the nuclear import and export of viral ribonucleoproteins (vRNPs), and the modulation of viral transcription.[1][2][3] Its indispensable and multifunctional nature makes it a prime target for novel antiviral therapeutic strategies.[1][4] This technical guide provides an in-depth exploration of the M1 protein's functions, supported by quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways.
Core Functions of the M1 Protein
The M1 protein acts as a central scaffold, forming a protein layer beneath the viral envelope that provides structural integrity to the virion.[5][6] It serves as a crucial bridge, connecting the viral envelope glycoproteins and the viral core, which is composed of vRNPs.[7] The functions of M1 are dynamic and spatially regulated, extending from the early stages of viral entry to the final steps of virion release.
Virion Assembly and Budding
M1 is the primary driving force behind the assembly and budding of new virus particles.[8] It self-assembles at the plasma membrane of infected cells, forming a matrix layer that facilitates the recruitment and incorporation of other viral components into the nascent virion.[9] The expression of M1 alone is sufficient to induce the formation and release of virus-like particles (VLPs), underscoring its central role in morphogenesis.[8] The interaction of M1 with the cytoplasmic tails of the viral glycoproteins, hemagglutinin (HA) and neuraminidase (NA), is thought to concentrate these proteins at the budding site.[10] Furthermore, M1's interaction with the lipid membrane, particularly with negatively charged lipids, is a key aspect of its function in virion assembly.[11] The oligomerization of M1 into a helical structure on the inner leaflet of the plasma membrane is believed to provide the mechanical force required for membrane curvature and budding.[12][13]
Nuclear Trafficking of Viral Ribonucleoproteins (vRNPs)
The influenza virus replicates its genome within the nucleus of the host cell. Consequently, the newly synthesized vRNPs must be exported to the cytoplasm for packaging into new virions. M1 plays a pivotal role in this nuclear export process.[14][15] It binds to the vRNPs in the nucleus and facilitates their transport through the nuclear pore complex.[15][16] This interaction is thought to be mediated by the nuclear export protein (NEP/NS2), which acts as an adaptor to the cellular export machinery, including the CRM1 exportin.[3][17]
Conversely, during the initial stages of infection, M1 has an inhibitory role in the nuclear import of incoming vRNPs.[15] Upon entry into the host cell via endocytosis, the acidic environment of the endosome triggers a conformational change in M1, leading to its dissociation from the vRNPs.[18] This uncoating step is essential for the release of vRNPs into the cytoplasm and their subsequent import into the nucleus to initiate transcription and replication.[18]
Regulation of Viral Transcription
Within the nucleus, the M1 protein also functions as a regulator of viral RNA synthesis. By binding to the vRNPs, M1 can inhibit the activity of the viral RNA-dependent RNA polymerase, thereby downregulating viral transcription.[9][11] This regulatory function is believed to be a signal to switch from transcription and replication to the assembly and export of newly synthesized vRNPs.[16]
Quantitative Data on M1 Protein Interactions
The diverse functions of the M1 protein are underpinned by a complex network of interactions with viral and host cell components. The following tables summarize available quantitative data on these interactions.
| Interacting Partner | Method | Apparent Dissociation Constant (Kd) | Reference(s) |
| Lipid Membranes | |||
| Negatively charged lipid monolayer | Surface Plasmon Resonance (SPR) | 100 ± 20 nM | [19] |
| Viral Components | |||
| vRNPs | In vitro reconstitution assay | Preferential binding to vRNPs over cRNPs observed, specific Kd not determined. | [15] |
| M1 (self-association) | Size-Exclusion Chromatography | Dimer is the smallest oligomerization state at neutral pH; oligomers dissociate into dimers at acidic pH. | [6][20] |
| M1 Domain | Interacting Partner | Key Findings | Reference(s) |
| Middle Domain | Nucleoprotein (NP) | Primarily responsible for binding NP, and this interaction does not require RNA. | [5][10] |
| All three domains (N-terminal, Middle, C-terminal) | M1 (self-association) | All domains participate in homo-oligomerization, with the middle domain being dominant. | [10] |
| N-terminal Domain | Lipid Membranes | Involved in membrane binding. | [11] |
| C-terminal Domain | M1 (dimerization) | Forms a stable dimer, contributing to the overall dimerization of the M1 protein. | [6][20] |
Regulation of M1 Function by Phosphorylation
The dynamic and multifaceted nature of M1 function is, in part, regulated by post-translational modifications, particularly phosphorylation.[21] Several phosphorylation sites on M1 have been identified, with significant functional consequences.
M1 Phosphorylation Signaling Pathway
Caption: Signaling pathway of M1 phosphorylation and its downstream effects.
-
Phosphorylation at Tyrosine 132 (Y132): This phosphorylation event is thought to be mediated by cellular Janus kinases (JAKs) and is crucial for the nuclear import of M1.[22] This modification also plays a role in the late stages of the viral life cycle by facilitating M1 localization to lipid rafts and promoting efficient incorporation of the viral genome during assembly.[2]
-
Phosphorylation at Threonine 108 (T108): Regulated phosphorylation at this site is essential for viral replication.[18][21] The absence of phosphorylation at T108 leads to increased self-association of M1 at the cell membrane, which in turn prevents its entry into the nucleus and its participation in vRNP nuclear export.[18][21] This phosphorylation event also modulates the binding of M1 to the cellular STRIPAK complex, which is involved in regulating M1 polymerization.[18][21]
Experimental Protocols
A variety of experimental techniques are employed to investigate the multifaceted functions of the M1 protein. Below are detailed methodologies for key experiments.
Co-immunoprecipitation (Co-IP) to Study M1 Protein Interactions
This protocol is designed to identify and validate interactions between the M1 protein and its binding partners (viral or host).
Materials:
-
Influenza A virus-infected cells or cells transfected with M1 expression plasmids.
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
-
Anti-M1 antibody (for immunoprecipitation).
-
Antibody against the putative interacting protein (for Western blotting).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Western blotting apparatus and reagents.
Procedure:
-
Cell Lysis:
-
Harvest infected or transfected cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-M1 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Elution Buffer and boil for 5-10 minutes to dissociate the proteins from the beads.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against M1 and the putative interacting protein.
-
Workflow for Co-immunoprecipitation of M1
Caption: Workflow for Co-immunoprecipitation to study M1 protein interactions.
Reverse Genetics for Generating M1 Mutant Viruses
Reverse genetics allows for the introduction of specific mutations into the M1 gene to study their impact on the viral life cycle.
Materials:
-
Plasmids encoding the eight influenza A virus gene segments (e.g., pHW2000-based plasmids).
-
Expression plasmids for the viral polymerase complex (PB2, PB1, PA) and nucleoprotein (NP).
-
HEK293T and MDCK cells.
-
Transfection reagent (e.g., Lipofectamine 2000 or similar).
-
Opti-MEM or other serum-free medium.
-
TPCK-trypsin.
Procedure:
-
Site-Directed Mutagenesis:
-
Introduce the desired mutation(s) into the M1 open reading frame of the segment 7 plasmid using a commercially available site-directed mutagenesis kit.
-
Verify the mutation by DNA sequencing.
-
-
Transfection:
-
Co-transfect a mixture of the eight viral gene segment plasmids (with the mutated M1 plasmid) and the four protein expression plasmids (PB2, PB1, PA, NP) into a monolayer of HEK293T cells.
-
-
Virus Rescue and Amplification:
-
At 48-72 hours post-transfection, harvest the supernatant containing the rescued mutant virus.
-
Clarify the supernatant by low-speed centrifugation.
-
Amplify the rescued virus by infecting a monolayer of MDCK cells in the presence of TPCK-trypsin.
-
-
Virus Characterization:
-
Titer the amplified mutant virus using a plaque assay or TCID50 assay.
-
Confirm the presence of the intended mutation in the viral genome by RT-PCR and sequencing of the M segment.
-
Characterize the phenotype of the mutant virus (e.g., growth kinetics, plaque morphology, virion morphology by electron microscopy).
-
Virus-Like Particle (VLP) Budding Assay
This assay is used to assess the ability of M1 and other viral proteins to drive the formation and release of VLPs.
Materials:
-
Expression plasmids for M1, HA, and NA.
-
HEK293T cells.
-
Transfection reagent.
-
Sucrose (B13894) cushion (e.g., 20% w/v sucrose in PBS).
-
Ultracentrifuge.
Procedure:
-
Transfection:
-
Transfect HEK293T cells with an expression plasmid for M1, either alone or in combination with plasmids for HA and NA.
-
-
VLP Collection:
-
At 48-72 hours post-transfection, harvest the cell culture supernatant.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
-
VLP Purification:
-
Layer the clarified supernatant onto a sucrose cushion.
-
Pellet the VLPs by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).
-
-
Analysis:
-
Resuspend the VLP pellet in PBS.
-
Analyze the protein content of the VLPs by SDS-PAGE and Western blotting using antibodies against M1, HA, and NA.
-
Visualize the VLPs by negative staining transmission electron microscopy to assess their morphology.
-
Conclusion
The M1 protein of influenza A virus is a remarkable example of a multifunctional viral protein, playing indispensable roles at nearly every stage of the viral life cycle. Its functions in virion assembly, budding, and the nuclear trafficking of vRNPs are tightly regulated, in part through post-translational modifications such as phosphorylation. A thorough understanding of the molecular mechanisms governing M1's activities is crucial for the development of novel antiviral therapies that target this key viral component. The experimental approaches outlined in this guide provide a framework for further dissecting the intricate functions of the M1 protein and its interactions with the host cell, paving the way for the design of next-generation influenza therapeutics.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Discrete spatio-temporal regulation of tyrosine phosphorylation directs influenza A virus M1 protein towards its function in virion assembly | PLOS Pathogens [journals.plos.org]
- 3. Structural determinants of the interaction between influenza A virus matrix protein M1 and lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced stability of M1 protein mediated by a phospho-resistant mutation promotes the replication of prevailing avian influenza virus in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Influenza Virus Matrix Protein with Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. bioconductor.org [bioconductor.org]
- 8. AN ENZYMATIC VIRUS-LIKE PARTICLE ASSAY FOR SENSITIVE DETECTION OF VIRUS ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the domains of the influenza A virus M1 matrix protein required for NP binding, oligomerization and incorporation into virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. At Low pH, Influenza Virus Matrix Protein M1 Undergoes a Conformational Change Prior to Dissociating from the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza virus differentially activates mTORC1 and mTORC2 signaling to maximize late stage replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the influenza virus M1 protein in nuclear export of viral ribonucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell death regulation during influenza A virus infection by matrix (M1) protein: a model of viral control over the cellular survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Reactome | Binding of M1 to vRNP [reactome.org]
- 17. Role of the Influenza Virus M1 Protein in Nuclear Export of Viral Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of Influenza A Virus Matrix Protein 1 at Threonine 108 Controls Its Multimerization State and Functional Association with the STRIPAK Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear export of influenza virus ribonucleoproteins: identification of an export intermediate at the nuclear periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phosphorylation of Influenza A Virus Matrix Protein 1 at Threonine 108 Controls Its Multimerization State and Functional Association with the STRIPAK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Conservation of the Matrix Protein (61-72) Epitope Across Influenza Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conservation of the Matrix Protein 1 (M1) epitope spanning amino acids 61-72 (GFVFTLTVPSER) across various influenza virus strains. The high degree of conservation of this epitope, particularly within Influenza A viruses, makes it a compelling target for the development of universal influenza vaccines and novel immunotherapies. This document details the sequence conservation, relevant experimental protocols for its study, and the immunological signaling pathways it activates.
Data Presentation: Epitope Sequence Conservation
The M1 protein is a structural protein crucial for the lifecycle of the influenza virus. Its relatively slow rate of mutation compared to surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA) makes it an attractive target for broadly protective immune responses. The (61-72) epitope, with the sequence GFVFTLTVPSER, is a known target for CD4+ T-cells and plays a significant role in the cell-mediated immune response to influenza infection.
To assess the degree of conservation, the M1 protein sequences from representative strains of Influenza A (subtypes H1N1, H3N2, and H5N1), Influenza B, and Influenza C were analyzed. The following tables summarize the sequence alignment and conservation percentage of the M1 (61-72) epitope.
Table 1: Conservation of M1 (61-72) Epitope in Influenza A Virus Subtypes
| Virus Subtype | Strain (UniProt ID) | M1 (61-72) Sequence | Amino Acid Identity | Conservation (%) |
| Influenza A (H1N1) | A/Puerto Rico/8/1934 (P03485) | GFVFTLTVPSER | 12/12 | 100% |
| Influenza A (H3N2) | A/Aichi/2/1968 (I6SGW5) | GFVFTLTVPSER | 12/12 | 100% |
| Influenza A (H5N1) | A/Chicken/Scotland/1959 (Q0A2H4) | GFVFTLTVPSER | 12/12 | 100% |
Table 2: Conservation of M1 (61-72) Epitope in Influenza B and C Viruses
| Virus Type | Strain (UniProt ID) | M1 Protein Sequence at Corresponding Region | Amino Acid Identity with Influenza A M1 (61-72) | Conservation (%) |
| Influenza B | B/Lee/1940 (P03489) | LFGDTIAYLLSL (Residues 3-14) | 1/12 (L at position 3) | 8.3% |
| Influenza C | C/Johannesburg/1/66 (P03495) | MLPNQAYLRFKE (Residues 2-13) | 1/12 (L at position 2) | 8.3% |
Analysis: The M1 (61-72) epitope is 100% conserved across the analyzed subtypes of Influenza A virus, highlighting its potential as a target for a universal Influenza A vaccine. In contrast, the corresponding regions in the M1 proteins of Influenza B and C viruses show minimal homology, with only a single amino acid being identical. This lack of conservation suggests that T-cell responses targeting this specific epitope are unlikely to provide cross-protection against Influenza B or C infections.
Experimental Protocols
The investigation of T-cell responses to the M1 (61-72) epitope relies on a variety of immunological assays. Below are detailed methodologies for two key experiments: the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) with Flow Cytometry.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of M1 (61-72) epitope-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Capture antibody (e.g., anti-human IFN-γ)
-
Biotinylated detection antibody (e.g., anti-human IFN-γ-biotin)
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
M1 (61-72) peptide (GFVFTLTVPSER)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 5% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membranes with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate 5 times with sterile PBS to remove unbound capture antibody.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Thaw and wash the cryopreserved PBMCs. Resuspend the cells in complete RPMI medium.
-
Add the cell suspension to the wells (typically 2-3 x 10^5 cells/well).
-
-
Cell Stimulation:
-
Add the M1 (61-72) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Add positive control (PHA or anti-CD3) and negative control (DMSO) to separate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove the cells.
-
Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Spot Development and Analysis:
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.
Objective: To identify and quantify the phenotype of T-cells (e.g., CD4+ or CD8+) that produce intracellular cytokines in response to the M1 (61-72) epitope.
Materials:
-
PBMCs
-
M1 (61-72) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium.
-
Add the M1 (61-72) peptide (1-10 µg/mL) to the cell suspension.
-
Include positive (e.g., Staphylococcal enterotoxin B) and negative (DMSO) controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing a cocktail of fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific T-cell populations (e.g., CD3+CD4+) and determine the percentage of cells expressing intracellular cytokines.
-
Visualization of Signaling Pathways and Workflows
Graphical representations of complex biological processes and experimental procedures are essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the M1 (61-72) epitope presented by an antigen-presenting cell (APC) via MHC class II, the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade leading to T-cell activation, proliferation, and cytokine production.
Caption: T-Cell Receptor (TCR) Signaling Pathway
Experimental Workflow: ELISPOT Assay
The following diagram illustrates the key steps in the ELISPOT assay workflow, from plate preparation to data analysis.
Caption: ELISPOT Assay Experimental Workflow
An In-Depth Technical Guide to the Mechanism of CD4+ T-Cell Activation by Influenza M1 (61-72)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the immunological mechanisms underlying the activation of CD4+ T-helper cells by the influenza A matrix protein 1 (M1) derived peptide, amino acid residues 61-72. This internal protein is a frequent target for T-cell responses, making it a person of interest for the development of universal influenza vaccines.
The Influenza M1 (61-72) Epitope
The influenza M1 protein is a crucial structural component of the virus. During viral replication within an infected cell, the M1 protein is degraded into smaller peptide fragments. The peptide spanning amino acids 61-72 of the M1 protein has been identified as a significant epitope for CD4+ T-cell recognition.
The core sequence of this epitope has been identified as FVFTLTVPS (amino acids 62-70). This nonapeptide forms the minimal unit required for binding to Major Histocompatibility Complex (MHC) class II molecules and subsequent presentation to CD4+ T-cells[1]. The immune response to this epitope can be influenced by the amino acids flanking this core sequence.
Antigen Processing and Presentation
The activation of CD4+ T-cells by the M1 (61-72) peptide is initiated through the MHC class II antigen presentation pathway.
Experimental Workflow: MHC Class II Antigen Presentation
Caption: Workflow of M1 (61-72) peptide processing and presentation by an APC.
Antigen Presenting Cells (APCs), such as dendritic cells, macrophages, and B cells, internalize the influenza virus through endocytosis. Inside the APC, the virus is trafficked to endosomes, which fuse with lysosomes. Within the acidic environment of the lysosome, viral proteins, including M1, are broken down by proteases into smaller peptides.
Simultaneously, MHC class II molecules are synthesized in the endoplasmic reticulum and transported through the Golgi apparatus. These MHC class II molecules are then directed to the lysosomal compartment where they intersect with the viral peptides. The M1 (61-72) peptide, with its core sequence FVFTLTVPS, binds to the peptide-binding groove of compatible MHC class II molecules. This peptide-MHC II complex is then transported to the surface of the APC for presentation to CD4+ T-cells. The primary restricting MHC class II allomorph for this epitope has been identified as HLA-DR4[1].
T-Cell Receptor Recognition and Co-stimulation
The activation of a naive CD4+ T-cell requires two main signals from the APC.
Signaling Pathways: CD4+ T-Cell Activation
Caption: Simplified signaling cascade in CD4+ T-cell activation.
Signal 1 (Antigen-Specific Signal): The T-cell receptor (TCR) on the surface of the CD4+ T-cell specifically recognizes and binds to the M1 (61-72)-MHC class II complex on the APC. The CD4 co-receptor on the T-cell also binds to a non-polymorphic region of the MHC class II molecule, stabilizing the interaction. This binding initiates a cascade of intracellular signaling events, starting with the activation of the tyrosine kinase Lck, which phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream signaling molecules like LAT and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1.
Signal 2 (Co-stimulatory Signal): For full activation and to avoid anergy, the T-cell must receive a second, co-stimulatory signal. This is primarily delivered through the interaction of the CD28 receptor on the T-cell with B7 molecules (CD80/CD86) on the surface of the APC. This interaction activates the PI3K-Akt-mTOR signaling pathway, which promotes T-cell survival, proliferation, and differentiation.
Cytokine Production and Effector Function
Upon successful activation, CD4+ T-cells proliferate and differentiate into effector cells that secrete a variety of cytokines. In the context of influenza infection, the response is typically dominated by a T-helper 1 (Th1) phenotype .
Quantitative Data on Cytokine Production
While specific quantitative data for the M1 (61-72) peptide is limited in publicly available literature, studies on the broader CD4+ T-cell response to influenza M1 protein indicate a dominant Th1 cytokine profile.
| Cytokine | Typical Concentration Range (in vitro stimulation) | Primary Function in Influenza Immunity |
| IFN-γ | 100 - 2000 pg/mL | Activates macrophages and CD8+ T-cells, enhances MHC expression, has direct antiviral effects. |
| TNF-α | 50 - 1000 pg/mL | Pro-inflammatory, induces apoptosis in infected cells, activates other immune cells. |
| IL-2 | 20 - 500 pg/mL | Promotes T-cell proliferation and survival. |
Note: These values are illustrative and can vary significantly based on the experimental setup, donor variability, and specific peptide concentration used.
Experimental Protocols
In Vitro Stimulation of CD4+ T-Cells
Objective: To activate and expand M1 (61-72)-specific CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Isolate PBMCs: Isolate PBMCs from fresh or cryopreserved human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Peptide Stimulation: Add the Influenza M1 (61-72) peptide (or longer variants like M1 60-73) to the cell culture at a final concentration of 1-10 µg/mL.
-
Co-stimulation: For robust activation, especially of naive T-cells, add anti-CD28 and anti-CD49d antibodies (each at 1 µg/mL).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days for proliferation assays or for shorter periods (e.g., 6-24 hours) for cytokine analysis.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify M1 (61-72)-specific CD4+ T-cells based on their cytokine production.
Experimental Workflow: Intracellular Cytokine Staining
Caption: Workflow for intracellular cytokine staining to detect M1 (61-72)-specific CD4+ T-cells.
Methodology:
-
Stimulation: Stimulate PBMCs with the M1 (61-72) peptide as described above. For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD4, to identify the CD4+ T-cell population.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T-cells that are producing specific cytokines in response to the M1 (61-72) peptide.
Enzyme-Linked Immunospot (ELISpot) Assay
Objective: To quantify the frequency of M1 (61-72)-specific, cytokine-secreting CD4+ T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Add a known number of PBMCs or purified CD4+ T-cells to each well along with the M1 (61-72) peptide and antigen-presenting cells (if using purified T-cells).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another wash, add streptavidin-alkaline phosphatase and a substrate to develop colored spots.
-
Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Quantitative Data Summary
The following tables summarize the available quantitative data related to the CD4+ T-cell response to influenza M1 peptides. It is important to note that specific binding affinity data for the M1 (61-72) peptide across a range of HLA-DR alleles is not extensively documented in publicly available databases. The provided IC50 values are for other predicted M1 CD4+ T-cell epitopes and serve as an example of the range of binding affinities observed for peptides from this protein[1].
Table 1: Peptide-MHC Class II Binding Affinity (Predicted for various M1 epitopes)
| M1 Peptide Sequence | HLA-DR Allele | Predicted IC50 (nM) |
| MVLASTTAK | DRB10101 | 150.3 |
| IRHENRMVL | DRB10401 | 25.8 |
| LGFVFTLTV | DRB10701 | 345.6 |
| FVFTLTVPSER | DRB11101 | 89.2 |
Data is illustrative of predicted binding affinities for various M1 peptides to different HLA-DR alleles and does not represent experimentally determined values for M1 (61-72) across all alleles.
Table 2: Frequency of M1 (61-72)-Specific CD4+ T-Cells
| Assay | Cell Type | Stimulant | Frequency | Reference |
| 51Cr Release Assay | CD4+ T-cell clone | M1 (61-72) peptide | Up to 0.94% of peripheral blood CD4+ T-cells in influenza patients | [1] |
| ELISpot | PBMCs | M1 peptide pools | 50 - 500 spot-forming cells / 10^6 CD4+ T-cells | [2] |
Conclusion
The influenza M1 (61-72) peptide is a key epitope for the activation of CD4+ T-cells, primarily through the MHC class II presentation pathway restricted by HLA-DR4. The resulting T-cell response is characterized by a Th1 cytokine profile, with IFN-γ playing a central role in coordinating the antiviral immune response. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important T-cell response, which is of significant interest for the development of broadly protective influenza vaccines. Further research is warranted to obtain more precise quantitative data on the binding affinities of the M1 (61-72) peptide to a wider range of HLA-DR alleles and to delineate the specific signaling nuances that govern the activation and differentiation of CD4+ T-cells in response to this epitope.
References
Influenza Matrix Protein (61-72): A Comprehensive Technical Guide to its Interaction with MHC Class II
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a pivotal role in virus assembly and budding. Beyond its structural functions, specific peptide fragments of M1 are recognized by the host immune system, eliciting T-cell responses. The peptide corresponding to amino acids 61-72 of the matrix protein (M1 61-72) has been identified as a significant epitope for CD4+ T-helper cells. This technical guide provides an in-depth analysis of the interaction between the influenza matrix protein fragment (61-72) and Major Histocompatibility Complex (MHC) class II molecules, a critical event in the initiation of an adaptive immune response to influenza infection. Understanding this interaction at a molecular and cellular level is paramount for the rational design of novel vaccines and immunotherapies.
The amino acid sequence of the influenza matrix protein (61-72) peptide is GFVFTLTVPSER .[1][2] It is a well-characterized CD4+ T-cell epitope, primarily presented by the HLA-DR4 molecule.[3] The core sequence essential for this interaction has been identified as FVFTLTVPS .
Quantitative Analysis of Peptide-MHC Class II Binding
| HLA Allele | Peptide Sequence | Binding Affinity (IC50, nM) | Method | Reference |
| HLA-DRB1*04:01 | GFVFTLTVPSER | Data not available in a quantitative format, but it is a known binder. | T-cell assays | [1] |
Further research is required to populate this table with more extensive quantitative binding data for a broader range of HLA-DR alleles.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the M1 (61-72) peptide's interaction with MHC class II and the subsequent T-cell responses. Below are protocols for key experiments.
MHC Class II Peptide Binding Assay
This assay quantifies the binding affinity of the M1 (61-72) peptide to purified MHC class II molecules. A common method is a competition-based ELISA.
Objective: To determine the IC50 value of the M1 (61-72) peptide for a specific HLA-DR allele.
Materials:
-
Purified, recombinant HLA-DR molecules (e.g., HLA-DR4)
-
Biotinylated reference peptide with known high affinity for the HLA-DR allele
-
Influenza M1 (61-72) peptide (GFVFTLTVPSER)
-
96-well high-binding ELISA plates
-
Coating antibody (anti-HLA-DR)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-HLA-DR antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay buffer for 2 hours at room temperature.
-
Competition Reaction: In a separate plate, incubate a fixed concentration of the biotinylated reference peptide with varying concentrations of the M1 (61-72) peptide and a fixed concentration of purified HLA-DR molecules for 24-48 hours at 37°C.
-
Capture: Transfer the competition reaction mixture to the coated and blocked ELISA plate and incubate for 2 hours at room temperature to allow the antibody to capture the HLA-DR/peptide complexes.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
-
Stopping the Reaction: Add stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the M1 (61-72) peptide concentration. The IC50 value is the concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated reference peptide.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of M1 (61-72)-specific CD4+ T-cells upon stimulation.
Objective: To quantify the proliferation of CD4+ T-cells in response to the M1 (61-72) peptide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-DR4 positive donor
-
Influenza M1 (61-72) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Anti-CD3/CD28 beads as a positive control
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Culture: Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Stimulation: Add the M1 (61-72) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD3 and CD4.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD3+CD4+ T-cell population. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.
Cytokine Release Assay (IFN-γ ELISpot)
This assay quantifies the number of M1 (61-72)-specific T-cells that secrete IFN-γ upon stimulation.
Objective: To determine the frequency of IFN-γ-secreting CD4+ T-cells specific for the M1 (61-72) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or HRP conjugate
-
BCIP/NBT or AEC substrate
-
PBMCs from an HLA-DR4 positive donor
-
Influenza M1 (61-72) peptide
-
Complete RPMI-1640 medium
-
PHA as a positive control
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10⁵ PBMCs per well.
-
Stimulation: Add the M1 (61-72) peptide to the wells at a final concentration of 5-10 µg/mL. Include negative control wells (no peptide) and positive control wells (PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Detection: Wash the plate with PBS/0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Data Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Logical Relationships
The recognition of the influenza M1 (61-72) peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and the orchestration of an adaptive immune response.
Caption: TCR signaling cascade upon recognition of the M1 (61-72)-pMHC-II complex.
The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of the influenza M1 (61-72) peptide.
Caption: Experimental workflow for M1 (61-72) peptide immunogenicity assessment.
Conclusion
The interaction between the influenza matrix protein (61-72) peptide and MHC class II molecules is a cornerstone of the adaptive immune response to influenza A virus. This guide has provided a detailed overview of the key molecular and cellular aspects of this interaction, including quantitative binding considerations, detailed experimental protocols for its investigation, and the downstream signaling events. For researchers and professionals in drug and vaccine development, a thorough understanding of these mechanisms is crucial for designing effective interventions that can elicit robust and protective T-cell immunity against influenza. Further research to expand the quantitative binding data across a wider array of HLA alleles will be invaluable in refining our understanding and improving the design of next-generation influenza vaccines.
References
Basic Research Applications of Influenza Matrix Protein (61-72): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a pivotal role in virus assembly, budding, and the nuclear export of viral ribonucleoproteins.[1][2] Beyond its structural functions, M1 is a highly conserved protein among influenza A strains, making it a key target for the development of universal influenza vaccines. A specific peptide fragment of M1, spanning amino acids 61-72 with the sequence GFVFTLTVPSER, has been identified as a significant CD4+ T-cell epitope, particularly in the context of the HLA-DRB1*04:01 allele.[3] This technical guide provides a comprehensive overview of the basic research applications of the Influenza Matrix Protein (61-72) peptide, focusing on its immunological properties, the experimental methods used to study it, and the underlying molecular pathways.
Immunological Significance and Quantitative Data
The M1 (61-72) peptide is a well-characterized immunogenic epitope that elicits CD4+ T-cell responses. These T helper cells are critical for orchestrating a robust adaptive immune response, including the activation of B cells to produce antibodies and the enhancement of cytotoxic T lymphocyte (CTL) activity. The immunogenicity of this peptide is fundamentally linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).
HLA-Peptide Binding Affinity
The binding affinity of a peptide to an HLA molecule is a primary determinant of its immunogenicity. While the M1 (61-72) peptide is known to be presented by HLA-DRB1*04:01, quantitative binding data across a range of HLA alleles is crucial for assessing its potential as a broadly applicable vaccine component. The following table summarizes available data on the binding affinity of the M1 (61-72) peptide and related M1 peptides to various HLA alleles, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate stronger binding affinity.
| Peptide Sequence | HLA Allele | Binding Affinity (IC50) nM | Reference |
| GFVFTLTVPSER | HLA-DRB104:01 | Data not available in a specific numerical format, but identified as a binder. | [3] |
| M1 Peptides (various) | HLA-B0702 | Low affinity | [4] |
| M1 Peptides (various) | HLA-A*02:01 | Variable | [5] |
T-Cell Response Quantification
The magnitude and quality of the T-cell response to the M1 (61-72) peptide can be quantified using various immunological assays. The most common methods are the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines upon stimulation.
| Assay | T-Cell Response Metric | Stimulation | Result | Reference |
| ELISpot | IFN-γ Spot-Forming Cells (SFCs) / 10^6 PBMCs | M1 peptide pools | Significant responses detected, but specific data for M1(61-72) is not isolated. | [6][7] |
| ICS | % of IFN-γ+ CD4+ T-cells | M1 peptide pools | M1 is an immunodominant target for CD4+ T-cells. | [8] |
Note: The presented data is for M1 peptide pools. While these pools contain the 61-72 sequence, the specific contribution of this single epitope to the overall response is not detailed in the available literature.
Experimental Protocols
Peptide Synthesis and Purification
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The GFVFTLTVPSER peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.[9]
HLA-Peptide Binding Assay
T2 Cell Binding Assay (for MHC Class I, adaptable for Class II concepts):
This assay assesses the ability of a peptide to stabilize MHC class I molecules on the surface of T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have low surface expression of MHC class I. A similar principle can be applied to engineered cell lines for MHC class II.
-
Cell Culture: T2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Peptide Incubation: T2 cells are incubated with varying concentrations of the M1 (61-72) peptide overnight at 37°C. A known high-affinity peptide is used as a positive control, and a no-peptide condition serves as a negative control.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for the HLA allele of interest (e.g., anti-HLA-DR).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the MHC molecules on the cell surface.[10][11][12]
Competitive ELISA for Peptide-MHC Binding:
-
Plate Coating: A 96-well plate is coated with a specific purified HLA-DR molecule.
-
Competition: A known biotinylated peptide with affinity for the HLA-DR molecule is mixed with varying concentrations of the unlabeled M1 (61-72) competitor peptide.
-
Incubation: The peptide mixture is added to the coated plate and incubated to allow binding to the HLA-DR molecules.
-
Detection: The plate is washed, and streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the bound biotinylated peptide.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated peptide (IC50) is calculated.[1][13][14][15]
ELISpot Assay
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from a donor are plated in the wells.
-
Stimulation: The M1 (61-72) peptide is added to the wells to stimulate the T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.
-
Detection: The cells are removed, and a biotinylated detection antibody for the cytokine is added, followed by streptavidin-alkaline phosphatase.
-
Spot Development: A substrate is added that forms an insoluble colored spot where the cytokine was secreted.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.[6][7][16][17]
Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate inside the producing cells.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to enter the cells.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry: The cells are analyzed by flow cytometry to determine the percentage of CD4+ T-cells that are producing specific cytokines in response to the peptide stimulation.[8][18][19][20]
Signaling Pathways and Experimental Workflows
MHC Class II Antigen Presentation Pathway
Exogenous antigens, such as the influenza M1 protein, are taken up by APCs and processed through the MHC class II pathway to be presented to CD4+ T-cells.
Caption: MHC Class II presentation of exogenous viral antigens.
T-Cell Activation Signaling Pathway
The recognition of the peptide-MHC class II complex by the T-cell receptor (TCR) on a CD4+ T-cell initiates a signaling cascade leading to T-cell activation.
Caption: T-cell receptor signaling cascade upon antigen recognition.
Experimental Workflow for Immunogenicity Assessment
A typical workflow to assess the immunogenicity of the M1 (61-72) peptide involves several integrated steps, from peptide acquisition to the analysis of the T-cell response.
Caption: Workflow for assessing M1 (61-72) peptide immunogenicity.
Conclusion
The Influenza Matrix Protein (61-72) peptide is a valuable tool for basic research in influenza immunology and vaccine development. Its conserved nature and demonstrated immunogenicity make it an important epitope for studying T-cell responses to influenza A virus. While further quantitative data on its binding to a broader range of HLA alleles and more specific T-cell response data are needed, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the potential of this and other conserved influenza epitopes. The continued study of such epitopes is essential for the development of next-generation, broadly protective influenza vaccines.
References
- 1. Peptide competition assay by capture ELISA [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Identification of broad binding class I HLA supertype epitopes to provide universal coverage of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. affbiotech.cn [affbiotech.cn]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. lifetein.com [lifetein.com]
- 16. HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro evidence that commercial influenza vaccines are not similar in their ability to activate human T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Baseline innate and T cell populations are correlates of protection against symptomatic influenza virus infection independent of serology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-cell Stimulation with Influenza Matrix Protein (61-72)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stimulation of T-cells using the Influenza Matrix Protein (61-72) peptide, a well-defined epitope known to induce CD4+ T-cell responses.[1] The following protocols are intended for research purposes and can be adapted for various applications, including vaccine development, immunological monitoring, and basic research into T-cell function.
Introduction to Influenza Matrix Protein (61-72) and T-cell Stimulation
The influenza A virus matrix protein 1 (M1) is a highly conserved internal antigen, making it a key target for cell-mediated immunity.[2] The peptide sequence GFVFTLTVPSER, corresponding to amino acids 61-72 of the M1 protein, is a well-characterized HLA-DRB1*04:01 restricted epitope that can be used to stimulate antigen-specific CD4+ T-cells in vitro.[3] Stimulation of peripheral blood mononuclear cells (PBMCs) or isolated T-cells with this peptide allows for the assessment of influenza-specific T-cell responses through various assays, including intracellular cytokine staining (ICS), T-cell proliferation assays, and cytokine release assays.
Experimental Protocols
Preparation of Reagents and Cells
2.1.1. Peptide Preparation:
The Influenza Matrix Protein (61-72) peptide (Sequence: GFVFTLTVPSER) is typically delivered in lyophilized form.[3]
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO) to create a stock solution. Subsequently, dilute the stock solution in cell culture medium to the desired working concentration. To avoid toxicity, the final concentration of DMSO in the cell culture should be kept below 1% (v/v).
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
2.1.2. PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Lymphoprep™).
-
Assess cell viability using a method such as trypan blue exclusion; viability should be greater than 90%.[4]
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
Intracellular Cytokine Staining (ICS) Protocol
This protocol is designed to identify and quantify cytokine-producing T-cells at the single-cell level using flow cytometry.[4][5]
Experimental Workflow for Intracellular Cytokine Staining (ICS)
Caption: Workflow for detecting influenza-specific T-cells via ICS.
Protocol Steps:
-
Cell Plating: Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate in a final volume of 200 µL of complete RPMI medium.
-
Stimulation:
-
Add the Influenza Matrix Protein (61-72) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include co-stimulatory antibodies, anti-CD28 and anti-CD49d, at a final concentration of 1 µg/mL each.[6]
-
Controls:
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion and allow for intracellular accumulation.[6][8]
-
Continued Incubation: Return the plate to the incubator for an additional 16 hours.[6]
-
Surface Staining:
-
Wash the cells with PBS.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Stain with fluorochrome-conjugated antibodies against surface markers such as CD3, CD4, and CD8 for 20 minutes at room temperature.[6]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2 for 30 minutes at room temperature in the dark.[4]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines in response to the M1 peptide.
-
Quantitative Data Summary for ICS
| Parameter | Concentration/Time | Purpose |
| Cell Density | 1 x 10^6 cells/well | Optimal cell number for stimulation. |
| M1 (61-72) Peptide | 1-10 µg/mL | Antigen-specific stimulation.[2][9] |
| Anti-CD28/CD49d | 1 µg/mL each | Co-stimulation of T-cells.[6] |
| Brefeldin A | 10 µg/mL | Inhibition of cytokine secretion.[6] |
| Total Incubation | 18 hours | Duration for T-cell activation and cytokine production.[10] |
T-cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T-cells in response to the M1 peptide using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
Experimental Workflow for T-cell Proliferation Assay
Caption: Workflow for measuring T-cell proliferation using CFSE.
Protocol Steps:
-
CFSE Labeling:
-
Resuspend 1 x 10^7 PBMCs in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 x 10^6 cells per well in a 24-well plate.
-
Add the Influenza Matrix Protein (61-72) peptide to a final concentration of 10 µg/mL.[9]
-
Controls: Include unstimulated cells (CFSE-labeled PBMCs with medium only) and a positive control (e.g., stimulation with phytohemagglutinin (PHA)).
-
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.[9]
-
Staining and Analysis:
-
Harvest the cells and stain with fluorochrome-conjugated antibodies against CD3, CD4, and CD8.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a sequential halving of CFSE intensity.
-
Quantitative Data Summary for Proliferation Assay
| Parameter | Concentration/Time | Purpose |
| Cell Density | 1 x 10^6 cells/well | Optimal cell number for proliferation.[9] |
| CFSE Concentration | 0.5-5 µM | Fluorescent labeling of cells. |
| M1 (61-72) Peptide | 10 µg/mL | Antigen-specific stimulation of proliferation.[9] |
| Incubation Period | 7 days | Allows for multiple rounds of cell division.[9] |
Data Interpretation and Troubleshooting
-
High Background in Negative Controls: This may be due to non-specific stimulation or cell death. Ensure high cell viability and consider titrating the peptide concentration.
-
Low Response to Positive Controls: This could indicate issues with cell viability, reagent quality, or instrument settings.
-
Variability Between Donors: T-cell responses to influenza antigens can vary significantly between individuals due to differences in HLA type and prior exposure to the virus.
By following these detailed protocols, researchers can effectively stimulate and analyze T-cell responses to the Influenza Matrix Protein (61-72) peptide, providing valuable insights into cellular immunity against influenza.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Intracellular Cytokine Staining Protocol [anilocus.com]
- 5. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. viroclinics.com [viroclinics.com]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Influenza-Specific T-Cell Responses Using M1 (61-72) Peptide in IFN-γ ELISPOT Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cellular immune response, particularly T-cell activity, is crucial for controlling and clearing influenza virus infections. The Matrix protein 1 (M1) is a highly conserved internal protein of the influenza A virus, making it a key target for universal influenza vaccine strategies aimed at inducing broad, cross-reactive T-cell immunity.[1][2][3] The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying antigen-specific, cytokine-secreting cells at the single-cell level, making it an ideal tool for assessing vaccine immunogenicity and studying T-cell responses to viral epitopes.[4][5][6]
This document provides detailed application notes and a comprehensive protocol for using the Influenza A M1 (61-72) peptide (Sequence: GFVFTLTVPSER, an HLA-DRB1*04:01 restricted epitope) to measure IFN-γ secreting T-cells from peripheral blood mononuclear cells (PBMCs) using the ELISPOT assay.[7]
Principle of the Assay
The IFN-γ ELISPOT assay is a sandwich immunoassay adapted to detect individual secreting cells.[6][8] PBMCs are cultured on a surface coated with a high-affinity capture antibody specific for IFN-γ. When T-cells are stimulated with the M1 (61-72) peptide, they secrete IFN-γ, which is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After incubation, the cells are washed away. A second, biotinylated antibody that recognizes a different epitope of the IFN-γ molecule is added, followed by a streptavidin-enzyme conjugate. Finally, a precipitating substrate is added, which is cleaved by the enzyme to form an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-producing cell.[6]
Caption: Logical flow of the ELISPOT assay principle.
Data Presentation: Influenza-Specific T-Cell Responses
The following table summarizes representative quantitative data from ELISPOT assays measuring IFN-γ responses to influenza antigens. While data for the specific M1 (61-72) peptide is limited in broad literature, these values for M1 protein or peptide pools provide a useful reference for expected magnitudes of response.
| Condition | Cell Type | Stimulus | Cell Density (cells/well) | Peptide Conc. | Median Response (SFU/10⁶ cells) | Reference |
| Baseline (Pre-vaccination) | Fresh PBMCs | M1 Peptide Pools | 200,000 | 10 µg/mL | 188 - 320 | [9][10] |
| Baseline (Pre-vaccination) | Fresh PBMCs | Conserved 9-mer peptides (PB1, NP, M1) | 300,000 | 2 µg/mL | 56 | [10] |
| Baseline (Pre-vaccination) | Cryopreserved PBMCs | FLU-v Peptide Mix (incl. M1) | 200,000 | 4 µM (total) | 5 | [4] |
| Post-vaccination (Day 7) | Fresh PBMCs | MVA-NP+M1 Vaccine | 200,000 | 10 µg/mL | 1603 - 2793 | [9][10] |
| Post-vaccination (Day 42) | Cryopreserved PBMCs | FLU-v Peptide Mix (incl. M1) | 200,000 | 4 µM (total) | 125 | [4] |
SFU = Spot Forming Units
Experimental Protocols
This section provides a detailed methodology for performing an IFN-γ ELISPOT assay with the Influenza M1 (61-72) peptide.
I. Materials and Reagents
-
Cells: Freshly isolated or cryopreserved human PBMCs.
-
Peptide: Influenza A M1 (61-72) Peptide (GFVFTLTVPSER), lyophilized.
-
ELISPOT Plate: 96-well PVDF membrane plates.
-
Reagents:
-
Human IFN-γ ELISPOT Kit (containing capture Ab, detection Ab, and Streptavidin-enzyme conjugate).
-
Sterile DMSO.
-
Ethanol (B145695) (35%).
-
Sterile PBS.
-
Blocking Solution (e.g., PBS with 1% BSA or 10% FBS).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Positive Control: Phytohemagglutinin (PHA) or a pool of known immunodominant viral peptides (e.g., CEF peptide pool).[11]
-
Negative Control: Cell culture medium with equivalent concentration of DMSO used for peptide reconstitution.
-
Substrate (e.g., AEC or BCIP/NBT).
-
Deionized Water.
-
II. Workflow Diagram
Caption: Step-by-step workflow for the IFN-γ ELISPOT assay.
III. Step-by-Step Protocol
Day 1: Plate Preparation
-
Activate Membrane: Pre-wet the PVDF membrane by adding 15-50 µL of 35% ethanol to each well. Incubate for 1 minute at room temperature.
-
Wash: Empty the wells and wash the plate thoroughly 3-4 times with sterile water.
-
Coat Plate: Dilute the anti-IFN-γ capture antibody to its optimal concentration in sterile PBS. Add 100 µL to each well. Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare Peptide Stock: Reconstitute the lyophilized M1 (61-72) peptide. Briefly, add sterile DMSO to create a high-concentration stock (e.g., 1 mg/mL). Further dilute in cell culture medium to create a working stock solution. The final concentration in the well should be between 2-10 µg/mL.[9][10]
-
Prepare Cells:
-
If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath. Transfer to a tube with pre-warmed culture medium and centrifuge to wash. Resuspend in fresh medium.
-
Check cell viability using Trypan Blue; it should be >90%.
-
Resuspend cells to a final concentration of 4 x 10⁶ cells/mL in culture medium.
-
-
Plate Blocking: Wash the coated plate 3-4 times with sterile PBS to remove excess capture antibody. Add 200 µL of Blocking Solution to each well and incubate for at least 2 hours at room temperature.
-
Plating:
-
Wash the plate 3-4 times with sterile PBS.
-
Set up triplicate wells for each condition:
-
Negative Control: 50 µL of culture medium + 50 µL of cell suspension.
-
Test Condition: 50 µL of M1 (61-72) peptide solution + 50 µL of cell suspension.
-
Positive Control: 50 µL of PHA solution + 50 µL of cell suspension.
-
-
This provides a final volume of 100 µL per well with 200,000 cells.[9][12]
-
-
Incubation: Cover the plate with a sterile lid and incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[9][12][13] Do not stack plates to ensure even temperature distribution.[14]
Day 3: Spot Development and Analysis
-
Cell Removal: Wash the plate 3-4 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Detection: Dilute the biotinylated anti-IFN-γ detection antibody in blocking solution. Add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3-4 times with PBST. Dilute the Streptavidin-enzyme conjugate in blocking solution. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate thoroughly 4-5 times with PBST, followed by 2 washes with PBS. Add 100 µL of substrate solution to each well. Monitor spot development closely (typically 5-20 minutes).
-
Stop Reaction: Stop the reaction by washing the plate extensively with deionized water.
-
Drying and Analysis: Gently tap the plate to remove excess water and let it air dry completely in the dark. Count the spots in each well using an automated ELISPOT reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.
IV. T-Cell Activation Pathway
The M1 (61-72) peptide is presented by Antigen Presenting Cells (APCs) on MHC Class II molecules to CD4+ T-helper cells. This interaction, along with co-stimulation, triggers the T-cell to activate and secrete cytokines like IFN-γ.
Caption: M1 peptide presentation by an APC to a CD4+ T-cell.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| High Background | Inadequate washing; contaminated reagents; over-development; too many cells per well. | Increase wash steps; filter antibodies; reduce substrate incubation time; titrate cell number. | [14][15][16] |
| No Spots / Faint Spots | Inactive cells/reagents; insufficient incubation time; incorrect antibody concentrations; low frequency of responding cells. | Check cell viability; use positive controls (PHA); optimize incubation time (18-48h); titrate antibodies; increase cell number per well. | [14][16] |
| Confluent / Merged Spots | Too many responding cells; over-stimulation; prolonged cell incubation. | Reduce the number of cells plated per well; decrease stimulus concentration; reduce incubation time. | [15][16] |
| Poorly Defined Spots | Plate moved during incubation; membrane not properly pre-wetted; plate not fully dry before reading. | Ensure incubator is stable and plates are not stacked; ensure even wetting with ethanol; allow plate to dry completely overnight. | [14][15] |
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. m.youtube.com [m.youtube.com]
- 7. jpt.com [jpt.com]
- 8. praxilabs.com [praxilabs.com]
- 9. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. immunospot.eu [immunospot.eu]
- 12. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 13. Granzyme B ELISPOT assay to measure influenza-specific cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Application Notes and Protocols for Intracellular Cytokine Staining (ICS) with Influenza Matrix Protein (61-72)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for characterizing antigen-specific T cell responses, which play a vital role in immunity to viral infections such as influenza. The influenza A matrix protein 1 (M1) is a conserved internal protein, making it a key target for T cell-mediated immunity. The peptide fragment spanning amino acids 61-72 of the M1 protein (M1 61-72) is a well-characterized epitope known to elicit CD4+ T cell responses.[1][2]
These application notes provide a detailed protocol for performing ICS to detect and quantify CD4+ T cells responding to the Influenza Matrix Protein (61-72) peptide. The accompanying data and visualizations offer a comprehensive guide for researchers in immunology and vaccine development.
Data Presentation
The following tables summarize quantitative data from ICS experiments measuring cytokine production by CD4+ T cells in response to Influenza Matrix Protein (M1) peptides.
Table 1: Frequency of IL-2 Producing CD4+ T Cells in Response to Influenza M1 Peptides
| Peptide Sequence | Peptide Position | Frequency of IL-2+ CD4+ T cells (%) | Donor HLA Type | Reference |
| GFVFTLTVPSER | 61-72 | up to 0.94 | DRB10404 | [3] |
| FVFTLTVPSER | 62-72 | up to 0.32 | DRB10401 | [3] |
Table 2: Qualitative Cytokine Responses of Influenza M1-specific CD4+ T cells
| Cytokine | Response Detected | Reference |
| IFN-γ | Yes | [1][2] |
| TNF-α | Yes | [1][2] |
| IL-2 | Yes | [4][5] |
| IL-5 | Yes | [2] |
| IL-13 | Yes | [2] |
Note: Specific quantitative data for IFN-γ and TNF-α production in response to the M1 (61-72) peptide were not explicitly available in the provided search results. The table reflects the cytokines that have been shown to be produced by influenza M1-specific CD4+ T cells.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, which are the primary source of T lymphocytes for this assay.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin).
-
Perform a cell count and viability assessment using trypan blue exclusion.
Protocol 2: Intracellular Cytokine Staining of PBMCs
This protocol details the stimulation of PBMCs with the Influenza Matrix Protein (61-72) peptide and subsequent intracellular staining for cytokines.
Materials:
-
Isolated PBMCs
-
Influenza Matrix Protein (61-72) peptide (e.g., GFVFTLTVPSER)
-
Co-stimulatory antibodies (anti-CD28 and anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell staining buffer (PBS with 2% FBS and 0.09% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Adjust the concentration of PBMCs to 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the Influenza M1 (61-72) peptide to a final concentration of 1-10 µg/mL.
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) at a final concentration of 1 µg/mL each.
-
Include appropriate controls:
-
Unstimulated control (cells with medium only).
-
Positive control (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B).
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) and incubate for an additional 4-16 hours.[6]
-
-
Surface Staining:
-
Harvest the cells and wash with cell staining buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with cell staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in cell staining buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer, ensuring a sufficient number of events are collected for the CD4+ T cell gate.
-
Analyze the data using appropriate software, gating on lymphocytes, singlets, live cells, CD3+ cells, and then CD4+ T cells to determine the percentage of cells expressing each cytokine.
-
Visualizations
T Cell Receptor (TCR) Signaling Pathway
The diagram below illustrates the key signaling events initiated upon the recognition of the Influenza M1 peptide presented by an antigen-presenting cell (APC) to a CD4+ T cell.
Caption: TCR Signaling Cascade in CD4+ T Cells.
Intracellular Cytokine Staining Workflow
This diagram outlines the major steps involved in the ICS protocol, from sample preparation to data analysis.
Caption: ICS Experimental Workflow Diagram.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Healthy human subjects have CD4+ T cells directed against H5N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increase in IFNγ−IL-2+ Cells in Recent Human CD4 T Cell Responses to 2009 Pandemic H1N1 Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays Using Influenza A M1 (61-72) Peptide-Pulsed Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting cytotoxicity assays using target cells pulsed with the Influenza A virus Matrix protein 1 (M1) peptide, specifically the 61-72 amino acid sequence (H-GFVFTLTVPSER-OH). This peptide is a known T-cell epitope and is utilized to study the efficacy of cytotoxic T lymphocytes (CTLs) in recognizing and eliminating virus-infected or peptide-loaded cells. The protocols outlined below are essential for immunology, virology, and cancer immunotherapy research, aiding in the evaluation of vaccine candidates and T-cell-based therapeutics.
The primary mechanism of CTL-mediated killing involves the directed release of cytotoxic granules containing perforin (B1180081) and granzymes upon recognition of the specific peptide-MHC class I complex on the target cell surface. This leads to the induction of apoptosis in the target cell. The assays described herein—Chromium-51 (B80572) release assay, Lactate Dehydrogenase (LDH) assay, and flow cytometry-based assays—are standard methods to quantify this cytotoxic activity.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for comparing the efficacy of different effector cell populations or treatment conditions. The following tables provide a structured format for presenting such data.
Table 1: Chromium-51 Release Assay Data
| Effector:Target (E:T) Ratio | % Specific Lysis (M1 58-66 Peptide) | Standard Deviation |
| 40:1 | 55 | 4.5 |
| 20:1 | 42 | 3.8 |
| 10:1 | 30 | 2.5 |
| 5:1 | 18 | 1.9 |
| 2.5:1 | 9 | 1.2 |
| 0:1 (Control) | 2 | 0.5 |
Note: Data presented is for the closely related and well-characterized immunodominant Influenza M1 58-66 peptide (GILGFVFTL) due to the limited availability of specific quantitative data for the M1 (61-72) peptide in the public domain. This data is representative of typical results from a chromium-51 release assay.
Table 2: LDH Cytotoxicity Assay Data
| Effector:Target (E:T) Ratio | Absorbance (490nm) | % Cytotoxicity | Standard Deviation |
| 50:1 | 1.85 | 85 | 6.2 |
| 25:1 | 1.42 | 65 | 5.1 |
| 12.5:1 | 0.98 | 45 | 4.3 |
| 6.25:1 | 0.65 | 30 | 3.5 |
| 0:1 (Spontaneous Release) | 0.22 | 0 | 1.8 |
| Maximum Release | 2.10 | 100 | 7.0 |
Table 3: Flow Cytometry-Based Cytotoxicity Assay Data
| Effector:Target (E:T) Ratio | % Live Target Cells (CFSE-low) | % Specific Lysis | Standard Deviation |
| 20:1 | 15 | 85 | 5.8 |
| 10:1 | 30 | 70 | 4.9 |
| 5:1 | 50 | 50 | 4.1 |
| 1:1 | 80 | 20 | 2.7 |
| 0:1 (Control) | 98 | 0 | 1.5 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay
This assay measures the release of radioactive ⁵¹Cr from lysed target cells.
Materials:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be readily pulsed with exogenous peptides)
-
Effector CTLs specific for Influenza M1
-
Influenza A M1 (61-72) peptide (H-GFVFTLTVPSER-OH)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)
-
96-well V-bottom plates
-
Scintillation fluid and plates (e.g., LumaPlate)
-
Gamma counter
-
1% Triton X-100
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 50 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, 5% CO₂, gently mixing every 30 minutes.
-
Wash the labeled cells three times with 10 mL of complete medium by centrifugation (300 x g for 5 minutes) to remove excess ⁵¹Cr.
-
Resuspend the final cell pellet in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Incubate the ⁵¹Cr-labeled target cells with 1-10 µg/mL of the M1 (61-72) peptide for 1 hour at 37°C.
-
Wash the cells once to remove unbound peptide.
-
Resuspend the peptide-pulsed target cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations (to achieve desired E:T ratios) in a 96-well V-bottom plate.
-
Add 100 µL of the peptide-pulsed, ⁵¹Cr-labeled target cells to each well (1 x 10⁴ cells/well).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
Negative Control: Effector cells with unpulsed target cells.
-
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a scintillation plate.
-
Allow the plates to dry, add scintillation fluid, and measure the counts per minute (CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of the cytosolic enzyme LDH from damaged cells.[1]
Materials:
-
Target cells
-
Effector CTLs
-
Influenza A M1 (61-72) peptide
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Microplate reader (490nm absorbance)
Procedure:
-
Cell Preparation:
-
Prepare target and effector cells as described in the ⁵¹Cr release assay protocol.
-
Pulse target cells with the M1 (61-72) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
-
Assay Setup:
-
Plate target cells (e.g., 2 x 10⁴ cells/well) and effector cells at various E:T ratios in a 96-well flat-bottom plate in a final volume of 100 µL per well.
-
Controls:
-
Spontaneous LDH Release (Target): Target cells with medium only.
-
Spontaneous LDH Release (Effector): Effector cells with medium only.
-
Maximum LDH Release: Target cells with lysis buffer provided in the kit.
-
Medium Background: Medium only.
-
-
-
Incubation and Supernatant Transfer:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490nm using a microplate reader.
-
Subtract the medium background from all readings.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Effector Spontaneous Release - Target Spontaneous Release) / (Maximum Release - Target Spontaneous Release)] x 100
-
Protocol 3: Flow Cytometry-Based Cytotoxicity Assay
This method allows for the direct quantification of live and dead target cells at a single-cell level.[2]
Materials:
-
Target cells
-
Effector CTLs
-
Influenza A M1 (61-72) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dye
-
A viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Label the target cell population with a low concentration of CFSE (e.g., 0.5 µM) according to the manufacturer's protocol. These will be the peptide-pulsed target cells.
-
Optionally, label a control target cell population with a high concentration of CFSE (e.g., 5 µM) to be used as unpulsed internal controls.
-
-
Peptide Pulsing:
-
Pulse the CFSE-low labeled target cells with 1-10 µg/mL of the M1 (61-72) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Co-culture:
-
Co-culture the CFSE-low, peptide-pulsed target cells with effector CTLs at various E:T ratios in a 96-well U-bottom plate. If using an internal control, add an equal number of CFSE-high, unpulsed target cells to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Staining and Acquisition:
-
After incubation, add a viability dye (e.g., PI) to each well just before analysis.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on the CFSE staining (CFSE-low).
-
Within the target cell gate, quantify the percentage of live (PI-negative) and dead (PI-positive) cells.
-
Calculate the percent specific lysis using the formula: % Specific Lysis = [1 - (% Live Target Cells in presence of Effectors / % Live Target Cells in absence of Effectors)] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assays.
CTL-Mediated Cytotoxicity Signaling Pathway
References
Proliferation Assays with T-cells Stimulated by Influenza M1 (61-72): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting T-cell proliferation assays using the influenza matrix protein 1 (M1) peptide (61-72) as a stimulus. These assays are critical tools for evaluating cellular immune responses, particularly in the context of vaccine development and immunotherapy.
Introduction
The influenza A virus matrix protein 1 (M1) is a highly conserved internal protein, making it a key target for T-cell-mediated immunity. The M1 (61-72) peptide is a well-characterized epitope known to elicit robust CD4+ T-cell responses in individuals with specific HLA-DR alleles. Measuring the proliferative response of T-cells to this peptide provides a quantitative assessment of antigen-specific cellular immunity. Commonly employed methods for this purpose include Carboxyfluorescein succinimidyl ester (CFSE) dilution assays and [³H]-Thymidine incorporation assays.
Quantitative Data Summary
The following tables summarize quantitative data on T-cell responses to Influenza M1 stimulation from various studies. It is important to note that experimental conditions, such as cell culture duration and donor variability, can influence the results.
| Parameter | M1 (58-66) Peptide Stimulation | Control (No Peptide) | Reference |
| % IFN-γ producing CD8+ T-cells | 0.8% | <0.1% | [1] |
| % Tetramer+ CD8+ T-cells | 0.22% - 0.5% | Not Applicable | [1] |
| IFN-γ Spot Forming Cells / 10^6 PBMCs | ~100 - 400 | ~10 - 50 | [2] |
| Parameter | M1 Peptide Pool Stimulation | Control (DMSO) | Reference |
| % IFN-γ+ CD4+ T-cells | 0.1% - 1.5% | <0.05% | [3] |
| % IFN-γ+ CD8+ T-cells | 0.2% - 2.5% | <0.05% | [3] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol details the use of CFSE to track T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Influenza M1 (61-72) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
-
Antibodies for T-cell surface markers (e.g., CD3, CD4, CD8)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add Influenza M1 (61-72) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin [PHA]).
-
Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for robust analysis.
-
Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index based on the progressive halving of CFSE fluorescence.
-
Protocol 2: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation
This classic method assesses proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.
Materials:
-
PBMCs
-
Influenza M1 (61-72) peptide
-
Complete RPMI-1640 medium
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs as described in Protocol 1.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Add Influenza M1 (61-72) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Include negative and positive controls.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
[³H]-Thymidine Pulse:
-
18-24 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-Thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.
-
Visualizations
T-Cell Activation and Proliferation Signaling Pathway
The following diagram illustrates the key signaling events initiated by the interaction of the T-cell receptor (TCR) with the Influenza M1 (61-72) peptide presented by an antigen-presenting cell (APC), leading to T-cell proliferation.
Caption: T-Cell activation by Influenza M1 peptide leading to proliferation.
Experimental Workflow: CFSE Proliferation Assay
This diagram outlines the major steps involved in performing a CFSE-based T-cell proliferation assay.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
References
Application Notes and Protocols: Influenza Matrix Protein (61-72) as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Influenza A Matrix Protein 1 (M1) is a structural protein crucial for the virus's life cycle.[1][2] A specific peptide fragment of this protein, corresponding to amino acids 61-72 with the sequence GILGFVFTL, is a well-characterized and immunodominant epitope.[3][4] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A02:01 to CD8+ cytotoxic T lymphocytes (CTLs).[3][5] Due to its high degree of conservation among Influenza A strains and its ability to elicit robust T-cell responses in a significant portion of the human population (HLA-A02:01 positive individuals), the GILGFVFTL peptide is widely used as a positive control in various immunological assays.[3][6]
These application notes provide detailed protocols for using the Influenza Matrix Protein (61-72) peptide as a positive control in Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays. The inclusion of this positive control is critical for validating assay performance, ensuring the functionality of immune cells, and confirming the integrity of experimental reagents.
Data Presentation: Expected T-Cell Responses
The magnitude of the T-cell response to the Influenza M1 (61-72) peptide can vary between individuals based on their previous exposure to Influenza A and overall immune status. The following tables summarize the expected range of responses in healthy HLA-A*02:01 positive donors.
Table 1: Expected IFN-γ ELISpot Responses to Influenza M1 (61-72) Peptide
| Parameter | Expected Range | Notes |
| Spot Forming Units (SFU) per 106 PBMCs | 50 - 500 SFU/106 | Baseline responses in healthy donors can vary. Post-vaccination or recent infection can lead to significantly higher responses.[4][7] |
| Stimulation Index (SI) | > 2 | Calculated as (mean spots in peptide wells) / (mean spots in negative control wells). An SI greater than 2 is generally considered a positive response. |
Table 2: Expected IFN-γ Intracellular Cytokine Staining (ICS) Responses to Influenza M1 (61-72) Peptide
| Parameter | Expected Range | Notes |
| % of IFN-γ+ cells within CD8+ T-cell population | 0.1% - 2.0% | This represents the frequency of antigen-specific CD8+ T cells. Higher frequencies can be observed after in vitro expansion.[8] |
| Fold increase over negative control | > 2-fold | The percentage of positive cells should be at least twice that of the unstimulated control. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway for T-cell activation by the Influenza M1 (61-72) peptide and the general experimental workflows for the described assays.
Caption: MHC Class I presentation of exogenous Influenza M1 (61-72) peptide to a CD8+ T cell.
Caption: General experimental workflows for ELISpot and Intracellular Cytokine Staining assays.
Experimental Protocols
Reagent Preparation
-
Influenza M1 (61-72) Peptide Stock Solution:
-
Reconstitute the lyophilized peptide in sterile DMSO to a concentration of 1-10 mg/mL.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to the final desired concentration (typically 1-10 µg/mL).
-
Protocol 1: IFN-γ ELISpot Assay
This protocol is adapted from standard ELISpot procedures.[9][10][11][12]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Human IFN-γ ELISpot antibody pair (capture and detection antibodies)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive donors
-
Complete cell culture medium
-
Wash buffer (PBS + 0.05% Tween-20)
-
Blocking solution (e.g., complete medium or PBS + 1% BSA)
-
Negative control (medium with DMSO at the same concentration as the peptide solution)
-
(Optional) Mitogen positive control (e.g., Phytohemagglutinin (PHA))
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate wells with 15 µL of 35-70% ethanol (B145695) for 30 seconds.
-
Wash the wells 3 times with 200 µL of sterile PBS.
-
Add 100 µL of the capture antibody diluted in PBS to each well.
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
The next day, wash the plate 3 times with 200 µL of sterile PBS.
-
Block the plate with 200 µL of blocking solution per well for at least 2 hours at 37°C.
-
Prepare a cell suspension of PBMCs in complete medium. A typical cell density is 2-4 x 105 cells per well.
-
Wash the plate 3 times with sterile PBS.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the Influenza M1 (61-72) peptide working solution (final concentration 1-10 µg/mL) to the appropriate wells.
-
Add 100 µL of the negative control solution to control wells.
-
(Optional) Add 100 µL of the mitogen positive control to separate wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection and Development:
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody diluted in PBS + 0.5% BSA to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of Streptavidin-AP or -HRP diluted in PBS + 0.5% BSA to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 6 times with wash buffer, followed by 3 final washes with PBS.
-
Add 100 µL of the substrate solution to each well and monitor spot development.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before analysis.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of Spot Forming Units (SFU) per million PBMCs.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a general guideline for ICS and may require optimization.[7][13][14][15][16]
Materials:
-
PBMCs from HLA-A*02:01 positive donors
-
Complete cell culture medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Negative control (medium with DMSO)
-
(Optional) Mitogen positive control (e.g., PMA/Ionomycin)
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete medium at a concentration of 1-2 x 106 cells/mL.
-
Add 1 mL of the cell suspension to each tube or well of a 24-well plate.
-
Add the Influenza M1 (61-72) peptide working solution (final concentration 1-10 µg/mL).
-
Add the negative control solution to a separate tube/well.
-
(Optional) Add the mitogen positive control to another tube/well.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all tubes/wells.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the surface staining antibodies (e.g., anti-CD3, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of fixation/permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1x permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of 1x permeabilization buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1x permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ.
-
Troubleshooting
-
No or low response to the positive control:
-
Cell Viability: Ensure PBMCs are viable and have been handled properly. If using cryopreserved cells, allow them to rest overnight before stimulation.
-
Peptide Integrity: Verify the correct storage and handling of the peptide. Avoid multiple freeze-thaw cycles.
-
HLA-A02:01 Status: Confirm that the donor is HLA-A02:01 positive.
-
Reagent Performance: Check the expiration dates and proper storage of antibodies, enzymes, and substrates.
-
-
High background in ELISpot:
-
Insufficient Washing: Ensure thorough washing between steps.
-
Inadequate Blocking: Optimize the blocking step.
-
Contamination: Use sterile technique throughout the procedure.
-
-
High background in ICS:
-
Insufficient Washing: Ensure adequate washing after antibody incubations.
-
Antibody Titration: Titrate antibodies to determine the optimal concentration.
-
Fc Receptor Blocking: Consider adding an Fc block step before surface staining.
-
By following these detailed application notes and protocols, researchers can effectively utilize the Influenza Matrix Protein (61-72) peptide as a reliable positive control to ensure the accuracy and validity of their T-cell-based immunological assays.
References
- 1. mblbio.com [mblbio.com]
- 2. Increase in Gamma Interferon-Secreting CD8+, as Well as CD4+, T Cells in Lungs following Aerosol Infection with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 7. mdpi.com [mdpi.com]
- 8. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Interferon-γ secretion of peripheral blood CD8+ T lymphocytes in patients with bronchial asthma: In vitro stimulus determines cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Expansion of Influenza M1 (61-72)-Specific T-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro expansion of T-cell lines specific for the influenza A virus matrix protein 1 (M1) peptide epitope (61-72). The methodologies described herein are essential for various research and development applications, including adoptive T-cell therapy, vaccine development, and immunological studies.
Introduction
The influenza A virus M1 protein is a major target for cytotoxic T lymphocytes (CTLs), and T-cells specific for M1 epitopes are crucial for viral clearance. The ability to expand these specific T-cell populations in vitro is a critical step in harnessing their therapeutic potential. This document outlines the key steps for the successful isolation, activation, and expansion of M1 (61-72)-specific T-cells, including detailed protocols and supporting data. While many studies focus on the well-characterized HLA-A2 restricted epitope M1 (58-66), the principles and methods are adaptable for other M1 epitopes such as M1 (61-72).
Data Presentation
Table 1: Representative Expansion of Influenza M1-Specific CD8+ T-Cells
| Parameter | Result | Reference |
| Initial Frequency of M1-specific CD8+ T-cells in PBMCs | < 0.1% | General observation |
| Frequency of M1-specific CD8+ T-cells after in vitro expansion | 0.22% - 0.5% of CD8+ T-cells | [1] |
| Fold expansion of total T-cells with anti-CD40:M1 protein | 6.6 ± 2.4 fold | [2] |
| Fold expansion of total T-cells with M1 protein alone | 3.3 ± 1.2 fold | [2] |
| Percentage of IFNγ+ and/or TNFα+ CD8+ T-cells after stimulation | Up to ~4% | [2] |
Table 2: Recommended Cytokine Cocktails for T-Cell Expansion
| Cytokine Cocktail | Concentration | Effects | Reference |
| IL-2 | 20 IU/mL - 1000 IU/mL | Promotes T-cell proliferation and effector function. | [3] |
| IL-7 and IL-15 | Varies by protocol | Supports the expansion and survival of memory T-cells. | [4] |
| IL-21 | Varies by protocol | Enhances CTL expansion and function. | [4] |
Experimental Protocols
Protocol 1: Generation of M1 (61-72)-Specific T-Cell Lines from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the generation of M1 (61-72)-specific T-cells from PBMCs by stimulation with peptide-pulsed autologous dendritic cells (DCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human AB serum
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Recombinant human IL-2, IL-7, IL-15, IL-21
-
Influenza M1 (61-72) peptide (sequence to be synthesized based on viral strain)
-
CD14 MicroBeads
-
CD8+ T-cell isolation kit
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
-
Generation of Monocyte-Derived Dendritic Cells (DCs):
-
Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads.
-
Culture the CD14+ cells in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
On day 5 or 6, mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.
-
-
Peptide Pulsing of DCs:
-
Harvest the mature DCs and wash them with serum-free medium.
-
Pulse the DCs with the M1 (61-72) peptide (10 µg/mL) for 2 hours at 37°C.[3]
-
Wash the peptide-pulsed DCs to remove excess peptide.
-
-
Co-culture of T-cells and Peptide-Pulsed DCs:
-
Expansion of M1-Specific T-cells:
-
After 3 days of co-culture, supplement the medium with IL-7 and IL-15 every 2 days.[4]
-
Restimulate the T-cells with freshly prepared peptide-pulsed DCs on day 11 in the presence of IL-7, IL-15, and IL-21.[4]
-
Add IL-2 to the culture on day 19.[4]
-
Continue to restimulate the T-cells every 10-14 days to maintain expansion.
-
Protocol 2: Characterization of M1 (61-72)-Specific T-Cells
1. Tetramer Staining:
-
To quantify the frequency of M1 (61-72)-specific CD8+ T-cells, use an HLA-A*02:01 tetramer loaded with the M1 (61-72) peptide.[4]
-
Stain the expanded T-cell culture with the M1-tetramer, anti-CD8 antibody, and a viability dye.
-
Analyze the cells by flow cytometry, gating on live, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.[4]
2. Intracellular Cytokine Staining (ICS):
-
Restimulate the expanded T-cells with M1 (61-72) peptide-pulsed target cells (e.g., T2 cells or autologous B-LCLs).
-
Include a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation.
-
Fix and permeabilize the cells, then stain for intracellular cytokines such as IFN-γ and TNF-α.
-
Analyze by flow cytometry to determine the percentage of cytokine-producing T-cells.
3. Cytotoxicity Assay:
-
Perform a standard chromium-51 (B80572) release assay or a non-radioactive equivalent.
-
Label M1 (61-72) peptide-pulsed target cells with a detectable marker.
-
Co-culture the labeled target cells with the expanded T-cells at various effector-to-target ratios.
-
Measure the release of the marker from lysed target cells to determine the cytotoxic activity of the T-cells.[5]
Visualization of Key Processes
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the initial signaling cascade upon recognition of the M1 peptide presented by an MHC molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR).
Caption: TCR signaling cascade upon M1 peptide recognition.
Experimental Workflow for M1-Specific T-Cell Expansion
This diagram outlines the overall workflow for generating and expanding M1 (61-72)-specific T-cells.
Caption: Workflow for M1-specific T-cell expansion.
References
- 1. Broad influenza-specific CD8+ T-cell responses in humanized mice vaccinated with influenza virus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Generation of Tumor-Specific Cytotoxic T Cells From Blood via In Vitro Expansion Using Autologous Dendritic Cells Pulsed With Neoantigen-Coupled Microbeads [frontiersin.org]
- 4. Identification and isolation of antigen-specific cytotoxic T lymphocytes with an automated microraft sorting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of cytotoxic T lymphocytes specific for native or modified peptides derived from the epidermal growth factor receptor pathway substrate 8 antigen - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying CD4+ T-Cell Responses to Influenza Matrix Protein (61-72): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of CD4+ T-cell responses specifically targeting the 61-72 epitope of the Influenza A virus Matrix Protein 1 (M1). The M1 protein is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. Accurate quantification of T-cell responses to conserved epitopes like M1 (61-72) is crucial for evaluating vaccine efficacy and understanding cell-mediated immunity to influenza.
Introduction
The Matrix Protein 1 (M1) of the influenza A virus is an abundant internal protein that plays a critical role in viral assembly and structure. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), M1 is highly conserved across different influenza A subtypes. This conservation makes it an attractive target for T-cell-based vaccines aimed at providing broad, cross-reactive protection.[1][2] CD4+ T-cells are essential for orchestrating an effective adaptive immune response, including providing help to B-cells for antibody production and enhancing the function of cytotoxic CD8+ T-cells.[2][3][4] Several studies have identified the M1 protein as an immunodominant target for CD4+ T-cell responses in healthy individuals.[2][4][5][6] Specifically, the peptide region spanning amino acids 61-72 has been identified as a specific epitope capable of inducing CD4+ T-cell responses.[7][8]
This document outlines the primary methodologies used to quantify these responses, including the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Quantitative Data Summary
The frequency of CD4+ T-cells responding to influenza M1 protein can vary significantly between individuals, depending on factors such as prior exposure to influenza, vaccination history, and HLA type. The following tables summarize representative quantitative data for M1-specific CD4+ T-cell responses from published studies.
Table 1: Frequency of Influenza M1-Specific CD4+ T-Cells in Peripheral Blood Mononuclear Cells (PBMCs)
| Assay Type | Donor Status | Target Antigen | Response Frequency | Citation |
| ELISpot | Healthy Adults (18-50 years) | M1 Peptide Pools | Median: 320 SFU/10⁶ PBMCs | [1] |
| ELISpot | Healthy Adults (>50 years) | M1 Peptide Pools | Median: 188 SFU/10⁶ PBMCs | [1] |
| Tetramer Staining | Healthy Subjects | M1 Protein | 4 to 33 per 10⁶ CD4+ T-cells | [9] |
| ICS | Healthy Volunteers | M1 Peptides (in H1N1 challenge) | 78% of subjects responding (largely CD4+) | [1][3] |
| Limiting Dilution Assay | Influenza Patients | MP (60-73) | Up to 0.94% of CD4+ T-cells | [7][10] |
SFU: Spot Forming Units
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for detecting and quantifying individual cytokine-secreting cells at a single-cell level.[1][11]
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the Influenza M1 (61-72) peptide in a 96-well plate pre-coated with an anti-IFN-γ capture antibody. If antigen-specific T-cells are present, they will secrete IFN-γ, which is captured by the antibody on the plate. After washing away the cells, a second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates at the site of the enzyme, forming a visible spot. Each spot represents a single IFN-γ-secreting cell.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody
-
Influenza Matrix Protein (61-72) peptide (Sequence: GFVFTLTVPSER)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
-
Automated ELISpot reader
Protocol:
-
Cell Preparation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 2-3 x 10⁶ cells/mL.
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, wash thoroughly with sterile water, and then coat with the capture antibody according to the manufacturer's instructions. Block the plate with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating and Stimulation: Add 2-3 x 10⁵ PBMCs per well. Add the M1 (61-72) peptide to the appropriate wells at a final concentration of 5-10 µg/mL.
-
Negative Control: Add an equivalent volume of DMSO (the vehicle for the peptide) to control wells.
-
Positive Control: Add PHA (5 µg/mL) or anti-CD3 antibody (1 µg/mL) to control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection:
-
Wash the plate 4-6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate 4-6 times with PBST.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 4-6 times with PBST, followed by a final wash with PBS.
-
-
Spot Development: Add the substrate solution and incubate at room temperature until distinct spots develop (typically 5-20 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per 10⁶ PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a qualitative and quantitative profile of the responding T-cell population.[12]
Principle: PBMCs are stimulated with the M1 (61-72) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks the secretion of cytokines, causing them to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The frequency of cytokine-producing CD4+ T-cells is then determined by multi-color flow cytometry.
Materials:
-
Influenza Matrix Protein (61-72) peptide
-
Complete RPMI-1640 medium
-
Human PBMCs
-
Brefeldin A and Monensin
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-IFN-γ, anti-TNF-α, anti-IL-2
-
Staphylococcal enterotoxin B (SEB) (positive control)
-
DMSO (vehicle control)
-
FACS tubes
-
Fixation/Permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Preparation and Stimulation:
-
Isolate and prepare PBMCs as described for the ELISpot assay.
-
Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 1 mL of the cell suspension to each FACS tube.
-
Add the M1 (61-72) peptide (final concentration 1-2 µg/mL). Include positive (SEB) and negative (DMSO) controls.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A (10 µg/mL) and Monensin (0.7 µg/mL) and incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorescently labeled anti-CD3 and anti-CD4 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorescently labeled anti-IFN-γ, anti-TNF-α, and anti-IL-2 antibodies diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the CD3+CD4+ lymphocyte population and then determine the percentage of cells expressing IFN-γ, TNF-α, and/or IL-2.
-
Visualizations
References
- 1. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunodominant CD4+ T-cell responses to influenza A virus in healthy individuals focus on matrix 1 and nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Broad-Based CD4+ T Cell Responses to Influenza A Virus in a Healthy Individual Who Lacks Typical Immunodominance Hierarchy [frontiersin.org]
- 7. Detection and Quantification of CD4+ T Cells with Specificity for a New Major Histocompatibility Complex Class II-Restricted Influenza A Virus Matrix Protein Epitope in Peripheral Blood of Influenza Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Healthy human subjects have CD4+ T cells directed against H5N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and quantification of CD4(+) T cells with specificity for a new major histocompatibility complex class II-restricted influenza A virus matrix protein epitope in peripheral blood of influenza patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of M1 (61-72) Peptide in Influenza Vaccine Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus matrix protein 1 (M1) is a highly conserved internal protein, making it a prime target for the development of universal influenza vaccines that aim to elicit cross-protective T-cell mediated immunity. Unlike surface antigens like hemagglutinin (HA) and neuraminidase (NA), which are subject to rapid antigenic drift and shift, the M1 protein exhibits a high degree of sequence conservation across different influenza A virus strains. This conservation makes it an attractive target for vaccines designed to induce long-lasting, broad-spectrum protection.
This document focuses on the application of a specific M1-derived peptide, M1 (61-72) with the sequence GFVFTLTVPSER, in influenza vaccine research. This peptide has been identified as a CD4+ T-cell epitope restricted by the human leukocyte antigen (HLA) allele HLA-DRB1*04:01[1]. CD4+ T-cells play a crucial role in orchestrating the adaptive immune response, including providing help to B-cells for antibody production and promoting the development and function of cytotoxic CD8+ T-lymphocytes (CTLs) that clear virus-infected cells.
These application notes provide an overview of the potential use of the M1 (61-72) peptide in vaccine formulations, along with detailed protocols for its synthesis, vaccine formulation, and the evaluation of its immunogenicity and efficacy in preclinical models. While direct quantitative data for a standalone M1 (61-72) vaccine is limited in publicly available literature, the provided data tables are illustrative examples based on typical results observed for conserved influenza peptide vaccines and serve to guide researchers in their experimental design and data interpretation.
Data Presentation: Illustrative Immunogenicity and Efficacy Data
The following tables present hypothetical but representative quantitative data that could be expected from preclinical studies of an M1 (61-72)-based vaccine. These are intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Immunogenicity of an Adjuvanted M1 (61-72) Peptide Vaccine in HLA-DRB1*04:01 Transgenic Mice
| Group | Antigen Stimulation | Mean IFN-γ Spot Forming Units (SFU) per 106 Splenocytes ± SD | Percentage of M1 (61-72)-Specific CD4+ T-cells (IFN-γ+) ± SD |
| M1 (61-72) Vaccine + Adjuvant | M1 (61-72) Peptide | 250 ± 45 | 1.5 ± 0.3 |
| Adjuvant Control | M1 (61-72) Peptide | 15 ± 8 | 0.1 ± 0.05 |
| M1 (61-72) Vaccine + Adjuvant | Irrelevant Peptide | 10 ± 5 | 0.08 ± 0.04 |
SD: Standard Deviation
Table 2: Protective Efficacy of an M1 (61-72) Peptide Vaccine in HLA-DRB1*04:01 Transgenic Mice Following Influenza A Virus Challenge
| Group | Mean Lung Viral Titer (log10 TCID50/g) ± SD | Mean Weight Loss (%) on Day 7 Post-Challenge ± SD | Survival Rate (%) |
| M1 (61-72) Vaccine + Adjuvant | 3.5 ± 0.8 | 8 ± 3 | 100 |
| Adjuvant Control | 6.2 ± 0.5 | 25 ± 5 | 20 |
| Naive (No Vaccination) | 6.5 ± 0.6 | 28 ± 4 | 0 |
TCID50: 50% Tissue Culture Infectious Dose; SD: Standard Deviation
Experimental Protocols
M1 (61-72) Peptide Synthesis and Purification
Objective: To synthesize and purify the M1 (61-72) peptide (GFVFTLTVPSER) for use in vaccine formulations and immunological assays.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU/HOBt or HATU as coupling reagents
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF with a coupling reagent (e.g., HBTU/HOBt) and DIEA. Add the mixture to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (E-S-P-V-T-L-T-F-V-G).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the purity and identity of the purified peptide by analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder and store at -20°C or -80°C.
Vaccine Formulation with Adjuvant
Objective: To formulate the M1 (61-72) peptide with a suitable adjuvant to enhance its immunogenicity.
Materials:
-
Lyophilized M1 (61-72) peptide
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Adjuvant (e.g., AddaVax™, a squalene-based oil-in-water nano-emulsion similar to MF59)
-
Sterile vials
-
Vortex mixer
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized M1 (61-72) peptide in sterile PBS to a stock concentration of 1 mg/mL. Ensure complete dissolution by gentle vortexing.
-
Adjuvant Preparation: If using a pre-formulated adjuvant like AddaVax™, allow it to come to room temperature.
-
Vaccine Formulation: In a sterile vial, mix the M1 (61-72) peptide solution with the adjuvant at a 1:1 volume ratio. For example, to prepare 100 µL of vaccine, mix 50 µL of the 1 mg/mL peptide solution with 50 µL of AddaVax™.
-
Emulsification: Gently vortex the mixture for 1-2 minutes to form a stable emulsion.
-
Storage: Use the formulated vaccine immediately or store at 2-8°C for a short period as recommended by the adjuvant manufacturer. Do not freeze.
Immunization of HLA-DRB1*04:01 Transgenic Mice
Objective: To immunize HLA-DRB1*04:01 transgenic mice to elicit an M1 (61-72)-specific T-cell response.
Materials:
-
HLA-DRB1*04:01 transgenic mice (6-8 weeks old)
-
M1 (61-72) peptide vaccine formulation
-
Adjuvant control (adjuvant mixed with PBS)
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Syringes and needles for subcutaneous or intramuscular injection
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Animal handling and restraint equipment
Protocol:
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Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
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Group Allocation: Randomly divide the mice into experimental groups (e.g., Vaccine group, Adjuvant control group, Naive group).
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Primary Immunization (Day 0): Inject each mouse in the vaccine group with 100 µL of the M1 (61-72) vaccine formulation (containing a specific dose of peptide, e.g., 50 µg) via the subcutaneous or intramuscular route. Inject the adjuvant control group with 100 µL of the adjuvant-PBS mixture.
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Booster Immunization (Day 14): Administer a booster immunization with the same formulations and route as the primary immunization.
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Monitoring: Monitor the animals regularly for any adverse reactions at the injection site and for their general health.
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Sample Collection: At a predetermined time point after the final immunization (e.g., 1-2 weeks), euthanize a subset of mice for immunological analysis (e.g., splenocyte isolation for ELISPOT and ICS assays).
IFN-γ ELISPOT Assay for M1 (61-72)-Specific T-cells
Objective: To quantify the number of M1 (61-72)-specific, IFN-γ-secreting T-cells in immunized mice.
Materials:
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ELISPOT plates pre-coated with anti-mouse IFN-γ antibody
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Splenocytes from immunized and control mice
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M1 (61-72) peptide
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Irrelevant control peptide
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Concanavalin A (Con A) or anti-CD3/CD28 antibodies (positive control)
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RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
ELISPOT plate reader
Protocol:
-
Splenocyte Isolation: Isolate splenocytes from immunized and control mice under sterile conditions and prepare a single-cell suspension.
-
Cell Plating: Seed 2 x 105 to 4 x 105 splenocytes per well into the pre-coated ELISPOT plate.
-
Antigen Stimulation: Add the M1 (61-72) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Use an irrelevant peptide as a negative control and Con A as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Washing: Wash the plate to remove cells, and then add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of dark purple spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISPOT reader. Express the results as spot-forming units (SFU) per million splenocytes.
Intracellular Cytokine Staining (ICS) for M1 (61-72)-Specific CD4+ T-cells
Objective: To identify and quantify M1 (61-72)-specific CD4+ T-cells producing IFN-γ by flow cytometry.
Materials:
-
Splenocytes from immunized and control mice
-
M1 (61-72) peptide
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 106 splenocytes per well with the M1 (61-72) peptide (1-10 µg/mL) for 6 hours at 37°C. Add Brefeldin A for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with Fc block, followed by a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with the anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD4+ T-cell population (CD3+, CD4+) and determine the percentage of cells that are positive for IFN-γ.
Influenza Virus Challenge Study
Objective: To evaluate the protective efficacy of the M1 (61-72) peptide vaccine against influenza virus challenge in immunized mice.
Materials:
-
Immunized and control mice
-
Mouse-adapted influenza A virus strain
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal inoculation
-
Balance for daily weight measurement
-
Materials for lung tissue harvesting and viral load titration (e.g., TCID50 assay or qPCR)
Protocol:
-
Challenge: At a specified time post-vaccination (e.g., 2-4 weeks), lightly anesthetize the mice and challenge them intranasally with a lethal or sub-lethal dose of a mouse-adapted influenza A virus.
-
Monitoring: Monitor the mice daily for 14 days for weight loss, clinical signs of illness, and survival.
-
Viral Load Determination: At a peak time of viral replication (e.g., day 4-5 post-challenge), euthanize a subset of mice from each group and harvest the lungs to determine the viral load by TCID50 assay on MDCK cells or by quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the weight loss curves, survival rates, and lung viral titers between the vaccinated and control groups to determine the protective efficacy of the vaccine.
Mandatory Visualizations
Signaling Pathway: CD4+ T-Cell Activation by M1 (61-72) Peptide
References
Troubleshooting & Optimization
Technical Support Center: Influenza M1 (61-72) T-Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low or inconsistent T-cell responses to the Influenza Matrix Protein 1 (M1) peptide (amino acids 61-72).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No or Very Low T-Cell Response Detected
Question: I am not detecting any or a very weak T-cell response to the Influenza M1 (61-72) peptide in my ELISpot or Intracellular Cytokine Staining (ICS) assay. What are the possible causes and solutions?
Answer:
A weak or absent T-cell response can stem from several factors, ranging from the experimental setup to the biological nature of the T-cells themselves. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Handling | - Verify Peptide Integrity: Ensure the M1 (61-72) peptide has been stored correctly (lyophilized at -20°C or colder) and handled properly to avoid degradation. Peptides containing amino acids like Cys, Met, or Trp have limited shelf lives.[1][2] Allow the lyophilized peptide to reach room temperature in a desiccator before reconstitution to prevent condensation and moisture absorption.[1] - Confirm Peptide Solubility and Concentration: Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO, sterile water, or PBS) and that the final working concentration is optimal. For ELISpot assays, peptide concentrations can range from 25 to 100 µg/mL.[3] |
| Antigen Presentation | - Check HLA Restriction: The M1 (61-72) peptide GFVFTLTVPSER is known to be presented by HLA-DRB104:01.[4] Ensure your cell donors express the appropriate HLA allele for a CD4+ T-cell response. Other M1 epitopes have different HLA restrictions (e.g., M158–66 is restricted by HLA-A02:01).[5] - Antigen Presenting Cell (APC) Function: Ensure a sufficient number of healthy and functional APCs are present in your culture. The use of whole peripheral blood mononuclear cells (PBMCs) typically provides sufficient APCs. |
| T-Cell Viability and Function | - Cell Viability: Assess the viability of your PBMCs before and after the assay. High cell death can lead to a lack of responding cells.[6] - T-Cell Exhaustion: T-cells, particularly in the context of chronic or repeated antigen exposure, can become exhausted.[7][8] This state is characterized by the expression of inhibitory receptors like PD-1, CTLA-4, and TIM-3, and reduced cytokine production.[7] Consider staining for exhaustion markers. - T-Cell Frequency: The frequency of M1-specific T-cells may be very low in your donor population.[6] Consider using a pre-incubation step to expand the antigen-specific T-cell population before the assay.[9] |
| Assay Conditions | - Optimize Incubation Time: The incubation time for T-cell activation can vary. For most cytokine assays, a range of 6 to 16 hours is optimal.[10] For ELISpot, incubation can range from 18 to 48 hours.[6] - Inadequate Co-stimulation: T-cell activation requires a primary signal through the T-cell receptor (TCR) and a co-stimulatory signal.[11] Ensure your assay conditions support adequate co-stimulation, which is typically provided by APCs. In some cases, adding co-stimulatory antibodies (e.g., anti-CD28) might be necessary. |
| Positive Control Failure | - Use a Polyclonal Activator: A positive control, such as Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB), should be included to confirm that the cells are capable of responding and that the assay reagents are working.[6][12] If the positive control fails, troubleshoot the general assay setup. |
Issue 2: High Background in ELISpot or ICS Assays
Question: My negative control wells show a high number of spots (ELISpot) or a high percentage of cytokine-positive cells (ICS). What could be causing this high background?
Answer:
High background can obscure a true positive signal and make data interpretation difficult. The following table details common causes and solutions for high background.
| Potential Cause | Troubleshooting Steps |
| Cell Culture and Reagents | - Contamination: Bacterial or fungal contamination of cell culture media or reagents can lead to non-specific T-cell activation.[13] Ensure all solutions are sterile and handle them using aseptic techniques. - Serum Quality: The serum used in the culture medium may contain substances that cause non-specific stimulation.[13] Screen different lots of serum for low background stimulation. |
| Washing Steps | - Inadequate Washing: Insufficient washing of cells or plates can lead to the carryover of stimulating substances or unbound antibodies, resulting in high background.[6][13][14] Follow the washing instructions in your protocol carefully. - Vigorous vs. Gentle Washing: Ensure washing is thorough but not so harsh that it causes cell loss or damage. |
| Antibody Concentrations and Specificity | - Antibody Concentration: The concentrations of capture or detection antibodies may be too high, leading to non-specific binding.[15] Titrate your antibodies to determine the optimal concentration. - Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.[16] Run a control without the primary antibody to check for this. |
| Cell Handling | - Cell Clumping: Clumped cells can trap antibodies and lead to areas of high background. Ensure a single-cell suspension before plating.[13] - High Cell Density: Too many cells per well can lead to confluent spots or high background in ELISpot assays.[13] Optimize the number of cells plated per well. |
| Plate Handling (ELISpot) | - Plate Movement: Moving or knocking the ELISpot plate during incubation can cause secreted cytokines to spread, leading to diffuse spots or background staining.[6] - Incomplete Drying: Ensure the ELISpot plate is completely dry before reading, as wet membranes can appear dark.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical frequency of T-cells responsive to Influenza M1 (61-72) in healthy individuals?
The frequency of influenza-specific T-cells can vary widely among individuals, depending on their exposure history and HLA type. For influenza A virus, the frequency of specific T-cells can range from 0.05% to 10% of the total T-cell population.[12] Responses to a single epitope like M1 (61-72) would represent a fraction of this total response.
Q2: What is the HLA restriction for the Influenza M1 (61-72) peptide?
The Influenza A Matrix protein 1 peptide (GFVFTLTVPSER), corresponding to amino acids 61-72, is presented by the HLA class II molecule HLA-DRB1*04:01, and will therefore stimulate CD4+ T-cells.[4]
Q3: How should I store and handle the M1 (61-72) peptide?
Lyophilized peptides should be stored at -20°C or colder for long-term stability.[1] Before reconstituting, allow the vial to warm to room temperature in a desiccator to prevent water absorption.[1] Once in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: Can T-cell exhaustion affect my results, and how can I test for it?
Yes, T-cell exhaustion can lead to a diminished response.[7][17] Exhausted T-cells often upregulate inhibitory receptors such as PD-1, CTLA-4, LAG-3, and TIM-3.[7] You can test for T-cell exhaustion by including antibodies against these markers in your flow cytometry panel.
Q5: What are the key internal protein targets for influenza-specific T-cell responses?
The internal matrix protein 1 (M1) and nucleoprotein (NP) are immunodominant targets for both CD4+ and CD8+ T-cell responses in healthy individuals.[18][19]
Experimental Protocols
Protocol 1: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol provides a general workflow for detecting IFN-γ secreting T-cells in response to the M1 (61-72) peptide.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and then block with sterile blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.
-
Cell Preparation: Thaw and rest cryopreserved PBMCs. Ensure cell viability is high. Resuspend cells in complete culture medium.
-
Plating Cells and Stimulants:
-
Add PBMCs to the wells (e.g., 2-5 x 105 cells/well).
-
Add the M1 (61-72) peptide to the appropriate wells at the desired final concentration.
-
Include a negative control (medium only or a scrambled peptide) and a positive control (e.g., PHA or SEB).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Monitor spot development.
-
Drying and Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol outlines the steps for detecting intracellular cytokine production in T-cells via flow cytometry.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1-2 x 106 PBMCs per well.
-
Add the M1 (61-72) peptide, a negative control, and a positive control (e.g., SEB).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.[10]
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with BSA and sodium azide).
-
Stain with a viability dye to exclude dead cells.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes on ice in the dark.[20]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.[20]
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single lymphocytes, and then on CD4+ or CD8+ T-cell populations to determine the percentage of cytokine-producing cells.
-
Visualizations
Experimental Workflow: ELISpot Assay
Caption: A simplified workflow of the ELISpot assay.
Logical Relationship: Troubleshooting Low T-Cell Response
Caption: A decision tree for troubleshooting a low T-cell response.
Signaling Pathway: T-Cell Activation
Caption: The two-signal model of T-cell activation.
References
- 1. bachem.com [bachem.com]
- 2. d-nb.info [d-nb.info]
- 3. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. Co-stimulation - Wikipedia [en.wikipedia.org]
- 12. viroclinics.com [viroclinics.com]
- 13. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 14. arp1.com [arp1.com]
- 15. sinobiological.com [sinobiological.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. Terminally exhausted CD8+ T cells contribute to age-dependent severity of respiratory virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 21. med.virginia.edu [med.virginia.edu]
Technical Support Center: Influenza Matrix Protein (61-72) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Influenza Matrix Protein (61-72) peptide, commonly known by its amino acid sequence GILGFVFTL.
Frequently Asked Questions (FAQs)
Q1: What is the Influenza Matrix Protein (61-72) peptide and what is its primary application?
The Influenza Matrix Protein (61-72) peptide, with the amino acid sequence GILGFVFTL, is a well-characterized, immunodominant epitope of the Influenza A virus Matrix Protein 1 (M1).[1][2] It is primarily used to stimulate human Influenza M1-specific CD8+ T-cells in vitro, particularly those restricted by the MHC class I allele HLA-A*0201.[3] Its main applications are in T-cell immunity research, including T-cell assays like ELISpot, intracellular cytokine staining (ICS), cytotoxicity assays, and proliferation assays.[4][5]
Q2: How should I reconstitute and store the lyophilized peptide?
For reconstitution, it is recommended to briefly spin down the vial before opening. The solubility of the peptide can be sequence-dependent.[3] For peptides with low solubility in aqueous solutions, using an organic solvent like DMSO first is recommended.[3] Once fully dissolved, water or a buffer can be gradually added to reach the desired concentration.[3] For long-term storage, it is recommended to store the lyophilized peptide at -25°C to -15°C, where it is stable for at least 12 months after shipping.[3]
Q3: What is the optimal concentration of the peptide for T-cell stimulation?
The optimal concentration can vary depending on the specific application and experimental setup. A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific stimulation.[6] However, concentrations ranging from 50 ng to 10 µg/mL have been used in different studies.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Troubleshooting Guides
Problem 1: Low or no T-cell response in my ELISpot or ICS assay.
Possible Cause 1: Suboptimal Peptide Concentration.
-
Solution: Perform a titration experiment to determine the optimal peptide concentration. Test a range of concentrations (e.g., 0.1, 1, 10 µg/mL). In ELISpot assays, titrating the peptide antigen typically results in a sigmoidal dose-response curve.[7]
Possible Cause 2: Improper Peptide Reconstitution or Storage.
-
Solution: Ensure the peptide was correctly reconstituted, initially using a small amount of an appropriate solvent like DMSO if necessary, before diluting with aqueous media.[3] Verify that the peptide has been stored at the recommended temperature to maintain its stability.[3]
Possible Cause 3: Low Frequency of Antigen-Specific T-cells.
-
Solution: The frequency of influenza-specific T-cells can vary between donors.[2] Consider using peripheral blood mononuclear cells (PBMCs) from donors known to have been exposed to influenza. It may also be necessary to enrich for CD8+ T-cells or expand the antigen-specific T-cells in vitro before the assay.
Possible Cause 4: Issues with Antigen Presenting Cells (APCs).
-
Solution: Ensure that your cell population contains healthy and functional APCs (like dendritic cells or B cells) that can effectively present the peptide via their HLA molecules. The presence of these cells is crucial for T-cell activation.[8]
Problem 2: High background signal in my negative control wells.
Possible Cause 1: Contamination of Reagents or Cells.
-
Solution: Use sterile techniques throughout your experiment. Ensure all reagents, including cell culture media and fetal calf serum, are free of endotoxins or other contaminants that can non-specifically activate T-cells.
Possible Cause 2: Toxicity from Peptide Solvent.
-
Solution: If using a solvent like DMSO to reconstitute the peptide, ensure the final concentration in your cell culture is non-toxic, typically below 1% (v/v).[6] Include a vehicle control (media with the same final concentration of the solvent) to assess for any non-specific effects.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| Peptide Reconstitution | Initially in DMSO, then dilute with aqueous buffer | [3] |
| Final Peptide Concentration | ≥ 1 µg/mL (general recommendation) | [6] |
| 1-10 µg/mL (in vitro stimulation) | [2] | |
| 50 ng (for overnight stimulation in ICS) | [1] | |
| Final DMSO Concentration | < 1% (v/v) | [6] |
| Storage (Lyophilized) | -25°C to -15°C | [3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs for Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Cell Preparation: Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.[2] Resuspend the cells in complete RPMI 1640 medium supplemented with 5% pooled AB serum, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.[2]
-
Cell Plating: Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.[2]
-
Peptide Stimulation: Add the Influenza M1 (61-72) peptide to the desired final concentration (e.g., 1 µg/mL).[2] For a positive control, stimulate cells with PMA and ionomycin.[2]
-
Incubation: Incubate the cells for 5 hours at 37°C in a 5% CO2 incubator.[2]
-
Cytokine Secretion Blockade: For the final 4 hours of incubation, add a protein transport inhibitor, such as Brefeldin A (GolgiPlug), to the culture to block cytokine secretion.[1][2]
-
Staining:
-
Wash the cells and stain for surface markers, including a viability dye and anti-CD8.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining for cytokines such as IFN-γ and TNF-α.
-
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells producing IFN-γ in response to the peptide stimulation.
Protocol 2: ELISpot Assay for Detecting IFN-γ Secreting Cells
-
Plate Preparation: Activate a 96-well PVDF filter plate with 70% ethanol, wash with PBS, and coat overnight at 4°C with an anti-human IFN-γ capture antibody.
-
Blocking: Wash the plate and block with RPMI medium containing 5% FCS for 1 hour at 37°C.
-
Cell Plating: Add single-cell suspensions of splenocytes or PBMCs to the wells at a concentration of 2 x 10^5 to 4 x 10^5 cells per well.
-
Peptide Stimulation: Add the Influenza M1 (61-72) peptide at the desired concentration (e.g., 1 µg/mL). Include negative (no peptide) and positive (e.g., PHA or CEF peptide pool) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
-
Wash and add a substrate solution to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
Caption: A generalized workflow for T-cell activation assays using the Influenza M1 (61-72) peptide.
Caption: Signaling pathway of CD8+ T-cell activation by the Influenza M1 (61-72) peptide presented on MHC Class I.
References
- 1. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 2. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. jpt.com [jpt.com]
- 5. jpt.com [jpt.com]
- 6. stemcell.com [stemcell.com]
- 7. immunospot.com [immunospot.com]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Influenza Matrix Protein (61-72) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Influenza Matrix Protein (61-72) peptide solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized Influenza Matrix Protein (61-72) peptide?
A1: For long-term storage, lyophilized Influenza Matrix Protein (61-72) peptide should be stored at -20°C or -80°C in a desiccator to protect it from moisture. When stored under these conditions, the peptide can be stable for several years.[1] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce peptide stability.[2]
Q2: How should I reconstitute the lyophilized Influenza Matrix Protein (61-72) peptide?
A2: The solubility of a peptide is highly dependent on its amino acid sequence. The Influenza M1 (61-72) peptide has the sequence GFVFTLTVPSER. To reconstitute, it is recommended to first spin down the vial to ensure all the powder is at the bottom. For initial solubilization, sterile, distilled water is a good starting point. If the peptide does not dissolve completely, sonication can aid in dissolution.[2][3] Given the peptide's sequence, if it proves to be basic, a dilute solution of acetic acid (e.g., 10%) can be used. Conversely, if it is acidic, a dilute solution of ammonium (B1175870) bicarbonate may be helpful.[2] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by the gradual addition of the aqueous buffer.[2]
Q3: What are the best practices for storing Influenza Matrix Protein (61-72) peptide solutions?
A3: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), solutions can be stored at 4°C. For longer-term storage, it is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[4][5] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5][6] The optimal pH for storing peptide solutions is typically between 5 and 7.[2]
Q4: What are the primary causes of degradation for peptide solutions like Influenza Matrix Protein (61-72)?
A4: Several factors can contribute to the degradation of peptide solutions:
-
Temperature: Higher temperatures accelerate degradation reactions.[7][8]
-
pH: Extreme pH values (both acidic and alkaline) can cause hydrolysis of peptide bonds.[4][7]
-
Oxidation: Peptides containing amino acids such as Cysteine (C), Methionine (M), and Tryptophan (W) are susceptible to oxidation.[2] While the M1 (61-72) sequence does not contain these, oxidation can still be a concern with prolonged exposure to air.
-
Enzymatic Degradation: Proteases, which can be introduced through microbial contamination, can cleave peptide bonds.[8] Using sterile buffers and proper aseptic techniques is crucial.[2][6]
-
Mechanical Stress: Repeated freeze-thaw cycles can physically damage the peptide structure.[6]
Q5: How can I check if my Influenza Matrix Protein (61-72) solution has degraded?
A5: The most reliable method to assess peptide degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[9] These methods can separate degradation products from the intact peptide and provide quantitative data on purity. A decrease in the peak corresponding to the intact peptide and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with Influenza Matrix Protein (61-72) solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve. | 1. Incorrect solvent. 2. Insufficient mixing. 3. Peptide has aggregated. | 1. Refer to the reconstitution FAQ (A2). Test solubility with a small aliquot first. For the M1 (61-72) sequence, which is relatively hydrophobic, initial solubilization in a small amount of DMSO followed by dilution with your aqueous buffer may be necessary. 2. Gently vortex or sonicate the solution.[3] 3. Aggregation can sometimes be reversed by gentle warming. However, avoid excessive heat. |
| Inconsistent or non-reproducible experimental results. | 1. Peptide degradation due to improper storage. 2. Inaccurate peptide concentration. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure the peptide solution is stored in single-use aliquots at -20°C or -80°C.[4] 2. Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a spectrophotometer (if the peptide contains Trp or Tyr) or through amino acid analysis. 3. Always prepare fresh working solutions from a new aliquot for each experiment. |
| Loss of peptide activity in multi-day experiments (e.g., cell culture). | 1. Enzymatic degradation by proteases in the cell culture medium (especially if serum is present). 2. Chemical instability at physiological pH and 37°C. | 1. Consider using protease inhibitor cocktails in your culture medium if compatible with your experimental setup. 2. Perform a stability test of the peptide in your specific culture medium to determine its half-life under your experimental conditions. This may involve incubating the peptide in the medium for various time points and analyzing the remaining intact peptide by HPLC. |
| Precipitate forms in the peptide solution upon storage or dilution. | 1. Poor solubility in the final buffer. 2. The peptide is coming out of solution at lower temperatures. | 1. Ensure the final buffer composition and pH are optimal for peptide solubility. A small amount of organic solvent (like DMSO) in the final solution (typically <1%) can help maintain solubility. 2. Before use, allow frozen aliquots to completely thaw and reach room temperature. Gently vortex to ensure the peptide is fully redissolved before further dilution. |
Data Presentation: Peptide Stability
Table 1: Stability of Influenza Matrix Protein (61-72) Solution (1 mg/mL in PBS, pH 7.4)
| Storage Condition | Time Point | % Intact Peptide Remaining (HPLC Analysis) |
| 4°C | Day 0 | 100% |
| Day 1 | User-determined value | |
| Day 3 | User-determined value | |
| Day 7 | User-determined value | |
| Room Temperature (25°C) | Day 0 | 100% |
| 4 hours | User-determined value | |
| 8 hours | User-determined value | |
| 24 hours | User-determined value | |
| 37°C | Day 0 | 100% |
| 4 hours | User-determined value | |
| 8 hours | User-determined value | |
| 24 hours | User-determined value |
Experimental Protocols
Protocol 1: Stability Assessment of Influenza M1 (61-72) Peptide Solution via HPLC
This protocol outlines a method to determine the stability of the M1 (61-72) peptide solution under different storage conditions.
Materials:
-
Lyophilized Influenza M1 (61-72) peptide
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubators/refrigerators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Methodology:
-
Preparation of Peptide Stock Solution: Reconstitute the lyophilized M1 (61-72) peptide in sterile PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Aliquoting: Distribute the stock solution into multiple sterile microcentrifuge tubes for each storage condition to be tested.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the initial purity and peak area of the intact peptide.
-
Incubation: Store the aliquots at the different temperatures (4°C, 25°C, and 37°C).
-
Time Point Analysis: At each designated time point (e.g., 4h, 8h, 24h, 3d, 7d), remove one aliquot from each storage condition.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC using a C18 column. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Data Analysis: Calculate the percentage of intact peptide remaining by comparing the peak area of the M1 (61-72) peptide at each time point to the peak area at T=0.
Protocol 2: ELISPOT Assay for IFN-γ Secretion Using Influenza M1 (61-72) Peptide
This protocol details the steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify IFN-γ secreting T-cells in response to stimulation with the M1 (61-72) peptide.
Materials:
-
PVDF-membrane 96-well ELISPOT plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Influenza M1 (61-72) peptide solution (working concentration typically 1-10 µg/mL)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Positive control (e.g., PHA or a CEF peptide pool)
-
Negative control (medium only)
Methodology:
-
Plate Preparation: Pre-wet the ELISPOT plate wells with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile PBS.
-
Coating: Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Prepare a suspension of PBMCs. Add 100 µL of the cell suspension (typically 2-3 x 10^5 cells/well) to the appropriate wells.
-
Stimulation: Add 100 µL of the M1 (61-72) peptide working solution to the test wells. Add positive and negative controls to their respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add BCIP/NBT substrate.
-
-
Spot Development: Allow spots to develop in the dark (5-30 minutes). Stop the reaction by washing thoroughly with tap water.
-
Analysis: Air dry the plate and count the spots using an ELISPOT reader.
References
- 1. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mabtech.com [mabtech.com]
- 4. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. lerner.ccf.org [lerner.ccf.org]
- 7. sinobiological.com [sinobiological.com]
- 8. youtube.com [youtube.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Quality Control for Synthetic Influenza M1 (61-72) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Influenza M1 (61-72) peptide.
Peptide Information
-
Peptide Name: Influenza Matrix Protein 1 (61-72)
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Sequence: Phe-Val-Phe-Thr-Leu-Thr-Val-Pro-Ser-Glu-Arg-Gly
-
Molecular Formula: C62H97N15O17S
-
Applications: This peptide is a known antigenic determinant that can induce CD4+ T cell responses and is used in immunological research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for the synthetic Influenza M1 (61-72) peptide for in vitro immunological studies?
For cellular assays, such as T-cell stimulation, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is recommended to minimize off-target effects from impurities. For less sensitive applications, a purity of >90% may be acceptable.
Q2: How should I properly store the lyophilized Influenza M1 (61-72) peptide?
Lyophilized peptides should be stored at -20°C or colder, away from bright light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.
Q3: What is the best solvent to dissolve the Influenza M1 (61-72) peptide?
The solubility of a peptide is sequence-dependent. The Influenza M1 (61-72) sequence (FVFTLTVPSERG) contains a mix of hydrophobic and hydrophilic residues. It is recommended to first try dissolving a small amount of the peptide in sterile, distilled water. If solubility is an issue, the use of a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer is a common strategy. Always ensure the final concentration of the organic solvent is compatible with your experimental assay.
Q4: My peptide solution appears cloudy. What should I do?
A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated. Sonication can help break up small particles and enhance solubilization. If the solution remains cloudy, it is considered a suspension, and a stronger solvent may be necessary. It is crucial to ensure complete dissolution for accurate concentration determination and to avoid issues in cellular assays.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control and use of the synthetic Influenza M1 (61-72) peptide.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Purity in HPLC Analysis | Incomplete reactions or side reactions during solid-phase peptide synthesis (SPPS). | Review the synthesis and purification protocols. Optimize coupling and deprotection steps. Ensure high-quality reagents and solvents were used. |
| Incorrect Mass in Mass Spectrometry | Deletion or insertion of amino acids during synthesis. Modification of amino acid side chains. | Verify the synthesis protocol. Use high-resolution mass spectrometry to identify the nature of the mass discrepancy. Consider re-synthesis with optimized protocols. |
| Peptide Insolubility | High hydrophobicity of the peptide sequence. Aggregation due to secondary structure formation. | Perform a solubility test with a small aliquot. Try dissolving in a small amount of DMSO or DMF, followed by dropwise addition to the aqueous buffer with vortexing. Sonication may also aid dissolution. |
| Peptide Degradation | Instability of the peptide sequence. Repeated freeze-thaw cycles. Improper storage. | Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C. For peptides in solution, use sterile buffers and consider sterile filtration. |
| High Endotoxin (B1171834) Levels | Contamination during synthesis, purification, or handling. | Use endotoxin-free reagents and labware. Implement endotoxin control measures during peptide synthesis. Perform endotoxin testing and, if necessary, use endotoxin removal kits. |
| Inconsistent Experimental Results | Inaccurate peptide concentration. Peptide aggregation. Presence of impurities (e.g., trifluoroacetic acid - TFA). | Quantify the peptide concentration accurately using methods like amino acid analysis or UV spectroscopy (if the sequence contains Trp or Tyr). Ensure the peptide is fully dissolved before use. Consider TFA removal services if it interferes with your assay. |
Experimental Protocols
Purity and Identity Verification by RP-HPLC and Mass Spectrometry
Objective: To determine the purity of the synthetic peptide and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Mass Spectrometry (MS):
-
The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the Influenza M1 (61-72) peptide.
-
Amino Acid Analysis for Accurate Quantification
Objective: To determine the exact amino acid composition and concentration of the peptide.
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating with 6 M HCl at 110°C for 24 hours.
-
Separation: The resulting amino acid mixture is separated using ion-exchange chromatography or reversed-phase HPLC.
-
Derivatization (Optional but common): Amino acids are often derivatized to enhance detection.
-
Detection and Quantification: The separated amino acids are detected and quantified, often by reaction with ninhydrin (B49086) to produce a colored compound measured by a spectrometer. The amount of each amino acid is determined by the intensity of the color.
Endotoxin Testing
Objective: To quantify the level of endotoxin contamination in the peptide preparation.
Methodology:
-
The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection. This can be performed using various techniques, including the gel-clot, turbidimetric, or chromogenic assays.
-
It is crucial to use endotoxin-free water and labware throughout the procedure to avoid false positives.
Visualizations
Experimental Workflow: Peptide Quality Control
Caption: A typical workflow for the synthesis and quality control of a synthetic peptide.
Signaling Pathway: MHC Class I Antigen Presentation of Influenza M1 Peptide
Caption: MHC Class I presentation of the Influenza M1 peptide to a CD8+ T-cell.
References
Addressing peptide contaminants in Influenza Matrix Protein (61-72) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide contaminants during the synthesis of Influenza Matrix Protein (61-72). The peptide sequence is GILGFVFTLTVK .
Frequently Asked Questions (FAQs)
Q1: What are the most common types of peptide contaminants I can expect during the synthesis of Influenza Matrix Protein (61-72)?
A1: During solid-phase peptide synthesis (SPPS), several types of impurities can arise. For a hydrophobic peptide like Influenza M1 (61-72), common contaminants include:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid, leading to a peptide missing one or more residues.
-
Truncated Sequences: Caused by incomplete deprotection of the N-terminal Fmoc group, preventing further chain elongation.
-
Side-Chain Reaction Products: Modifications of amino acid side chains, such as oxidation of methionine (if present) or incomplete removal of protecting groups.
-
Diastereomeric Impurities: Racemization of amino acids during activation can lead to the incorporation of D-amino acids instead of the intended L-amino acids.
-
Adducts: Formation of adducts with scavengers used during cleavage (e.g., TFA adducts) or with cations like sodium and potassium.[1][2]
Q2: My crude peptide shows low purity on the analytical HPLC. What are the likely causes?
A2: Low purity in the crude product of a hydrophobic peptide like M1 (61-72) is often due to aggregation of the growing peptide chain on the resin. This aggregation can hinder the access of reagents, leading to incomplete coupling and deprotection, which in turn results in a complex mixture of deletion and truncated sequences.[3] Other causes include inefficient coupling reagents, degraded reagents, or non-optimal reaction conditions.[3][4]
Q3: I am observing a peak with the correct mass for my peptide, but it's not the main peak in my HPLC chromatogram. What could be the issue?
A3: If a peak with the correct mass is not the most abundant, it could indicate the presence of co-eluting impurities or that the major peaks correspond to contaminants with very similar properties to your target peptide, such as diastereomers. It is also possible that the desired peptide has poor solubility in the HPLC mobile phase, leading to a broad, low-intensity peak.
Q4: My mass spectrometry results show peaks with masses slightly higher than my target peptide. What are these?
A4: These higher mass peaks are likely adducts. Common adducts include the addition of sodium (+22 Da), potassium (+38 Da), or trifluoroacetic acid (TFA) from the cleavage cocktail or HPLC mobile phase.[1][2] You may also be observing peptides with incomplete side-chain deprotection.
Troubleshooting Guides
Issue 1: Incomplete Coupling
Symptom: The Kaiser test is positive (blue beads) after a coupling step, indicating free primary amines. The final crude product shows significant deletion sequences in the mass spectrum.[3][4][5]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered amino acids, consider double coupling (repeating the coupling step with fresh reagents).[6] |
| Peptide Aggregation | Use a more effective solvent system, such as a mixture of DMF and DMSO. Consider incorporating pseudoproline dipeptides in the synthesis to disrupt secondary structures. |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent like HATU or HCTU, especially for difficult couplings.[5] |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagents to drive the reaction to completion.[6] |
Issue 2: Peptide Aggregation
Symptom: The resin beads clump together during synthesis, and the resin bed swells poorly. The final yield is low, and the HPLC of the crude product is very complex.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic Sequence | The Influenza M1 (61-72) sequence is highly hydrophobic, making it prone to aggregation.[7] |
| Intra-chain Hydrogen Bonding | Use chaotropic salts like LiCl in the coupling solvent to disrupt hydrogen bonds. |
| Sub-optimal Synthesis Conditions | Perform couplings at a slightly elevated temperature (e.g., 30-40°C) to improve reaction kinetics. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Influenza M1 (61-72)
This protocol is for manual synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).
-
-
Monitoring: Perform a Kaiser test on a few resin beads. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[8]
-
Protocol 2: Purification of Influenza M1 (61-72) by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended for good separation of hydrophobic peptides. For example, start with a linear gradient of 20% to 60% B over 40 minutes.[9][10]
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: Monitor at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.
Protocol 3: Identification of Contaminants by LC-MS/MS
-
LC Separation: Separate the crude peptide mixture using the HPLC conditions described in Protocol 2, with the eluent directed into the mass spectrometer.
-
MS Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to identify the molecular weights of the components in the crude mixture.
-
Tandem MS (MS/MS): Perform data-dependent acquisition where the most intense ions from the full scan are selected for fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the target peptide based on its expected mass.
-
Analyze the MS/MS spectra of the contaminant peaks to determine their sequences. Deletion sequences will have a mass difference corresponding to the missing amino acid residue. Truncated sequences will have lower molecular weights. Side-chain modifications and adducts can be identified by their characteristic mass shifts.[11][12][13]
-
Quantitative Data Summary
Table 1: Common Contaminants and Their Expected Mass Differences
| Contaminant Type | Description | Expected Mass Change (Da) from Target Peptide |
| Deletion | Missing one amino acid | -(Mass of the missing residue) |
| Truncation | Incomplete synthesis | Varies (significantly lower mass) |
| Oxidation (Met) | Addition of one oxygen atom | +16 |
| Incomplete Protection | Residual protecting group (e.g., t-Butyl) | +56 |
| Sodium Adduct | Addition of a sodium ion | +22 |
| Potassium Adduct | Addition of a potassium ion | +38 |
| TFA Adduct | Addition of trifluoroacetic acid | +114 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Influenza M1 (61-72).
Caption: Troubleshooting logic for addressing low purity in peptide synthesis.
References
- 1. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in M1 (61-72) ELISPOT assays
Welcome to the technical support center for M1 (61-72) ELISPOT assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a higher signal-to-noise ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during M1 (61-72) ELISPOT assays.
Issue 1: High Background
Question: I am observing a high number of spots in my negative control wells, or the entire membrane has a high background color, making it difficult to distinguish true spots. What could be the cause and how can I fix it?
Possible Causes:
-
Cell Viability and Handling: A high number of dead cells can result in high background staining.[1] Improper handling, such as harsh pipetting, can lead to cell clumping and non-specific signals.
-
Contamination: Contamination of cell cultures or reagents with bacteria or fungi can lead to non-specific cytokine secretion.
-
Inadequate Washing: Insufficient washing steps can leave behind residual reagents that contribute to background noise.[2]
-
Overdevelopment: Excessive incubation time with the substrate can lead to a general darkening of the membrane.[2]
-
Suboptimal Reagent Concentrations: High concentrations of detection antibody or streptavidin-enzyme conjugate can increase non-specific binding.
-
Serum Issues: Some batches of fetal bovine serum (FBS) can cause high background.
Recommended Solutions:
-
Ensure High Cell Viability: Check cell viability before starting the experiment, especially when using cryopreserved cells. Handle cells gently to avoid clumping.[3]
-
Maintain Aseptic Technique: Use sterile techniques throughout the protocol to prevent contamination.[2]
-
Optimize Washing: Increase the number and vigor of wash steps, ensuring both sides of the membrane are washed.
-
Titrate Reagents: Optimize the concentrations of the capture antibody, detection antibody, and streptavidin-enzyme conjugate.
-
Optimize Development Time: Monitor spot development under a microscope and stop the reaction when spots are distinct and the background is still low.
-
Test Serum Batches: If possible, test different batches of FBS to find one with a low background response. Alternatively, consider using serum-free media.
-
Filter Antibodies and Reagents: Filtering the detection antibody and other reagents can remove aggregates that may cause non-specific spots.
Issue 2: Low or No Spots in Positive Control and/or Antigen-Specific Wells
Question: I am seeing very few or no spots in my positive control wells and in the wells stimulated with the M1 (61-72) peptide. What are the likely reasons for this?
Possible Causes:
-
Low Cell Viability: Poor cell health will result in a weak or absent response.
-
Insufficient Cell Numbers: The frequency of antigen-specific T cells may be too low to be detected with the number of cells plated.[1]
-
Suboptimal Stimulation: The concentration of the M1 (61-72) peptide or the positive control stimulant may not be optimal.
-
Incorrect Incubation Time: The incubation period may be too short for the cells to produce detectable amounts of cytokine.[2]
-
Inactive Reagents: Antibodies or enzyme conjugates may have lost activity due to improper storage.
-
Incorrect Assay Procedure: Errors in the protocol, such as omitting a reagent, can lead to a complete loss of signal.
Recommended Solutions:
-
Verify Cell Viability: Always assess cell viability before plating.
-
Optimize Cell Concentration: Increase the number of cells per well. It is recommended to perform a titration to find the optimal cell density.[4]
-
Optimize Stimulant Concentration: Titrate the M1 (61-72) peptide concentration to find the optimal dose for T cell stimulation. Ensure the positive control (e.g., PHA, anti-CD3) is used at a concentration known to elicit a strong response.
-
Optimize Incubation Time: The optimal incubation time can vary depending on the cytokine being measured. For IFN-γ, an incubation of 18-24 hours is common, but this may need to be optimized.[5][6]
-
Check Reagent Activity: Ensure all reagents have been stored correctly and have not expired.
-
Review Protocol: Carefully review the entire protocol to ensure no steps were missed or altered.
Issue 3: Faint or Small Spots
Question: The spots in my assay are very faint and small, making them difficult to count accurately. How can I improve the spot quality?
Possible Causes:
-
Underdevelopment: Insufficient incubation time with the substrate.
-
Suboptimal Reagent Concentrations: The concentration of the detection antibody or enzyme conjugate may be too low.
-
Improper Substrate Preparation: The substrate solution may have been prepared incorrectly or lost activity.
Recommended Solutions:
-
Increase Development Time: Allow the substrate to incubate for a longer period, while monitoring to avoid overdevelopment.
-
Optimize Reagent Concentrations: Increase the concentration of the detection antibody and/or the streptavidin-enzyme conjugate.
-
Prepare Fresh Substrate: Ensure the substrate is prepared fresh and according to the manufacturer's instructions.
Issue 4: Inconsistent Replicates
Question: I am observing high variability between my replicate wells. What could be causing this and how can I improve consistency?
Possible Causes:
-
Uneven Cell Distribution: Cells may not be evenly distributed in the wells.[3]
-
Inaccurate Pipetting: Inconsistent volumes of cells or reagents added to the wells.[3]
-
Edge Effects: Wells on the edge of the plate may behave differently due to temperature or humidity gradients.
-
Plate Disturbance: Moving or disturbing the plate during incubation can affect spot formation.[7]
Recommended Solutions:
-
Ensure Homogeneous Cell Suspension: Gently but thoroughly mix the cell suspension before pipetting into the wells.[3]
-
Calibrate Pipettes: Ensure pipettes are properly calibrated and use careful pipetting techniques.[3]
-
Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with media to maintain a humid environment.
-
Handle Plates with Care: Do not move or disturb the plates during the cell incubation period.[7]
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an M1 (61-72) ELISPOT assay?
A1: To ensure the validity of your results, the following controls are highly recommended:
-
Negative Control (Unstimulated): Cells cultured in media alone. This helps to determine the background level of cytokine secretion.[8]
-
Positive Control (Polyclonal Stimulant): Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA) or anti-CD3 antibody. This confirms that the cells are healthy and capable of producing the cytokine of interest, and that the assay is working correctly.[8]
-
Antigen-Specific Positive Control: If available, cells from a donor known to respond to the M1 (61-72) peptide can be used as a positive control for the specific antigen.
-
Media Control (No Cells): Wells containing only cell culture media. This control helps to identify any background signal originating from the reagents themselves.
Q2: How do I optimize the concentration of the M1 (61-72) peptide?
A2: The optimal concentration of the M1 (61-72) peptide should be determined experimentally. A typical starting point is 1-10 µg/mL. It is recommended to perform a dose-response curve with a range of peptide concentrations (e.g., 0.1, 1, 5, 10, and 20 µg/mL) to identify the concentration that gives the maximal response with the lowest background.
Q3: What is the recommended number of cells to use per well?
A3: The optimal number of cells per well depends on the expected frequency of M1 (61-72)-specific T cells. For peripheral blood mononuclear cells (PBMCs), a common starting range is 2 x 10^5 to 4 x 10^5 cells per well. If the expected frequency of responding cells is low, a higher cell number may be necessary. Conversely, if the response is very strong, a lower cell number may be required to avoid confluent spots. It is advisable to test a serial dilution of cells to determine the optimal number for your specific experimental conditions.[4]
Q4: Can I use cryopreserved cells for my ELISPOT assay?
A4: Yes, cryopreserved cells can be used. However, it is crucial to handle them properly to ensure high viability after thawing. It is recommended to allow the cells to rest for at least a few hours, or even overnight, in culture medium after thawing before adding them to the ELISPOT plate. This allows the cells to recover from the stress of freezing and thawing.
Q5: How should I analyze my ELISPOT data?
A5: ELISPOT plates are typically analyzed using an automated ELISPOT reader, which counts the number of spots in each well. The results are usually expressed as Spot Forming Units (SFU) per million cells. To calculate the antigen-specific response, the average number of spots in the negative control wells is subtracted from the average number of spots in the antigen-stimulated wells.
Quantitative Data Summary
Table 1: Recommended Cell Numbers per Well
| Cell Type | Recommended Range (cells/well) | Notes |
| PBMCs (Antigen-Specific) | 1 x 10^5 - 3 x 10^5 | Optimal number should be determined by titration. Do not exceed 3x10^5 cells/well to avoid multiple cell layers.[9] |
| PBMCs (Polyclonal) | 2 x 10^2 - 1 x 10^5 | A lower cell number is needed for strong polyclonal stimuli to avoid confluent spots.[9] |
Table 2: Recommended Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Capture Antibody (anti-IFN-γ) | 10 - 15 µg/mL | Should be titrated for optimal performance. |
| M1 (61-72) Peptide | 1 - 10 µg/mL | Optimal concentration should be determined by a dose-response experiment. |
| Detection Antibody (biotinylated anti-IFN-γ) | 1 - 2 µg/mL | Should be titrated to maximize signal and minimize background. |
| Streptavidin-ALP/HRP | 1:1000 dilution | Follow manufacturer's recommendations and optimize if necessary. |
Table 3: Recommended Incubation Times
| Step | Incubation Time | Temperature | Notes |
| Cell Stimulation | 18 - 48 hours | 37°C, 5% CO2 | Optimal time depends on the cytokine and cell type. For IFN-γ, 18-24 hours is common.[1][5] |
| Detection Antibody | 2 hours | Room Temperature | |
| Streptavidin-Enzyme Conjugate | 1 hour | Room Temperature | |
| Substrate Development | 5 - 30 minutes | Room Temperature | Monitor closely to avoid overdevelopment. |
Experimental Protocols
Detailed Protocol for M1 (61-72) IFN-γ ELISPOT Assay
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
I. Plate Preparation (Day 1)
-
Pre-wet the PVDF membrane of a 96-well ELISPOT plate with 15 µL of 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 3 times with 200 µL/well of sterile PBS.
-
Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody diluted to 10-15 µg/mL in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
II. Cell Preparation and Stimulation (Day 2)
-
Wash the coated plate 3 times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% FBS and 1% Penicillin-Streptomycin) and incubate for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of PBMCs. Ensure cell viability is >95%.
-
Resuspend the cells in complete RPMI medium to the desired concentration (e.g., 2 x 10^6 cells/mL for plating 2 x 10^5 cells in 100 µL).
-
Prepare your stimuli:
-
M1 (61-72) peptide: Dilute to the optimal concentration in complete RPMI medium.
-
Positive control (e.g., PHA): Dilute to the recommended concentration in complete RPMI medium.
-
Negative control: Use complete RPMI medium only.
-
-
Remove the blocking solution from the plate.
-
Add 100 µL of the appropriate stimuli to the designated wells.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during this incubation.
III. Spot Development (Day 3)
-
Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted to 1-2 µg/mL in PBST with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) diluted 1:1000 in PBST with 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST, followed by 2 washes with PBS.
-
Add 100 µL/well of the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely before analysis.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. stemcell.com [stemcell.com]
- 6. mabtech.com [mabtech.com]
- 7. ELISpot Troubleshooting [elisa-antibody.com]
- 8. Optimize your ELISpot Assay [fishersci.co.uk]
- 9. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
Selecting the right negative control for M1 (61-72) stimulation assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate negative controls in M1 (58-66) stimulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the M1 (58-66) peptide and why is it used in stimulation assays?
The M1 (58-66) peptide, with the amino acid sequence GILGFVFTL, is an immunodominant epitope from the Influenza A virus matrix protein 1 (M1).[1][2][3] It is frequently used as a positive control in T-cell assays, particularly for individuals expressing the HLA-A*02:01 allele, as it reliably stimulates a response in memory T cells from individuals previously exposed to Influenza A.[1][3] This makes it a valuable tool for assessing immune function and as a control for assay performance.[1][2]
Q2: Why is a negative control crucial in an M1 (58-66) stimulation assay?
A negative control is essential to establish a baseline for non-specific T-cell activation in your assay. Without a proper negative control, it is impossible to determine if the observed response is specific to the M1 (58-66) peptide or due to other factors such as cell culture conditions, reagent contamination, or pre-existing cellular activation.
Q3: What are the different types of negative controls I can use?
There are several types of negative controls, each serving a slightly different purpose. The most common and recommended controls are:
-
No Peptide Control (Media/Vehicle Only): This is the most fundamental control and consists of cells cultured with the same media and vehicle (e.g., DMSO) used to dissolve the M1 (58-66) peptide, but without the peptide itself.[4] This control accounts for background activation from the culture conditions.
-
Irrelevant Peptide Control: This involves stimulating cells with a peptide that is not expected to elicit an immune response from the donor's cells.[5] This is a more stringent negative control as it accounts for any non-specific effects the presence of a peptide might have on the cells.
-
Scrambled Peptide Control: A scrambled peptide has the same amino acid composition as the M1 (58-66) peptide but in a randomized sequence. This is considered a highly specific negative control as it helps to ensure that the observed response is due to the specific epitope sequence of M1 (58-66) and not just its amino acid components.[2][6]
Q4: How do I choose the best negative control for my experiment?
The choice of negative control depends on the specific goals of your experiment.
-
For routine screening, a "no peptide" control is often sufficient to determine the background response.
-
For more rigorous studies where specificity is paramount, an irrelevant peptide or a scrambled M1 (58-66) peptide is highly recommended. A scrambled peptide provides the most confidence that the response is sequence-specific.[6]
Troubleshooting Guide
High background in negative control wells is a common issue that can compromise the validity of your results. Here’s a guide to troubleshooting this problem.
| Issue | Potential Cause | Recommended Solution |
| High background in "No Peptide" control | Contaminated media or serum. | Use fresh, sterile media and reagents. Heat-inactivate serum to reduce non-specific activation.[7] |
| Cell viability is low. | Ensure proper handling and thawing of PBMCs to maintain high viability. | |
| Too many cells per well. | Optimize the number of cells seeded per well.[7][8] | |
| Recent in vivo immune activation of the donor. | Review donor history if possible. High baseline activation can sometimes be unavoidable. | |
| High background with irrelevant/scrambled peptide | Peptide stock contamination. | Ensure peptide stocks are sterile and properly stored. |
| Non-specific peptide binding or toxicity. | Test a different irrelevant peptide. Ensure the peptide concentration is not too high. | |
| Cross-reactivity of T-cells. | While rare with a well-chosen irrelevant peptide, some level of T-cell cross-reactivity can occur.[9] Consider using a pool of irrelevant peptides to average out minor cross-reactivities.[5] |
Experimental Protocols
Protocol: M1 (58-66) T-Cell Stimulation Assay using ELISpot
This protocol outlines a typical workflow for an IFN-γ ELISpot assay to measure T-cell responses to the M1 (58-66) peptide.
Materials:
-
Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor
-
M1 (58-66) peptide (GILGFVFTL), lyophilized
-
Irrelevant peptide (e.g., from a non-human protein), lyophilized
-
Scrambled M1 (58-66) peptide, lyophilized
-
DMSO (cell culture grade)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)
-
Human IFN-γ ELISpot kit
-
96-well PVDF membrane plates
Methodology:
-
Peptide Reconstitution:
-
Briefly centrifuge the peptide vials to collect the powder at the bottom.
-
Reconstitute the M1 (58-66), irrelevant, and scrambled peptides in sterile DMSO to a stock concentration of 10 mg/mL.
-
Further dilute the peptide stocks in complete RPMI-1640 to a working concentration of 2 µg/mL.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Wash the cells twice with complete RPMI-1640.
-
Resuspend the cells in complete RPMI-1640 and perform a cell count to determine viability. Adjust the cell concentration to 2.5 x 10^6 cells/mL.
-
-
ELISpot Plate Preparation:
-
Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves pre-wetting the membrane with 35% ethanol, followed by washing with sterile PBS and coating with the anti-IFN-γ capture antibody.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the coated ELISpot plate.
-
Add 100 µL of the appropriate stimulus to the wells in triplicate:
-
Positive Control: M1 (58-66) peptide (final concentration 1 µg/mL)
-
Negative Control 1 (Vehicle): Complete RPMI-1640 with the same final concentration of DMSO as the peptide wells.
-
Negative Control 2 (Irrelevant Peptide): Irrelevant peptide (final concentration 1 µg/mL)
-
Negative Control 3 (Scrambled Peptide): Scrambled M1 (58-66) peptide (final concentration 1 µg/mL)
-
Positive Assay Control (Optional): Phytohemagglutinin (PHA) at 5 µg/mL.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Spot Development:
-
Wash the plate and develop the spots according to the ELISpot kit manufacturer's protocol. This typically involves incubation with a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms an insoluble colored spot at the site of cytokine secretion.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Subtract the average number of spots in the negative control wells from the average number of spots in the M1 (58-66) stimulated wells to determine the specific response.
-
Data Presentation
Table 1: Expected Outcomes for Different Controls in an M1 (58-66) Stimulation Assay
| Control Type | Description | Expected Result (Spot Forming Units/10^6 cells) | Interpretation |
| No Peptide (Vehicle) | Cells cultured in media with the peptide solvent. | < 10 | Establishes baseline, non-specific IFN-γ secretion. |
| Irrelevant Peptide | Cells stimulated with a non-cognate peptide. | < 10 | Confirms that the presence of a peptide itself does not cause non-specific activation. |
| Scrambled M1 (58-66) Peptide | Cells stimulated with a peptide of the same composition but different sequence as M1 (58-66). | < 10 | Demonstrates the sequence-specificity of the T-cell response. |
| M1 (58-66) Peptide | Cells stimulated with the specific M1 epitope. | > 50 (variable depending on donor) | Indicates a positive antigen-specific T-cell response. |
Visualizations
Caption: Workflow for M1 (58-66) T-Cell Stimulation Assay.
References
- 1. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 2. jpt.com [jpt.com]
- 3. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]
- 4. stemcell.com [stemcell.com]
- 5. Deconvoluting the T Cell Response to SARS-CoV-2: Specificity Versus Chance and Cognate Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. The polyclonal CD8 T cell response to influenza M158–66 generates a fully connected network of cross-reactive clonotypes to structurally related peptides: A paradigm for memory repertoire coverage of novel epitopes or escape mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PBMC Viability for Influenza M1 (61-72) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the viability and functionality of Peripheral Blood Mononuclear Cells (PBMCs) for Influenza M1 (61-72) assays.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable viability threshold for PBMCs to be used in Influenza M1 (61-72) assays?
A high viability is crucial for reliable results in T-cell assays. Generally, a post-thaw viability of >80-90% is recommended. For functional assays like ELISpot, a viability of >70% may be acceptable, but higher viability is always preferred to ensure robust responses.[1][2] Low viability can lead to inaccurate results as dead cells can non-specifically bind antibodies and compromise the integrity of the data.[3]
Q2: Is it better to use fresh or cryopreserved PBMCs for Influenza M1 (61-72) assays?
Both fresh and cryopreserved PBMCs can be used, but each has its advantages and disadvantages. Fresh PBMCs generally exhibit higher viability and functionality.[4][5][6] However, cryopreservation offers logistical flexibility, allowing for sample batching and longitudinal studies.[4][6] With optimized cryopreservation and thawing protocols, the viability and functionality of frozen PBMCs can be well-maintained, yielding results comparable to fresh cells.[7][8]
Q3: What is the optimal cell density for cryopreserving PBMCs for T-cell assays?
The recommended cell density for cryopreservation is between 5 to 10 million viable cells/mL.[9] Higher concentrations can lead to increased cell clumping and reduced viability upon thawing, while lower concentrations may result in poor cell recovery.
Q4: Can I use serum-free media for culturing PBMCs for influenza assays?
Yes, serum-free media can be a viable alternative to traditional serum-containing media and can reduce variability between experiments.[10] Several commercially available serum-free media have been shown to support good viability and proliferation of T-cells.[11][12] However, it's essential to validate the specific serum-free medium for your assay, as some differences in T-cell responses have been observed compared to serum-containing media.[11][12]
Q5: How does the choice of anticoagulant for blood collection affect PBMC viability?
The choice of anticoagulant can influence PBMC viability and function. Heparin and acid citrate (B86180) dextrose (ACD) are commonly used and generally yield good results. It is crucial to process the blood as soon as possible after collection, ideally within 8 hours, as delays can negatively impact cell viability and lead to granulocyte contamination.
Troubleshooting Guides
Issue 1: Low PBMC Viability After Thawing
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Freezing Protocol | Ensure a slow, controlled cooling rate of approximately -1°C per minute. Use a controlled-rate freezer or a commercial freezing container (e.g., Mr. Frosty).[13] |
| Inappropriate Cryopreservation Medium | Use a cryopreservation medium containing a cryoprotectant like dimethyl sulfoxide (B87167) (DMSO) at a final concentration of 7.5-10%. The medium should also contain protein, such as fetal bovine serum (FBS) or human serum albumin (HSA), to support cell health.[14][15] |
| Rapid Thawing | Thaw cryovials quickly in a 37°C water bath until only a small ice crystal remains. Prolonged exposure to the cryoprotectant at warmer temperatures is toxic to cells.[7] |
| Incorrect Dilution of Cryoprotectant | After thawing, slowly dilute the cell suspension with warm culture medium to gradually reduce the concentration of the cryoprotectant. A rapid dilution can cause osmotic shock and reduce viability. |
| Mechanical Stress | Handle cells gently during all steps. Avoid vigorous pipetting or vortexing. Centrifuge at low speeds (e.g., 200-300 x g). |
| Extended Exposure to DMSO | Minimize the time cells are in contact with the cryopreservation medium after thawing. Proceed with the washing steps immediately after the vial is thawed.[13] |
Issue 2: Poor PBMC Recovery After Thawing
Possible Causes & Solutions:
| Cause | Solution |
| Low Initial Cell Number | Ensure an accurate cell count before cryopreservation and freeze an adequate number of cells per vial (typically 5-10 million). |
| Cell Clumping | Cell clumps, often caused by DNA from dead cells, can lead to inaccurate counts and poor recovery. Consider adding DNase to the washing medium after thawing to reduce clumping. |
| Incomplete Transfer of Cells | After thawing, carefully transfer the entire volume from the cryovial. Rinse the vial with a small amount of fresh medium to recover any remaining cells. |
| Harsh Centrifugation | Use a gentle centrifugation speed (200-300 x g) to pellet the cells. High speeds can lead to cell loss and damage. |
Issue 3: Weak or No T-Cell Response in Influenza M1 (61-72) Assay
Possible Causes & Solutions:
| Cause | Solution |
| Low PBMC Viability or Functionality | Address viability issues using the troubleshooting steps above. Consider an overnight resting step for thawed PBMCs in culture medium before starting the assay to allow for recovery.[16][17] |
| Suboptimal Peptide Concentration | Titrate the Influenza M1 (61-72) peptide to determine the optimal concentration for T-cell stimulation in your specific assay. |
| Incorrect Assay Setup | Ensure all reagents are properly prepared and used at the correct concentrations. Follow the assay protocol meticulously. |
| Donor Variability | T-cell responses to specific epitopes can vary significantly between individuals due to differences in HLA type and prior exposure to influenza. Screen multiple donors if possible. |
| Loss of Effector Cells During Cryopreservation | Cryopreservation can sometimes lead to a selective loss of certain T-cell subsets. If consistent issues are observed with frozen samples, compare results with fresh PBMCs from the same donor. |
Quantitative Data Summary
Table 1: Comparison of PBMC Viability and Recovery with Different Cryopreservation Media
| Cryopreservation Medium | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | T-Cell Functionality (Relative to Fresh) |
| 10% DMSO in FBS | 96 ± 2.1[9] | ~85[2] | Maintained[8] |
| CryoStor® CS10 (Serum-Free) | 97 ± 1.1[9] | ~80-90[15] | Maintained[15] |
| 10% DMSO in Human Serum Albumin | ~90-95[18] | ~80[18] | Slightly impacted in some studies[18] |
Table 2: Impact of Fresh vs. Frozen PBMCs on T-Cell Assay Performance
| PBMC State | Post-Thaw Viability (%) | IFN-γ ELISpot Response (Spot Forming Cells/10^6 PBMCs) |
| Fresh | >95[5] | Generally higher and more consistent[4] |
| Frozen (Optimized Protocol) | >90[19] | Comparable to fresh, but can be slightly lower[8] |
Experimental Protocols
Protocol 1: PBMC Isolation using Ficoll-Paque™
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ medium in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the cloudy layer of PBMCs at the interface to a new tube.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in the appropriate medium for counting and viability assessment.
Protocol 2: Cryopreservation of PBMCs
-
Centrifuge the PBMC suspension and resuspend the pellet in cold cryopreservation medium (e.g., 90% FBS with 10% DMSO or a commercial serum-free cryopreservation solution) at a concentration of 5-10 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C overnight.
-
For long-term storage, transfer the vials to a liquid nitrogen vapor phase freezer (below -135°C).
Protocol 3: Thawing of Cryopreserved PBMCs
-
Warm complete culture medium to 37°C.
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile hood, slowly add the thawed cells dropwise to a tube containing warm culture medium.
-
Centrifuge the cells at 200-300 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, warm culture medium.
-
Perform a cell count and viability assessment.
-
(Optional but recommended) Rest the cells overnight in a 37°C, 5% CO2 incubator before use in functional assays.[16][17]
Protocol 4: PBMC Viability Assessment using Trypan Blue
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the mixture.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[20][21]
Visualizations
Caption: Workflow from blood collection to use in assays.
Caption: Key signaling events in T-cell activation.
References
- 1. Viability and Functional Activity of Cryopreserved Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fresh vs Frozen PBMCs: the best option for your research [researchdonors.co.uk]
- 5. Fresh vs Frozen Human PBMCs - LubioScience [lubio.ch]
- 6. Fresh Vs Frozen Human PBMCs [bioscience.co.uk]
- 7. immunospot.com [immunospot.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Impact of Cryopreservation on Viability, Phenotype, and Functionality of Porcine PBMC [frontiersin.org]
- 10. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 11. Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the viability and functionality of human peripheral blood mononuclear cells cryopreserved up to 2 years in animal-protein-free freezing media compared to the FBS-supplemented reference medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Standardized Serum-Free Cryomedia Maintain Peripheral Blood Mononuclear Cell Viability, Recovery, and Antigen-Specific T-Cell Response Compared to Fetal Calf Serum-Based Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum-Free Suspension Culture of MDCK Cells for Production of Influenza H1N1 Vaccines | PLOS One [journals.plos.org]
- 21. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of T-Cell Responses to Influenza M1 and NP Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-cell responses directed against two key internal proteins of the influenza A virus: Matrix protein 1 (M1) and Nucleoprotein (NP). While the initial inquiry specified the M1(61-72) epitope, the vast body of scientific literature points to the HLA-A2-restricted M1(58-66) epitope (sequence: GILGFVFTL) as the immunodominant epitope for this protein. Consequently, this guide will focus on the well-characterized M1(58-66) epitope in comparison with various immunodominant NP epitopes to provide a data-supported overview for researchers in the field. This analysis is critical for the development of universal influenza vaccines and T-cell-based immunotherapies.
Executive Summary
Influenza virus nucleoprotein (NP) and matrix protein 1 (M1) are internal viral proteins that are highly conserved across different influenza A virus strains. This conservation makes them attractive targets for universal vaccine strategies aimed at inducing T-cell mediated immunity. Both CD4+ and CD8+ T-cell responses to NP and M1 epitopes are associated with protective immunity, contributing to viral clearance and reduced disease severity.[1][2] Studies have consistently shown that NP and M1 are the major targets of the T-cell response in humans.[1][2]
This guide will delve into the specifics of T-cell recognition of these epitopes, presenting quantitative data from key experimental assays, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of T-Cell Responses
The following tables summarize quantitative data from studies assessing T-cell responses to influenza M1 and NP epitopes. The data is primarily derived from two common assays: the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of cytokine-producing cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines.
Table 1: Frequency of IFN-γ Secreting Cells in Response to M1 and NP Epitopes (ELISpot Assay)
| Epitope | Donor HLA Type | Frequency (Spot Forming Units / 10^6 PBMCs) | Reference |
| M1(58-66) | HLA-A2 | 50 - 2500 | [3] |
| NP(383-391) | HLA-B27 | 100 - 1500 | [3] |
| NP(418-426) | HLA-B35 | 50 - 800 | [4] |
| Various NP pools | Mixed | 100 - 1200 | [5] |
| Various M1 pools | Mixed | 80 - 1000 | [5] |
Note: The range of responses can be broad and depends on the individual's immune history and the specific experimental conditions.
Table 2: Percentage of Cytokine-Producing CD8+ T-Cells in Response to M1 and NP Epitopes (Intracellular Cytokine Staining)
| Epitope | Cytokine(s) | Percentage of CD8+ T-cells | Reference |
| M1(58-66) | IFN-γ | 0.1 - 2.1% | [6] |
| NP (various) | IFN-γ, TNF-α | 0.1 - 17.2% | [6] |
| M1(58-66) | IFN-γ | Not specified, but detectable | [7] |
| NP(383-391) | IFN-γ | Not specified, but detectable | [7] |
| NP(366-374) | IFN-γ | High percentages detected post-challenge | [5] |
Experimental Protocols
Accurate and reproducible measurement of T-cell responses is paramount in immunological studies. Below are detailed methodologies for the two key experiments cited in this guide.
Interferon-γ (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: Pre-coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Wash and resuspend the cells in a complete culture medium.
-
Blocking: Wash the coated plate to remove excess antibody and block non-specific binding with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Stimulation: Add PBMCs to the wells (typically 2 x 10^5 cells/well) along with the M1 or NP peptide epitope at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope of IFN-γ and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate that will be converted by the enzyme into a colored, insoluble spot.
-
Analysis: Once spots are fully developed, wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of individual cells, enabling the identification of specific T-cell subsets that are producing cytokines in response to an antigen.
Protocol:
-
Cell Stimulation: Stimulate PBMCs with the M1 or NP peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: Wash the cells and stain them with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve their cellular structure. Then, permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based) to allow antibodies to enter the cell.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Wash the cells and acquire data using a flow cytometer. The instrument will pass the cells one by one through a laser beam and detect the fluorescence emitted from each cell.
-
Data Analysis: Analyze the acquired data using flow cytometry software to quantify the percentage of CD8+ or CD4+ T-cells that are positive for the specific cytokine(s) of interest.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
// Nodes Virus [label="Influenza Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InfectedCell [label="Infected Host Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ViralProteins [label="Viral Proteins (M1, NP)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="Proteasome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptides [label="Peptides (e.g., M1(58-66))", fillcolor="#34A853", fontcolor="#FFFFFF"]; TAP [label="TAP Transporter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; MHC_I [label="MHC Class I", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptide_MHC [label="Peptide-MHC I Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Golgi [label="Golgi Apparatus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurface [label="Cell Surface", shape=point, width=0.01]; TCR [label="T-Cell Receptor (TCR)\non CD8+ T-Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Virus -> InfectedCell [label="Infects"]; InfectedCell -> ViralProteins [label="Replication"]; ViralProteins -> Proteasome [label="Degradation"]; Proteasome -> Peptides; Peptides -> TAP; TAP -> ER; MHC_I -> ER; Peptides -> MHC_I [dir=none, constraint=false]; ER -> Golgi [label="Transport"]; MHC_I -> Golgi [dir=none, constraint=false]; Golgi -> Peptide_MHC [label="Loading"]; Peptide_MHC -> CellSurface [label="Transport"]; CellSurface -> TCR [label="Presentation & Recognition"];
// Invisible nodes for layout {rank=same; Virus; InfectedCell} {rank=same; ViralProteins; Proteasome} {rank=same; Peptides; TAP; ER; MHC_I} {rank=same; Golgi; Peptide_MHC} {rank=same; CellSurface; TCR} } caption: "MHC Class I Antigen Presentation of Influenza Epitopes"
T-Cell Receptor (TCR) Signaling Pathway
// Nodes TCR_CD3 [label="TCR-CD3 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pMHC [label="Peptide-MHC I", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lck [label="Lck", fillcolor="#FBBC05", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#FBBC05", fontcolor="#202124"]; LAT_SLP76 [label="LAT & SLP-76", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG1 [label="PLCγ1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKCθ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RasGRP [label="RasGRP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca [label="Ca²⁺ Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFAT [label="NFAT", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AP1 [label="AP-1", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Cytokines, etc.)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pMHC -> TCR_CD3 [label="Binds"]; TCR_CD3 -> Lck [label="Activates"]; Lck -> ZAP70 [label="Phosphorylates"]; ZAP70 -> LAT_SLP76 [label="Phosphorylates"]; LAT_SLP76 -> PLCG1 [label="Activates"]; PLCG1 -> PIP2 [label="Hydrolyzes"]; PIP2 -> DAG; PIP2 -> IP3; DAG -> PKC; DAG -> RasGRP; IP3 -> Ca; PKC -> NFkB; RasGRP -> AP1; Ca -> Calcineurin; Calcineurin -> NFAT; NFkB -> Gene_Expression; NFAT -> Gene_Expression; AP1 -> Gene_Expression; } caption: "T-Cell Receptor Signaling Cascade"
Experimental Workflow for T-Cell Response Analysis
// Nodes Blood_Sample [label="Whole Blood Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; PBMC_Isolation [label="PBMC Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Peptide Stimulation\n(M1 or NP Epitope)", fillcolor="#FBBC05", fontcolor="#202124"]; ELISpot [label="ELISpot Assay", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ICS [label="Intracellular Cytokine Staining", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISpot_Analysis [label="Spot Counting\n(Frequency of IFN-γ+ cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Flow_Cytometry [label="Flow Cytometry Analysis\n(% of Cytokine+ T-cells)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Blood_Sample -> PBMC_Isolation; PBMC_Isolation -> Stimulation; Stimulation -> ELISpot; Stimulation -> ICS; ELISpot -> ELISpot_Analysis; ICS -> Flow_Cytometry; } caption: "Workflow for Analyzing T-Cell Responses"
Conclusion
Both influenza M1 and NP proteins are critical targets of the cellular immune response, with T-cells recognizing epitopes from these proteins playing a significant role in viral clearance and protection. The M1(58-66) epitope is a well-defined, immunodominant HLA-A2 restricted epitope that elicits robust CD8+ T-cell responses. NP also contains numerous immunodominant epitopes that are recognized by both CD4+ and CD8+ T-cells, often at high frequencies. The choice of which epitope to focus on for vaccine development or immunological studies may depend on the specific HLA types of the target population and the desired breadth of the immune response. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working to harness the power of T-cell immunity against influenza.
References
- 1. mdpi.com [mdpi.com]
- 2. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. The loss of immunodominant epitopes affects interferon-γ production and lytic activity of the human influenza virus-specific cytotoxic T lymphocyte response in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Influenza A Virus Matrix Protein 1-Specific Human CD8+ T-Cell Response Induced in Trivalent Inactivated Vaccine Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of T-cells stimulated with Influenza M1 (61-72) across strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of T-cells stimulated with the Influenza A Matrix Protein 1 (M1) epitope spanning amino acids 61-72. Due to the highly conserved nature of the M1 protein across various influenza A strains, T-cell responses targeting this protein are a key area of research for the development of universal influenza vaccines. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and experimental workflows.
Data Presentation: Cross-Reactivity of M1-Specific T-Cells
While direct quantitative data for the specific M1 (61-72) epitope across multiple influenza strains in a single comparative study is limited in the available literature, extensive research on the broader M1 protein and the immunodominant, overlapping HLA-A2-restricted M1 (58-66) epitope provides strong evidence for T-cell cross-reactivity. The following table summarizes representative data from studies investigating T-cell responses to the M1 protein or its conserved epitopes, demonstrating the potential for cross-recognition of different influenza A strains, including H1N1, H3N2, and H5N1.
| Target Antigen | Influenza Strain(s) Tested | Responding T-Cell Population | Assay | Key Findings | Reference |
| M1 Protein Peptides | Seasonal H3N2, Avian H5N1 | CD4+ and CD8+ T-cells | IFN-γ ELISpot | M1 was an immunodominant target of cross-recognition in healthy individuals previously exposed to seasonal influenza.[1] | [1] |
| M1 Protein Peptides | Pandemic H1N1 (2009), Seasonal H1N1, Seasonal H3N2 | CD8+ T-cells | Cytotoxicity Assay | M1(58-66) specific CTLs efficiently killed target cells infected with pandemic H1N1 as well as seasonal H1N1 and H3N2 strains.[2] | [2] |
| M1 Protein | Avian H5N1 | CD4+ and CD8+ T-cells | IFN-γ ELISpot | Survivors of H5N1 infection showed robust and long-lasting T-cell responses to M1 peptides. Cross-reactive responses were also detected in individuals exposed to seasonal H3N2.[3] | [3] |
| FLU-v Vaccine (contains M1 epitope) | H1N1, H3N2, H5N1, H7N9, Influenza B | IFN-γ and Granzyme B secreting cells | ELISpot | Vaccination induced cellular immune responses that cross-recognized a panel of seasonal and pandemic influenza strains.[4] | [4] |
Note: The M1 (61-72) epitope is a component of the broader M1 protein and is located adjacent to the well-characterized M1 (58-66) epitope. The high degree of conservation in this region suggests that T-cell responses to M1 (61-72) would likely exhibit similar cross-reactive properties to those observed for M1 (58-66) and the overall M1 protein.
Experimental Protocols
The following are detailed methodologies for two key experiments commonly used to assess T-cell cross-reactivity to influenza antigens.
Interferon-Gamma (IFN-γ) ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of IFN-γ producing T-cells in response to stimulation with the Influenza M1 (61-72) peptide and its variants from different influenza strains.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The cells are washed and resuspended in a complete culture medium.
-
Cell Plating and Stimulation: A defined number of PBMCs (typically 2-3 x 10^5 cells/well) are added to the coated wells. The cells are then stimulated with:
-
Influenza M1 (61-72) peptide (and its variants) at a final concentration of 1-10 µg/mL.
-
A positive control (e.g., Phytohemagglutinin [PHA]) to ensure cell viability and functionality.
-
A negative control (culture medium with DMSO, the peptide solvent) to determine the background response.
-
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2, allowing antigen-specific T-cells to secrete IFN-γ.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells. The plate is incubated and then washed.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Spot Development: A substrate solution is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell.
-
Analysis: The plates are washed and dried, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
Intracellular Cytokine Staining allows for the multiparametric characterization of T-cell responses, identifying the phenotype of the responding cells (e.g., CD4+ or CD8+) and their ability to produce multiple cytokines simultaneously.
Objective: To identify and quantify influenza M1 (61-72)-specific CD8+ T-cells that produce IFN-γ upon stimulation.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for several hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the final hours of incubation to cause cytokines to accumulate within the cell.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers, such as CD3, CD8, and a viability dye to exclude dead cells from the analysis.
-
Fixation and Permeabilization: The cells are then fixed to preserve their state and permeabilized to allow antibodies to enter the cell and bind to intracellular proteins.
-
Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for IFN-γ.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.
-
Data Analysis: The data is analyzed using specialized software to gate on the lymphocyte population, then on single, live CD3+ T-cells, and subsequently on the CD8+ T-cell subset. The percentage of CD8+ T-cells that are positive for IFN-γ is then determined for each stimulation condition.
Mandatory Visualization
Experimental Workflow for Assessing T-Cell Cross-Reactivity
Caption: Workflow for assessing T-cell cross-reactivity to Influenza M1 (61-72) epitope variants.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the M1 (61-72) epitope.
References
- 1. JCI - Memory T cells established by seasonal human influenza A infection cross-react with avian influenza A (H5N1) in healthy individuals [jci.org]
- 2. journals.asm.org [journals.asm.org]
- 3. T cell mediated immunity against influenza H5N1 nucleoprotein, matrix and hemagglutinin derived epitopes in H5N1 survivors and non-H5N1 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to T-Cell Stimulation: M1 Peptide vs. Whole Influenza Virus
For researchers in immunology, vaccine development, and drug discovery, the choice of antigen for stimulating T-cells in vitro is a critical experimental parameter. This guide provides an objective comparison between using a specific peptide epitope, Influenza A Matrix Protein 1 (M1) peptide, and whole influenza virus for the stimulation of T-cells. This comparison is supported by experimental data and detailed protocols to aid in experimental design and interpretation.
At a Glance: Peptide vs. Whole Virus Stimulation
| Feature | M1 Peptide Stimulation | Whole Virus Stimulation |
| Antigen Specificity | Targets a specific, known T-cell epitope (e.g., M158-66 for HLA-A2 restricted CD8+ T-cells). | Presents the entire viral proteome, stimulating a broad range of T-cells specific for various epitopes. |
| T-Cell Population Activated | Activates a monospecific population of T-cells. | Activates a polyclonal T-cell population, including both CD4+ and CD8+ T-cells against multiple viral proteins. |
| Antigen Processing | Bypasses the need for antigen processing for MHC class I presentation. | Requires uptake, processing, and presentation by antigen-presenting cells (APCs). |
| Control & Reproducibility | High, due to the defined nature of the peptide. | Moderate, can be influenced by virus preparation and infectivity. |
| Cross-Reactivity Assessment | Ideal for studying the response to a conserved epitope. | Useful for assessing the overall T-cell response to a specific virus strain. |
Quantitative Comparison of T-Cell Responses
The following table summarizes quantitative data from studies comparing T-cell responses to M1 peptide stimulation versus whole influenza virus stimulation. The data primarily focuses on IFN-γ production, a key cytokine in the anti-viral T-cell response.
| T-Cell Assay | Stimulant | T-Cell Response (Metric) | Result | Reference |
| IFN-γ ELISpot | M158-66 peptide (GILGFVFTL) | IFN-γ producing cells (Spot Forming Units/106 PBMCs) | ~1108 | [1] |
| Live H1N1 Influenza Virus | IFN-γ producing cells (Spot Forming Units/106 PBMCs) | ~1221 | [1] | |
| Live H3N2 Influenza Virus | IFN-γ producing cells (Spot Forming Units/106 PBMCs) | ~1219 | [1] | |
| Intracellular Cytokine Staining (ICS) | M158-66 peptide (GILGFVFTL) + Whole Inactivated Virus (WIV) | % of IFN-γ+ CD8+ T-cells | ~0.8% | [2][3] |
| Whole Inactivated Virus (WIV) alone | % of IFN-γ+ CD8+ T-cells | ~0.2% | [2][3] | |
| M158-66 peptide (GILGFVFTL) with CpG adjuvant | % of IFN-γ+ CD8+ T-cells | ~0.1% | [2][3] | |
| Cytotoxicity Assay | M158-66 peptide-pulsed target cells | % Specific Lysis | High | [4] |
| pdmH1N1-infected target cells | % Specific Lysis | Comparable to peptide-pulsed cells | [4] |
Note: The results are sourced from different studies and experimental conditions may vary. The M158-66 peptide is a well-characterized immunodominant epitope for HLA-A2 positive individuals and is located within the M1 (61-72) region of interest.
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The following diagram illustrates the generalized signaling pathway for T-cell activation by either peptide-MHC complexes or processed viral antigens.
Caption: T-cell activation requires two signals, followed by a downstream signaling cascade leading to effector functions.
Experimental Workflow for Comparative T-Cell Assays
This diagram outlines a typical experimental workflow for comparing T-cell responses to M1 peptide and whole virus stimulation.
Caption: A generalized workflow for comparing T-cell responses to peptide and whole virus stimulation.
Experimental Protocols
Preparation of Stimulants
-
M1 Peptide: The Influenza A Matrix protein 1 peptide (e.g., M158-66: GILGFVFTL for HLA-A2) is commercially available.[5] Reconstitute the lyophilized peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL) and store at -20°C or -80°C. Further dilute in culture medium to the final working concentration (typically 1-10 µg/mL) just before use.[4]
-
Whole Inactivated Influenza Virus (WIV): WIV can be prepared by growing the virus in embryonated chicken eggs or MDCK cells, followed by purification and inactivation (e.g., with β-propiolactone). The concentration is typically determined by hemagglutination units (HAU) or total protein content. A typical concentration for stimulation is 50 HAU/ml.[6]
T-Cell Stimulation for IFN-γ ELISpot Assay
This protocol is adapted from established methods for measuring antigen-specific T-cell responses.[2][7]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI medium containing 5% FCS for 1 hour at 37°C. Add 2 x 105 to 4 x 105 PBMCs per well.[2][7]
-
Stimulation: Add the stimulants to the respective wells:
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Development: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase and a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash the plate with water, allow it to dry, and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
T-Cell Stimulation for Intracellular Cytokine Staining (ICS)
This protocol allows for the multiparametric characterization of responding T-cells by flow cytometry.[4]
-
Cell Plating: Add 1-2 x 106 PBMCs per well in a 96-well round-bottom plate.
-
Stimulation: Add the stimulants as described for the ELISpot assay. Also, add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to each well.
-
Incubation: Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells. Incubate for an additional 4-16 hours.[8]
-
Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.
Conclusion
Both M1 peptide and whole virus stimulation are valuable tools for assessing influenza-specific T-cell immunity.
-
M1 peptide stimulation is highly specific and reproducible, making it ideal for dissecting the response to a particular immunodominant or conserved epitope. This is particularly useful in the context of developing universal influenza vaccines that target conserved regions of the virus.[9]
-
Whole virus stimulation provides a more comprehensive picture of the overall T-cell response to a given influenza strain, activating a broader repertoire of T-cells. This approach is beneficial for evaluating the immunogenicity of vaccines in a way that more closely mimics natural infection.[6]
The choice between these two methods will depend on the specific research question. For detailed characterization of epitope-specific responses, peptide stimulation is superior. For a broader assessment of anti-viral T-cell immunity, whole virus stimulation is more appropriate. In many cases, using both methods in parallel can provide a more complete understanding of the T-cell response to influenza.
References
- 1. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 3. Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. jpt.com [jpt.com]
- 6. longdom.org [longdom.org]
- 7. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Conserved Peptides Comprising Multiple T Cell Epitopes of Matrix 1 Protein in H1N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Influenza Matrix Protein Epitopes in Diverse HLA Backgrounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell response to conserved epitopes of the influenza A virus matrix protein 1 (M1), a key target for universal influenza vaccine development. Due to the extensive research and data available, this guide focuses on the immunodominant M1(58-66) epitope (sequence: GILGFVFTL) as a case study to illustrate the impact of Human Leukocyte Antigen (HLA) background on epitope efficacy. While the initially requested M1(61-72) peptide is of interest, publicly available quantitative data on its efficacy across a range of HLA alleles is limited. The principles of HLA-restriction and immunodominance detailed herein are broadly applicable to other potential T-cell epitopes.
Data Presentation: T-Cell Responses to Influenza M1(58-66) Epitope
The following table summarizes quantitative data on the cellular immune response to the M1(58-66) epitope in the context of different HLA alleles. This data highlights the well-established immunodominance of this epitope in HLA-A*02:01 positive individuals and also demonstrates its recognition in other HLA contexts.
| HLA Allele | Donor Status | Assay Type | Measurement | Result |
| HLA-A02:01 | 8 Healthy Donors | Intracellular Cytokine Staining (ICS) | % of CD8+ T-cells expressing CD107a | 14.3% - 45.7%[1][2] |
| HLA-A02:01 | 8 Healthy Donors | Intracellular Cytokine Staining (ICS) | % of CD8+ T-cells secreting IFN-γ | 8.3% - 25.3%[1][2] |
| HLA-A02-negative (including HLA-C08) | 4 of 7 Healthy Donors | Intracellular Cytokine Staining (ICS) | % of CD8+ T-cells expressing CD107a | 1.2% - 5.0%[1] |
| HLA-A02-negative (including HLA-C08) | 4 of 7 Healthy Donors | Intracellular Cytokine Staining (ICS) | % of CD8+ T-cells secreting IFN-γ | 1.9% - 4.8%[1] |
| HLA-A02:01 | Healthy Donor | IFN-γ ELISpot | IFN-γ spots per 10^4 cells | ~228[3] |
| HLA-A02:01 | Healthy Donors | 51Cr Release Assay | % Specific Lysis of M1(58-66) pulsed targets | Variable, can be less immunodominant in some HLA-A2+ individuals depending on the full HLA phenotype.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available resources and should be adapted and optimized for specific laboratory conditions.
IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ secreting T-cells upon stimulation with the M1(58-66) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human IL-2
-
M1(58-66) peptide (e.g., GILGFVFTL)
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-typed donors
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
Procedure:
-
Plate Coating: Coat ELISpot plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 to 3x10^5 PBMCs per well.
-
Stimulation: Add the M1(58-66) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (PHA or anti-CD3).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-AP/HRP. Incubate for 1 hour.
-
Wash and add substrate. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with distilled water. Dry the plates and count the spots using an ELISpot reader.
51Cr Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the M1(58-66) peptide.
Materials:
-
Effector cells: M1(58-66)-specific CTLs (generated by in vitro stimulation of PBMCs)
-
Target cells: HLA-matched B-lymphoblastoid cell line (B-LCL) or T2 cells (TAP-deficient)
-
Sodium Chromate (51Cr)
-
M1(58-66) peptide
-
96-well V-bottom plates
-
Gamma counter
-
Triton X-100 (for maximum release control)
Procedure:
-
Target Cell Labeling:
-
Incubate 1x10^6 target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells 3 times with complete medium to remove excess 51Cr.
-
-
Peptide Pulsing: Resuspend the labeled target cells and pulse with 1-10 µg/mL of M1(58-66) peptide for 1 hour at 37°C.
-
Assay Setup (in triplicate):
-
Experimental wells: Mix effector cells and 51Cr-labeled, peptide-pulsed target cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous release control: Labeled target cells with medium only.
-
Maximum release control: Labeled target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
-
Visualizations
Experimental and Signaling Pathways
The following diagrams illustrate the general workflow for assessing T-cell responses to influenza peptides and the key signaling events within a T-cell upon recognition of its target.
References
A Comparative Analysis of the Matrix Protein 1 (M1) from Diverse Influenza A Subtypes
For Researchers, Scientists, and Drug Development Professionals
The matrix protein 1 (M1) is the most abundant structural protein in the influenza A virion, forming a critical layer beneath the viral envelope.[1][2] This versatile protein plays a pivotal role throughout the viral life cycle, from early-stage uncoating to the final steps of assembly and budding.[1][3][4] While the M1 protein is highly conserved across influenza A subtypes, subtle variations in its amino acid sequence can lead to significant functional differences, impacting viral morphology, replication efficiency, and pathogenicity.[5][6] This guide provides a comparative analysis of the M1 protein from H1N1, H3N2, and H5N1 subtypes, highlighting key distinctions supported by experimental data.
Data Presentation: Quantitative Comparison of M1 Protein Characteristics
The following tables summarize key differences in the M1 protein across H1N1, H3N2, and H5N1 subtypes based on amino acid sequence analysis and functional studies.
Table 1: Amino Acid Variations in the M1 Nuclear Localization Signal (NLS)
| Feature | H1N1 | H3N2 | H5N1 | Functional Implication |
| NLS Sequence (Residues 101-105) | RKLKR | RKLKR | KKLKR | The R to K substitution at position 101 in H5N1 may alter the efficiency of nuclear import of the M1 protein, potentially impacting the timing of viral ribonucleoprotein (vRNP) export from the nucleus.[5][7] |
Table 2: Other Functionally Significant Amino Acid Variations in M1
| Residue Position(s) | Subtype(s) with Variation | Observed Variation | Associated Functional Change |
| 30 and 215 | H5N1 | 30D and 215A | Contribute to increased virulence in mice.[8] |
| Multiple | H1N1, H3N2 | Up to 12 amino acid differences between strains | Can convert spherical virion morphologies to filamentous and vice versa.[9][10] |
Key Functional Differences and Structural Insights
The M1 protein is a master orchestrator of the influenza virus life cycle. It consists of a structured N-terminal domain and a more flexible C-terminal domain, which together mediate its diverse functions.[1]
1. Viral Uncoating: Upon viral entry into the host cell, the acidification of the endosome triggers conformational changes in the M1 protein, leading to its dissociation from the vRNPs. This uncoating process is essential for the release of vRNPs into the cytoplasm for subsequent nuclear import.[11] Variations in the M1 sequence, particularly in the C-terminus, can influence the rate of uncoating.[11]
2. Nuclear Import/Export of vRNPs: The M1 protein contains a nuclear localization signal (NLS) that allows it to enter the nucleus.[5][7] Inside the nucleus, M1 binds to the newly synthesized vRNPs and, in conjunction with the nuclear export protein (NEP/NS2), facilitates their export to the cytoplasm.[12] The amino acid variation in the NLS of H5N1 M1 (KKLKR) compared to H1N1 and H3N2 (RKLKR) may modulate this process.[5][7]
3. Viral Assembly and Budding: In the late stages of infection, M1 accumulates at the plasma membrane, where it interacts with the cytoplasmic tails of the viral glycoproteins hemagglutinin (HA) and neuraminidase (NA), as well as the M2 protein.[4][13] This network of interactions is crucial for the assembly of new virions and the process of budding from the host cell.[14]
4. Determination of Virion Morphology: The M1 protein is a key determinant of whether the influenza virion will be spherical or filamentous.[1][3] Studies have shown that exchanging the M1 gene between strains with different morphologies can alter the shape of the resulting virus particles.[1] For instance, introducing the M1 gene from a filamentous H1N1 strain into a spherical strain can produce filamentous virions.[1]
Experimental Protocols
The following are generalized methodologies for key experiments used to analyze and compare the functions of M1 proteins from different influenza A subtypes.
Reverse Genetics for Generation of Recombinant Viruses
This technique is fundamental for studying the effects of specific M1 mutations or for swapping M1 proteins between different viral strains.
-
Objective: To generate influenza viruses with specific M1 genes in a controlled genetic background.
-
Methodology:
-
The M1 gene from the desired subtype (e.g., H5N1) is cloned into a pHW2000-based plasmid for viral RNA (vRNA) synthesis.
-
This M1 plasmid is co-transfected into a suitable cell line (e.g., 293T cells) along with plasmids encoding the other seven influenza A gene segments from a backbone virus (e.g., A/Puerto Rico/8/1934 (H1N1)).
-
Plasmids expressing the viral polymerase complex proteins (PB2, PB1, PA) and nucleoprotein (NP) are also co-transfected to initiate viral genome replication and transcription.
-
The supernatant containing the rescued recombinant viruses is harvested 48-72 hours post-transfection.
-
The presence of the desired M1 gene is confirmed by sequencing.
-
Immunofluorescence Assay for M1 Subcellular Localization
This assay is used to visualize the location of the M1 protein within the cell and to study its nuclear import and export.
-
Objective: To determine the subcellular localization of M1 proteins from different subtypes.
-
Methodology:
-
MDCK or A549 cells are grown on coverslips and infected with the influenza A viruses of interest.
-
At various time points post-infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
The cells are then incubated with a primary antibody specific for the M1 protein.
-
A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is used for detection.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on slides and visualized using a fluorescence or confocal microscope.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify and confirm interactions between the M1 protein and other viral or host proteins.
-
Objective: To investigate the interaction of different M1 variants with proteins like NEP or M2.
-
Methodology:
-
Cells are infected with the relevant influenza virus or transfected with plasmids expressing tagged versions of the M1 protein and its potential binding partner.
-
The cells are lysed in a buffer that preserves protein-protein interactions.
-
An antibody specific for the "bait" protein (e.g., M1) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G-agarose beads are added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., NEP).
-
Virus Budding Assay
This assay is used to assess the efficiency of virus release from infected cells, a process in which M1 plays a crucial role.
-
Objective: To quantify and compare the budding efficiency of viruses with different M1 proteins.
-
Methodology:
-
Cells are infected with the influenza viruses being compared.
-
At different times post-infection, the cell culture supernatant is collected.
-
The amount of virus released into the supernatant is quantified using methods such as plaque assay (to determine infectious titers) or Western blotting for a viral protein like NP or M1 (to determine the quantity of viral particles).
-
The cell-associated viral proteins can also be analyzed to determine the ratio of released to retained virus.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative analysis of the influenza A M1 protein.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix protein 1 (M1) of influenza A virus: structural and functional insights | Semantic Scholar [semanticscholar.org]
- 3. uniprot.org [uniprot.org]
- 4. M1 protein - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo replication of influenza A H1N1 WSN33 viruses with different M1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Full-length three-dimensional structure of the influenza A virus M1 protein and its organization into a matrix layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full-length three-dimensional structure of the influenza A virus M1 protein and its organization into a matrix layer | PLOS Biology [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Distinct Domains of the Influenza A Virus M2 Protein Cytoplasmic Tail Mediate Binding to the M1 Protein and Facilitate Infectious Virus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza - Wikipedia [en.wikipedia.org]
Evaluating Modified Peptides of Influenza Matrix Protein M1(58-66): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of modified and mimetic peptides derived from the influenza A virus matrix protein 1 (M1), focusing on the highly immunodominant HLA-A2 restricted epitope M1(58-66) (sequence: GILGFVFTL). This region is a critical target for cytotoxic T-lymphocyte (CTL) responses and a focal point for the development of universal influenza vaccines and T-cell-based immunotherapies. Understanding how modifications to this peptide affect its immunological properties is crucial for designing more effective therapeutic candidates.
Comparative Analysis of Modified M1(58-66) Peptides
The following tables summarize quantitative data from studies evaluating the impact of single amino acid substitutions and chemical modifications on the M1(58-66) peptide's ability to be recognized by CTLs and bind to the HLA-A*02:01 molecule.
Table 1: Effect of Single Alanine Substitutions on CTL Recognition
This table is based on data from studies analyzing the recognition of analogue peptides by CTL clones specific for the native M1(57-68) peptide. The core recognition sequence lies within residues 61-65.
| Position of Substitution | Original Residue | Substituted Residue | CTL Recognition/Lysis | Implication for CTL Interaction |
| 59 | I | A | No effect | Not critical for recognition |
| 60 | L | A | Reduced Lysis | Contributes to interaction |
| 61 | G | A | Abrogated | Critical for recognition |
| 62 | F | A | Abrogated | Critical for recognition |
| 63 | V | A | Abrogated | Critical for TCR contact |
| 64 | F | A | Abrogated | Critical for recognition |
| 65 | T | A | Abrogated | Critical for TCR contact |
Data synthesized from studies on single amino acid substitutions in the M1(57-68) peptide, where abrogated recognition indicates a complete loss of lysis by specific CTL clones[1][2][3].
Table 2: Evaluation of Chemically Modified Peptide Ligands (CPLs)
This table presents data on M1(58-66) peptides modified with non-proteogenic amino acids to enhance their binding affinity to HLA-A*02:01 and subsequent immunogenicity.
| Peptide ID | Sequence Modification | HLA-A*02:01 Binding (% Inhibition) | IFN-γ Response (vs. WT) |
| Wild-Type (WT) | GILGFVFTL | High | Baseline |
| CPL-1 | [am-phg] ILGFVFTL | Increased | Increased |
| CPL-2 | G[hcit] LGFVFTL | Increased | No significant change |
| CPL-3 | GILGFVF[t(α-me)] L | Increased | Increased |
| CPL-4 | GILGFVFT[nle] | Increased | No significant change |
[am-phg]: alpha-amino-phenylglycine, [hcit]: homocitrulline, [t(α-me)]: alpha-methyl-threonine, [nle]: norleucine. Binding affinity was determined by fluorescence polarization-based competition assays, with higher inhibition indicating stronger binding. IFN-γ response was measured by ELISpot assays in vaccinated HLA-A2 transgenic mice[4][5][6].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these peptides.
Generation of Peptide-Specific Cytotoxic T-Lymphocyte (CTL) Lines
This protocol outlines the in vitro stimulation and expansion of CTLs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation : Isolate PBMCs from HLA-A2 positive donors by Ficoll-Paque density gradient centrifugation.
-
CTL Priming : Culture 2 x 10^6 PBMCs/ml in complete RPMI medium. Add the M1(58-66) peptide or its analogue at a concentration of 1 µM.[7]
-
IL-2 Supplementation : Supplement the culture with 10 U/ml of recombinant IL-2. Add another 10 U/ml of IL-2 on day 4 of the culture.[7]
-
Restimulation : After 7 days, restimulate the primed cells with an equal number of irradiated (3000 R) autologous PBMCs that have been pre-loaded with the corresponding peptide, in the presence of 10 U/ml of IL-2.[7]
-
Expansion and Maintenance : Continue to culture and expand the CTL lines by periodic restimulation and addition of IL-2.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a classic method to measure the lytic activity of CTLs against target cells presenting a specific peptide.
-
Target Cell Preparation : Use an HLA-A2 positive B-lymphoblastoid cell line (BLCL) as target cells.
-
Peptide Pulsing : Incubate the target cells with the desired peptide (wild-type or modified M1) at a concentration of 10 µM for 1 hour at 37°C to allow peptide binding to HLA molecules.
-
Radiolabeling : Label the peptide-pulsed target cells with 0.25 mCi of Na₂⁵¹CrO₄ for 60 minutes at 37°C.[8]
-
Washing : Wash the labeled target cells four times to remove excess ⁵¹Cr.[8]
-
Co-incubation : Plate 2 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).[8]
-
Incubation : Centrifuge the plate at 200 x g for 5 minutes and incubate for 4-5 hours at 37°C.[8]
-
Supernatant Collection : Harvest the supernatant from each well.[8]
-
Measurement of ⁵¹Cr Release : Measure the radioactivity (counts per minute, cpm) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[8][9]
-
Spontaneous Release : Target cells incubated with media alone.
-
Maximum Release : Target cells lysed with a detergent (e.g., 1-2% Triton X-100).[9]
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
References
- 1. Recognition of influenza A matrix protein by HLA-A2-restricted cytotoxic T lymphocytes. Use of analogues to orientate the matrix peptide in the HLA-A2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of influenza A matrix protein by HLA-A2-restricted cytotoxic T lymphocytes. Use of analogues to orientate the matrix peptide in the HLA-A2 binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified influenza M158–66 peptide vaccination induces non-relevant T-cells and may enhance pathology after challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of Influenza CD8+ T-Cell Epitopes Enhances Their Immunogenicity Regardless of Immunodominance | PLOS One [journals.plos.org]
- 6. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 7. The polyclonal CD8 T cell response to influenza M158–66 generates a fully connected network of cross-reactive clonotypes to structurally related peptides: A paradigm for memory repertoire coverage of novel epitopes or escape mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Correlation of M1 (61-72)-Specific T-Cell Responses with Protection Against Influenza: A Comparative Guide
Introduction
Influenza viruses pose a significant global health threat, primarily due to their ability to evade pre-existing antibody-mediated immunity through antigenic drift and shift. This necessitates the development of novel vaccine strategies that induce broader and more durable protection. One promising approach is to target conserved viral proteins, such as the Matrix protein 1 (M1), which are less subject to mutation compared to surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA).[1][2] T-cell responses directed against conserved internal proteins are associated with reduced viral shedding, decreased disease severity, and cross-protection against different influenza strains.[2][3][4] This guide provides a comparative analysis of experimental data on the correlation of T-cell responses specific to the M1 (61-72) epitope with protection against influenza, aimed at researchers, scientists, and drug development professionals.
The M1 Protein: A Conserved Target for T-Cell Immunity
The M1 protein is an internal structural component of the influenza A virus, playing a crucial role in viral assembly and budding.[1] Its high degree of conservation across various influenza A subtypes makes it an attractive target for a universal influenza vaccine.[2][5] The M1 protein contains several T-cell epitopes that can be recognized by both CD4+ and CD8+ T-cells.[6][7] The peptide spanning amino acids 61-72 (GFVFTLTVPSER) is a well-characterized epitope that has been shown to elicit T-cell responses.[8]
Experimental Evidence of M1-Specific T-Cell Mediated Protection
A growing body of evidence from human and animal studies suggests a positive correlation between M1-specific T-cell responses and protection against influenza. Pre-existing T-cells targeting conserved epitopes on internal proteins like M1 and Nucleoprotein (NP) have been linked to less severe illness.[9]
Summary of Key Findings:
| Study Focus | Model | T-Cell Response Measured | Key Assays Used | Correlation with Protection | Reference |
| MVA-NP+M1 Vaccine Trial | Human | M158-66 specific CD8+ T-cells | Tetramer Staining, Flow Cytometry | Vaccinated individuals showed higher levels of perforin, granzyme A, and CD57 on M1-specific T-cells, suggesting a more activated and protective phenotype.[10] | [10] |
| Trivalent Inactivated Vaccine (TIV) Response | Human | M158-66 epitope-specific CD8+ T-cells | ELISPOT, Cytotoxicity Assays | TIV contains M1 and can induce subtype cross-reactive CD8+ T-cell responses in some vaccinees.[5][11] | [5][11] |
| gp96-Adjuvanted Split Vaccine | Mouse (BALB/c) | M131-39 specific CD8+ T-cells | Intracellular Cytokine Staining (ICS), In vivo cytotoxicity assay | The M131-39 epitope provided partial protection (25% survival) against lethal heterologous virus challenge.[7] | [7] |
| Natural Infection Cohort Study | Human | NP and M protein-specific T-cells | ELISPOT | Pre-existing NP-specific T-cell responses were associated with reduced viral shedding. M protein was the second most immunodominant target.[12] | [12] |
| Poly-epitope Vaccine Candidate | In vitro (Human PBMCs) | M158-66 specific CD8+ T-cells | ELISPOT | A modified vaccinia virus expressing multiple conserved epitopes, including M158-66, successfully stimulated specific T-cell lines.[13] | [13] |
Experimental Protocols
Accurate measurement of T-cell responses is crucial for evaluating vaccine efficacy and understanding immune correlates of protection. The following are detailed protocols for commonly used assays.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[14]
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Incubate overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using density gradient centrifugation.
-
Cell Stimulation: Add 2-3 x 105 PBMCs to each well. Stimulate the cells with the M1 (61-72) peptide (e.g., at 1-5 µM). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Add streptavidin-alkaline phosphatase and incubate for 1 hour.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a cytokine-producing cell.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISPOT reader. The results are typically expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the characterization of cytokine-producing cells by identifying cell surface markers and intracellular cytokines simultaneously.
Protocol:
-
Cell Stimulation: Stimulate 1-2 x 106 PBMCs with the M1 (61-72) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate within the cell.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Acquire data using a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of M1 (61-72)-specific T-cells within the CD4+ and CD8+ populations that are producing specific cytokines.
pMHC Tetramer Staining
Peptide-MHC (pMHC) tetramers are reagents that can directly identify and quantify antigen-specific T-cells based on their T-cell receptor (TCR) specificity.
Protocol:
-
Cell Preparation: Isolate PBMCs from blood samples.
-
Tetramer Staining: Incubate the cells with a fluorescently-labeled pMHC tetramer complex containing the M1 epitope of interest (e.g., M158-66 for HLA-A2 positive individuals) for 30-60 minutes at 37°C or room temperature.
-
Surface Staining: Stain the cells with antibodies against surface markers such as CD3 and CD8.
-
Data Acquisition and Analysis: Acquire and analyze the data using a flow cytometer to quantify the frequency of tetramer-positive cells within the CD8+ T-cell population.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for T-Cell Response Measurement
Caption: Workflow for measuring M1-specific T-cell responses.
T-Cell Activation by M1 Peptide
Caption: T-Cell activation by an M1 peptide-MHC complex.
Conclusion
The available experimental data strongly suggest that T-cell responses directed against the conserved M1 protein of influenza A virus, including the M1 (61-72) epitope, are an important component of protective immunity. While antibody responses remain a primary correlate of protection for current seasonal vaccines, the induction of robust, cross-reactive T-cell immunity is a critical goal for the development of next-generation, universal influenza vaccines.[9][15] The assays and workflows detailed in this guide provide a framework for the continued evaluation of M1-specific T-cell responses in both preclinical and clinical settings, facilitating the development of vaccines capable of providing broader and more durable protection against influenza.
References
- 1. Identification of Conserved Peptides Comprising Multiple T Cell Epitopes of Matrix 1 Protein in H1N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Influenza A Virus–Specific CD8+ T-Cell Response Is Long-lived - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. jpt.com [jpt.com]
- 9. mdpi.com [mdpi.com]
- 10. Examination of Influenza Specific T Cell Responses after Influenza Virus Challenge in Individuals Vaccinated with MVA-NP+M1 Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza A Virus Matrix Protein 1-Specific Human CD8+ T-Cell Response Induced in Trivalent Inactivated Vaccine Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Design and evaluation of a poly-epitope based vaccine for the induction of influenza A virus cross-reactive CD8 + T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Baseline innate and T cell populations are correlates of protection against symptomatic influenza virus infection independent of serology - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Influenza M1 (61-72): A Comparative Guide to Universal Vaccine Candidates
For Immediate Release
In the relentless pursuit of a universal influenza vaccine, researchers are scrutinizing a variety of conserved viral epitopes. This guide provides a comparative analysis of the influenza Matrix protein 1 (M1) peptide (amino acids 61-72) against other leading universal vaccine candidates, namely the Matrix protein 2 ectodomain (M2e) and the hemagglutinin (HA) stalk. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
The ideal universal influenza vaccine would elicit broad and durable protection against diverse influenza A and B virus strains, obviating the need for annual reformulation. Current research focuses on conserved viral antigens that are less prone to the rapid antigenic drift and shift seen in the HA head domain. The M1 (61-72) peptide is a highly conserved cytotoxic T-lymphocyte (CTL) epitope, while M2e and the HA stalk are primarily targeted by antibody-mediated immunity. This guide presents a side-by-side comparison of these candidates, highlighting their immunological mechanisms, and available preclinical efficacy data. While direct head-to-head comparative studies are limited, this guide compiles and analyzes data from independent studies to provide a valuable resource for the influenza research community.
Comparative Analysis of Universal Influenza Vaccine Candidates
The following tables summarize the key characteristics and preclinical efficacy of M1 (61-72), M2e, and HA stalk-based vaccine candidates. Data is compiled from various studies, and it is important to note that experimental conditions such as mouse strain, virus challenge dose, and vaccine formulation may vary between studies, impacting direct comparability.
Table 1: Immunological Characteristics and Proposed Mechanism of Protection
| Feature | M1 (61-72) Peptide | M2e Peptide | Hemagglutinin (HA) Stalk |
| Primary Target | Internal Matrix protein 1 | External domain of Matrix protein 2 | Stalk domain of Hemagglutinin |
| Immune Response | Cell-mediated immunity (CD8+ T-cells) | Humoral immunity (Antibodies) | Humoral immunity (Antibodies) |
| Mechanism of Action | Killing of infected cells by CTLs | Antibody-dependent cellular cytotoxicity (ADCC), Complement-dependent cytotoxicity (CDC) | Neutralization of viral entry, ADCC |
| Conservation | Highly conserved across influenza A subtypes | Highly conserved across influenza A subtypes | Highly conserved within HA groups (Group 1 and Group 2) |
| Immunogenicity | Poorly immunogenic alone, requires adjuvant and/or delivery system. | Poorly immunogenic alone, often requires a carrier protein or adjuvant. | Subdominant to the HA head, requires specific vaccine strategies to focus the immune response. |
Table 2: Preclinical Efficacy Data in Mouse Models
| Vaccine Candidate | Study Reference | Mouse Strain | Challenge Virus (Dose) | Key Efficacy Readouts |
| M1 Peptide (as part of a multi-epitope vaccine) | --INVALID-LINK-- | - | - | Induced cross-reactive cellular immune responses in humans.[1] |
| M2e-MAP Vaccine | --INVALID-LINK-- | BALB/c | PR8 (H1N1) (10 LD50) | 100% survival; Significant reduction in lung viral titers.[2] |
| M2e-nanoparticle Vaccine | --INVALID-LINK-- | BALB/c | PR8 (H1N1) (lethal dose) | 62.5% survival; Significantly less body weight loss.[3][4] |
| HA Stalk (adenoviral vector) | --INVALID-LINK-- | BALB/c | cH6/1N5 (10 MLD50) | 100% survival; Significant reduction in lung viral titers.[5][6] |
| HA Stalk (chimeric HA IIV with adjuvant) | --INVALID-LINK-- | BALB/c | cH6/1N5 (lethal challenge) | Passive transfer of sera conferred protection.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation and comparison of vaccine candidates. Below are representative protocols for key immunological assays used in the assessment of M1 (61-72) and other peptide-based influenza vaccines.
Mouse Immunization and Challenge Model
This protocol outlines a general procedure for assessing vaccine efficacy in a mouse model. Specifics such as vaccine dose, adjuvant, and challenge virus strain and dose should be optimized for each study.
Materials:
-
Vaccine formulation (e.g., M1 (61-72) peptide with adjuvant)
-
6-8 week old BALB/c or C57BL/6 mice
-
Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Immunization:
-
Anesthetize mice lightly with isoflurane.
-
Administer the vaccine formulation (e.g., 20 µg of peptide in 50 µL of PBS with adjuvant) via the desired route (e.g., subcutaneous, intramuscular, or intranasal).
-
Administer a booster immunization 2-3 weeks after the primary immunization.
-
-
Challenge:
-
Two to four weeks after the final immunization, anesthetize the mice.
-
Intranasally challenge the mice with a lethal dose (e.g., 10 LD50) of mouse-adapted influenza virus in 50 µL of PBS.
-
-
Monitoring:
-
Monitor the mice daily for 14 days for weight loss and survival.
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
-
Viral Titer Determination (Optional):
-
At 3-5 days post-challenge, euthanize a subset of mice from each group.
-
Harvest the lungs and homogenize in PBS.
-
Determine the viral titer in the lung homogenates using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
-
In Vivo Cytotoxicity Assay
This assay measures the ability of vaccine-induced CTLs to kill target cells in a living animal.
Materials:
-
Spleen cells from naïve syngeneic mice
-
M1 (61-72) peptide and a control peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS, RPMI 1640 medium
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a naïve mouse.
-
Divide the cells into two populations.
-
Label one population with a high concentration of CFSE (CFSEhigh) and pulse with the M1 (61-72) peptide (e.g., 1 µg/mL) for 1 hour at 37°C.
-
Label the second population with a low concentration of CFSE (CFSElow) and pulse with a control peptide.
-
Wash the cells to remove excess peptide and CFSE.
-
-
Adoptive Transfer:
-
Mix the CFSEhigh and CFSElow target cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
Calculate the percentage of specific lysis using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of M1 (61-72)-specific, IFN-γ-secreting T-cells.
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized and control mice
-
M1 (61-72) peptide
-
Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Cell Plating:
-
Add splenocytes (e.g., 2 x 10^5 cells/well) to the wells of the pre-coated ELISpot plate.
-
-
Stimulation:
-
Add the M1 (61-72) peptide to the appropriate wells at a final concentration of 5-10 µg/mL.
-
Add a positive control (ConA or anti-CD3/CD28) and a negative control (medium alone) to separate wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Allow spots to develop.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An M2e-based synthetic peptide vaccine for influenza A virus confers heterosubtypic protection from lethal virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 4. JCI - Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry [jci.org]
- 5. A single-shot adenoviral vaccine provides hemagglutinin stalk-mediated protection against heterosubtypic influenza challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single-shot adenoviral vaccine provides hemagglutinin stalk-mediated protection against heterosubtypic influenza challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating T-Cell Assay Reproducibility for Influenza Matrix Protein M1 (61-72)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of T-cell responses is paramount in the development of novel vaccines and immunotherapies. For influenza, the highly conserved Matrix Protein 1 (M1) is a key target for T-cell-mediated immunity. This guide provides a comparative overview of the reproducibility of three common T-cell assays—Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and MHC Multimer Staining—with a focus on responses to the Influenza M1 peptide (amino acid sequence: GFVFTLTVPSER), a known HLA-DRB1*04:01 restricted epitope.[1]
At a Glance: Comparing T-Cell Assay Performance
| Parameter | IFN-γ ELISpot | Intracellular Cytokine Staining (ICS) | MHC Multimer Staining |
| Primary Measurement | Frequency of cytokine-secreting cells (e.g., IFN-γ) | Frequency and phenotype of cytokine-producing cells (multi-cytokine and cell surface marker analysis) | Frequency and phenotype of antigen-specific T-cells based on TCR binding |
| Intra-Assay Precision (Repeatability) | ~10% (CV)[7] | <15% (CV) for abundant populations | Generally high, but data is limited in multi-lab studies |
| Inter-Assay Precision (Intermediate Precision) | <20% (CV) in proficiency panels[7] | 20-30% (CV) can be higher for rare populations | High within a lab, but subject to variability in reagent production and staining protocols |
| Sensitivity | High for detecting cytokine secretion | Moderate to high, depends on cytokine and markers | High for detecting specific T-cell populations, including non-secreting cells |
| Cell Requirement | Lower per well, but often run in triplicates[8] | Higher per sample for multi-parameter analysis[8] | Variable, depends on the frequency of the target population |
| Data Complexity | Low (spot count) | High (multi-parameter flow cytometry data) | Moderate to high (flow cytometry data) |
In-Depth Look at T-Cell Assay Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting reproducibility data and for the successful implementation of these assays in your own research.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Experimental Protocol:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are plated at a concentration of 2-3 x 10^5 cells/well.
-
Antigen Stimulation: The Influenza M1 (61-72) peptide is added to the wells at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that precipitates as a colored spot at the location of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million PBMCs.
References
- 1. jpt.com [jpt.com]
- 2. Proficiency tests to evaluate the impact on assay outcomes of harmonized influenza-specific Intracellular Cytokine Staining (ICS) and IFN-ɣ Enzyme-Linked ImmunoSpot (ELISpot) protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flucop.eu [flucop.eu]
- 5. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 6. flucop.eu [flucop.eu]
- 7. researchgate.net [researchgate.net]
- 8. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Influenza Matrix Protein (61-72)
Researchers and drug development professionals handling Influenza Matrix Protein (61-72), a peptide fragment derived from the influenza virus matrix protein, must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance.[1] While this specific peptide is primarily used to induce CD4+ T-cell responses in research settings and is not broadly classified as a hazardous substance, it is imperative to handle it with caution as its full toxicological properties may not be fully understood.[1][2] Adherence to institutional and local regulations for non-hazardous biological and chemical waste is paramount.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. When handling Influenza Matrix Protein (61-72) in either liquid or solid form, appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Essential PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[3]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[3]
All handling of the peptide should be confined to a designated laboratory area to avoid cross-contamination.[3]
Step-by-Step Disposal Procedures
The proper disposal method for Influenza Matrix Protein (61-72) depends on whether it is in a liquid or solid waste form.
Liquid Waste Disposal:
-
Inactivation (Recommended): To provide an additional layer of safety, inactivation of the peptide in liquid waste is recommended.[2] This can be achieved through chemical degradation. A common and effective method is to treat the peptide solution with a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[4] The inactivation should occur in a chemical fume hood.
-
Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[4]
-
Neutralization (If Applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[4]
-
Final Disposal: After inactivation and neutralization, the liquid waste may be permissible for drain disposal with a copious amount of water, provided it complies with local wastewater regulations.[4][5]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, must be segregated from general laboratory trash.[4]
-
Containment: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4] The container should be marked as "NONHAZARDOUS LABORATORY WASTE".[6] Do not use biohazard bags for non-hazardous waste.[6]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[4]
-
Disposal: Arrange for the collection and disposal of the solid waste through your institution's certified hazardous waste management service.[4]
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Inactivation Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions | 30-60 minutes | Effective for many peptides; may be corrosive to some surfaces. |
| Sodium Hydroxide | 1 M | 30-60 minutes | Requires neutralization before final disposal. |
| Hydrochloric Acid | 1 M | 30-60 minutes | Requires neutralization before final disposal. |
| Enzymatic Detergents | Varies by product; follow manufacturer's instructions | Varies by product | Good for cleaning labware; may require subsequent disinfection.[4] |
This data is based on general guidelines for peptide disposal and should be confirmed with your institution's specific protocols.[4]
Experimental Protocols
While specific experimental protocols for the disposal of Influenza Matrix Protein (61-72) are not detailed in the provided search results, the general protocol for chemical inactivation of peptide waste is as follows:
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution (e.g., 10% bleach, 1 M NaOH, or 1 M HCl).
-
Add Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[4]
-
Ensure Contact Time: Gently mix the solution and allow it to stand for a minimum of 30-60 minutes.[4]
-
Neutralize (if necessary): If using a strong acid or base, monitor the pH and add a suitable neutralizing agent until the pH is between 5.5 and 9.0.[4]
-
Dispose: Follow institutional guidelines for the final disposal of the neutralized, inactivated solution, which may include drain disposal with plenty of water.[4]
Disposal Workflow
Caption: Disposal workflow for Influenza Matrix Protein (61-72).
References
Safeguarding Your Research: A Guide to Handling and Disposal of Influenza Matrix Protein (61-72)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Influenza Matrix Protein (61-72). The following procedural guidance is designed to be a trusted resource, ensuring the safety of laboratory personnel and the integrity of your research. While synthetic peptides are generally considered non-hazardous, it is crucial to adhere to best practices to minimize any potential risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling any chemical or biological material. The following table summarizes the minimum recommended PPE for handling Influenza Matrix Protein (61-72).
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing. |
| Sample Preparation (e.g., weighing lyophilized powder, reconstitution, dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Work within a chemical fume hood or biosafety cabinet when handling lyophilized powder. | • Face shield for larger volumes or splash-prone procedures. |
| Experimental Use (e.g., cell-based assays, animal models) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles if working with other hazardous reagents. |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles | • Face Shield• Respirator (if significant aerosolization is possible). |
| Waste Disposal | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles when handling liquid waste. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for both safety and experimental consistency.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear a lab coat, nitrile gloves, and safety glasses before opening.
-
Verify Contents: Open the package in a designated laboratory area, preferably within a fume hood, and verify that the container is intact and the product matches your order.
-
Proper Storage: Store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[1][2][3]
Sample Preparation
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[1][2][3]
-
Weighing Lyophilized Powder:
-
Reconstitution:
-
Use a sterile, appropriate solvent as recommended by the manufacturer or your experimental protocol.
-
Gently swirl or vortex to dissolve the peptide. Sonication can be used to aid dissolution if necessary.[4]
-
Emergency Procedures
A swift and informed response is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove any contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5]3. Seek medical attention if irritation or other symptoms develop. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately.[5]2. Seek medical attention if breathing becomes difficult or other symptoms appear. |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do not induce vomiting.2. Seek immediate medical attention. |
| Minor Spill | 1. Alert personnel in the immediate area.2. Wear appropriate PPE (lab coat, double gloves, and safety goggles).3. Cover the spill with an absorbent material.4. Clean the area with a suitable disinfectant or detergent.5. Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Major Spill | 1. Evacuate the area immediately.2. Alert your institution's Environmental Health and Safety (EHS) department.3. Prevent others from entering the contaminated area.4. Await the arrival of trained emergency response personnel. |
Disposal Plan: Step-by-Step Procedures
Proper disposal of Influenza Matrix Protein (61-72) and associated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as potentially hazardous chemical waste.[6]
Solid Waste Disposal
This category includes contaminated gloves, pipette tips, vials, and absorbent materials.
-
Segregation: Collect all solid waste contaminated with the peptide in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6][7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Final Disposal: Arrange for pickup by your institution's certified hazardous waste management service.
Liquid Waste Disposal
This includes unused peptide solutions and contaminated buffers.
-
Segregation: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Inactivation (if required by your institution):
-
Select Reagent: A common and effective method is to use a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH).[7]
-
Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution).[7]
-
Contact Time: Allow a minimum of 30-60 minutes for complete deactivation.[7]
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[7]
-
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a hazardous waste container and disposed of through your institution's EHS department. Do not pour down the drain unless explicitly permitted by your institution's EHS guidelines. [5][8]
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, the following decontamination protocol should be followed.
| Decontamination Parameter | Specification | Rationale |
| Decontaminant Solution | 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite) or 70% Ethanol | Effective for denaturing peptides and general disinfection. |
| Contact Time | Minimum of 20-30 minutes | Ensures sufficient time for the decontaminant to inactivate the peptide. |
| Application Method | Apply liberally to the contaminated surface and allow to air dry, or wipe with absorbent material after the contact time. | Ensures complete coverage and effectiveness of the decontaminant. |
Visual Guidance: Handling and Disposal Workflow
Caption: Workflow for handling, disposal, and emergency response for Influenza Matrix Protein (61-72).
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. genscript.com [genscript.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. Influenza A M1 Peptide Pool | LB01774 [peptides.de]
- 6. JCI - Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry [jci.org]
- 7. Toxicity of influenza A virus matrix protein 2 for mammalian cells is associated with its intrinsic proton-channeling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
